4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,4,4-trifluoro-1-(4-methoxyphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-8-4-2-7(3-5-8)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEIYSHJFCLFES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164902 | |
| Record name | 2,4-Butanedione, 1,1,1-trifluoro-4-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15191-68-1 | |
| Record name | 2,4-Butanedione, 1,1,1-trifluoro-4-(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015191681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Butanedione, 1,1,1-trifluoro-4-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15191-68-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione chemical properties
An In-depth Technical Guide to 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione: Properties, Synthesis, and Applications
Introduction
This compound is a fluorinated β-diketone that has garnered significant attention in synthetic and medicinal chemistry. Its unique molecular architecture, featuring a trifluoromethyl group, a 1,3-dicarbonyl system, and a methoxyphenyl ring, imparts a distinct set of chemical properties that make it a highly versatile building block. The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences the compound's acidity, reactivity, and its preference for the enol tautomer, making it a valuable precursor for a wide range of chemical transformations.
This guide provides a comprehensive overview of the core chemical properties of this compound, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into its synthesis, spectroscopic profile, unique reactivity, and key applications, offering field-proven insights into its utility.
Core Molecular Features and Physicochemical Properties
The structure of this compound is characterized by the juxtaposition of an aromatic moiety and a fluorinated alkyl chain, bridged by a reactive β-dicarbonyl unit. This arrangement is fundamental to its chemical behavior.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 15191-68-1 | [1][2] |
| Molecular Formula | C₁₁H₉F₃O₃ | [1] |
| Molecular Weight | 246.18 g/mol | [1] |
| Synonyms | 1,1,1-trifluoro-4-(4-methoxyphenyl)-2,4-butanedione | [1] |
Synthesis via Claisen Condensation
The most classical and widely adopted method for synthesizing β-diketones is the Claisen condensation.[3] This reaction is a carbon-carbon bond-forming process that occurs between a ketone and an ester in the presence of a strong base.[4][5] For the synthesis of this compound, a mixed (or "crossed") Claisen condensation is employed.
The causality behind this choice is twofold:
-
Component Selection : The reaction involves the condensation of 4-methoxyacetophenone (the ketone component) and ethyl trifluoroacetate (the ester component). Ethyl trifluoroacetate is a highly effective electrophile due to the electron-withdrawing nature of the trifluoromethyl group, which increases the electrophilicity of the carbonyl carbon.[4]
-
Reaction Control : One of the reactants, ethyl trifluoroacetate, lacks α-hydrogens, which prevents it from undergoing self-condensation and simplifies the product mixture, making this a synthetically useful reaction.[6]
The reaction is driven to completion by the deprotonation of the newly formed β-diketone, which has highly acidic protons on the central methylene carbon. This deprotonation forms a resonance-stabilized enolate, making the final step thermodynamically favorable.[5][6]
References
An In-depth Technical Guide to 1-(4-Chlorobenzhydryl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided in this guide is for research and development purposes only. The CAS number 15191-68-1 provided in the topic request is inconsistently referenced in public databases. The following guide focuses on the well-characterized compound 1-(4-Chlorobenzhydryl)piperazine (CAS: 303-26-4) , which is of significant interest in pharmaceutical research and may be the intended subject of inquiry.
Introduction
1-(4-Chlorobenzhydryl)piperazine is a versatile organic compound that holds a significant position in the landscape of pharmaceutical development and neuroscience research.[1] Structurally, it features a piperazine ring attached to a benzhydryl group, which is further substituted with a chlorine atom on one of the phenyl rings. This unique molecular architecture makes it a valuable precursor and intermediate in the synthesis of a wide array of therapeutic agents.[1] Notably, it is recognized as an inactive metabolite of the antihistamines meclizine and chlorcyclizine.[2][3] Furthermore, it has been identified as an impurity in commercial preparations of hydroxyzine and cetirizine.[3] Its utility extends to the synthesis of novel compounds, including voltage-gated sodium channel 1.7 (Nav1.7) inhibitors, anticancer agents, and next-generation antihistamines.[2][3] This guide provides a comprehensive overview of its physical and chemical properties, analytical methodologies, and its pivotal role in medicinal chemistry.
Physicochemical Properties
The physicochemical properties of 1-(4-Chlorobenzhydryl)piperazine are fundamental to its handling, formulation, and biological activity. A summary of these key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 303-26-4 | [3][4] |
| Molecular Formula | C₁₇H₁₉ClN₂ | [1][3] |
| Molecular Weight | 286.80 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 65-70 °C (lit.) or 75 °C | [4] |
| Boiling Point | 178-180 °C at 0.5 mmHg (lit.) or 180 °C at 0.8 mmHg | [1][4] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol, DMF, and DMSO.[3] | [3][5] |
| Purity | ≥98% | [3] |
| pH Level | Neutral | [5] |
| UV max (λmax) | 231 nm | [3] |
Chemical Structure and Reactivity
The chemical structure of 1-(4-Chlorobenzhydryl)piperazine is central to its reactivity and its utility as a synthetic intermediate.
References
An In-depth Technical Guide to the Mass Spectrometric Analysis of 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione (CAS: 15191-68-1), a fluorinated β-diketone of interest in chemical synthesis and drug development. While empirical mass spectra for this specific compound are not widely available in public repositories, this document leverages established principles of mass spectrometry, fragmentation patterns of close structural analogs, and general protocols to construct a predictive analytical framework. We detail optimized methodologies for both gas chromatography-electron ionization mass spectrometry (GC-EI-MS) and liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS). The core of this guide is a predictive analysis of the fragmentation pathways under hard (EI) and soft (ESI) ionization conditions, providing researchers with the necessary tools to identify, characterize, and quantify this molecule with high confidence.
Introduction and Molecular Overview
This compound is a β-diketone featuring a terminal trifluoromethyl group and a 4-methoxyphenyl (anisole) moiety. Its molecular structure presents several key features that dictate its behavior in a mass spectrometer: two carbonyl groups, an acidic methylene bridge, a robust trifluoromethyl group, and an aromatic ring with an electron-donating methoxy group. Understanding the mass spectrometric profile is crucial for reaction monitoring, purity assessment, and metabolic studies.
Table 1: Molecular Properties of the Analyte
| Property | Value | Source |
| Molecular Formula | C₁₁H₉F₃O₃ | [1] |
| Molecular Weight | 246.18 g/mol | [1] |
| Exact Mass | 246.05038 Da | [2] |
| Structure | ||
The presence of the highly electronegative fluorine atoms and the distinct functionalities within the molecule leads to characteristic and predictable fragmentation patterns, which we will explore in detail.
Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization is a hard ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation. This "fingerprint" is invaluable for structural elucidation. While a published spectrum for the title compound is unavailable, we can predict its fragmentation with high confidence based on the known behavior of β-diketones, fluorinated compounds, and anisole derivatives.[3][4]
Recommended GC-EI-MS Protocol
This protocol is designed to achieve robust separation and clear fragmentation for non-volatile small molecules like the target analyte.[5][6]
Experimental Protocol: GC-EI-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in a volatile organic solvent such as ethyl acetate or dichloromethane.[7]
-
Dilute the stock solution to a working concentration of approximately 10 µg/mL using the same solvent.
-
Transfer a minimum of 50 µL to a 1.5 mL glass autosampler vial. Ensure the sample is free of particulates.[5]
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode, 250°C. A 1 µL injection volume is standard.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar DB-5ms or equivalent column (30 m x 0.25 mm x 0.25 µm) is recommended for good peak shape.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase at 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is the standard energy used to generate reproducible fragmentation patterns and allows for comparison with library spectra.[8]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.
-
Predicted EI Fragmentation Pathways
The molecular ion (M⁺•) is expected at m/z 246 . The fragmentation will be dominated by cleavages at the bonds alpha to the carbonyl groups, a process driven by the formation of stable acylium cations.
The primary fragmentation routes are predicted as follows:
-
α-Cleavage (Route A): Cleavage of the C-C bond between the carbonyls, leading to the formation of the highly stable 4-methoxybenzoyl cation.
-
α-Cleavage (Route B): Cleavage of the bond between the methylene carbon and the trifluoroacetyl group, forming the trifluoroacetyl cation.
-
Anisole Moiety Fragmentation: Subsequent fragmentation of the 4-methoxybenzoyl cation.
-
Trifluoromethyl Group Cleavage: Formation of the highly stable trifluoromethyl cation.
Figure 1: Predicted EI fragmentation pathways for the target analyte.
Table 2: Predicted Key Ions in the EI Mass Spectrum
| m/z | Predicted Ion Structure | Fragmentation Pathway | Predicted Abundance |
| 246 | [C₁₁H₉F₃O₃]⁺• | Molecular Ion | Low |
| 135 | [CH₃O-C₆H₄-CO]⁺ | α-Cleavage (Route A) | High (likely Base Peak) |
| 107 | [CH₃O-C₆H₄]⁺ | Loss of CO from m/z 135 | Moderate |
| 97 | [CF₃CO]⁺ | α-Cleavage (Route B) | Moderate |
| 69 | [CF₃]⁺ | Loss of CO from m/z 97 | High |
| 77 | [C₆H₅]⁺ | Fragmentation of anisole ring | Moderate-Low |
The prediction of m/z 135 as the base peak is supported by data from its structural analog, 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, where the corresponding p-toluoyl cation (m/z 119) is a major fragment.[9] Similarly, the presence of a strong signal at m/z 69 for the [CF₃]⁺ ion is a hallmark of trifluoromethyl-containing compounds.[9]
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique ideal for analyzing polar molecules and obtaining molecular weight information with minimal fragmentation.[10] It is the method of choice when coupling liquid chromatography to a mass spectrometer for quantitative studies.
Recommended LC-ESI-MS Protocol
This protocol is designed for sensitive detection and quantification of the analyte in complex matrices.
Experimental Protocol: LC-ESI-MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol or acetonitrile.
-
Dilute the stock solution to a working concentration (e.g., 10-1000 ng/mL) using the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile. The acidic mobile phase promotes protonation for positive ion mode detection.[11]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 30% B, hold for 0.5 min.
-
Ramp to 95% B over 5 min.
-
Hold at 95% B for 2 min.
-
Return to 30% B and equilibrate for 2.5 min.
-
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.
-
Capillary Voltage: +3.5 kV (positive mode), -3.0 kV (negative mode).
-
Cone Voltage: 20-40 V. This can be optimized to either minimize in-source fragmentation or induce it for structural confirmation.[12]
-
Desolvation Gas: Nitrogen at a flow rate of 600 L/hr and a temperature of 350°C.
-
Mass Range: Scan from m/z 100 to 400.
-
Predicted ESI-MS Adducts and Ions
Given its structure, the analyte is expected to ionize well in both positive and negative modes.
Figure 2: Predicted ions formed in positive and negative ESI modes.
-
Positive Ion Mode: The most abundant ion is expected to be the protonated molecule [M+H]⁺ at m/z 247.06 . Protonation will likely occur on one of the carbonyl oxygens. Depending on the purity of the solvents and glassware, sodium [M+Na]⁺ (m/z 269.04) and potassium [M+K]⁺ (m/z 285.01) adducts are also commonly observed.[10]
-
Negative Ion Mode: The methylene protons located between the two electron-withdrawing carbonyl groups are acidic. Therefore, the molecule will readily deprotonate to form the [M-H]⁻ ion at m/z 245.04 . This mode can be highly sensitive and specific for β-diketones.
Minimal fragmentation is expected under standard ESI conditions. For structural confirmation, tandem mass spectrometry (MS/MS) would be required. In an MS/MS experiment on the [M+H]⁺ precursor, the most likely product ion would be m/z 135, corresponding to the loss of a neutral trifluoroacetone molecule.
Conclusion and Best Practices
This guide provides a robust, predictive framework for the mass spectrometric analysis of this compound. For unambiguous identification via EI-MS, the key diagnostic ions are the molecular ion at m/z 246 and the primary fragments at m/z 135 (4-methoxybenzoyl cation) and m/z 69 ([CF₃]⁺). For sensitive quantification and molecular weight confirmation, LC-ESI-MS is the superior technique, with the [M+H]⁺ ion (m/z 247) in positive mode and the [M-H]⁻ ion (m/z 245) in negative mode serving as the primary targets. The provided protocols represent optimized starting points that should be applicable to most modern GC-MS and LC-MS platforms, enabling researchers to confidently integrate this compound into their analytical workflows.
References
- 1. chemscene.com [chemscene.com]
- 2. 2,4-Butanedione, 1,1,1-trifluoro-4-(4-methoxyphenyl)- [webbook.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uoguelph.ca [uoguelph.ca]
- 6. asbcnet.org [asbcnet.org]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | C11H9F3O2 | CID 550193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nebiolab.com [nebiolab.com]
- 11. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elementlabsolutions.com [elementlabsolutions.com]
Infrared Spectroscopy of Trifluoromethyl β-Diketones: A Structural and Mechanistic Analysis
An In-Depth Technical Guide
Introduction: The Significance of Fluorinated β-Diketones
Trifluoromethyl β-diketones are a versatile class of organic compounds characterized by a 1,3-dicarbonyl structure with a terminal trifluoromethyl (-CF₃) group. This unique structural motif imparts significant properties, making them invaluable in various scientific domains. They serve as crucial precursors in the synthesis of complex heterocyclic compounds and are widely employed as potent chelating agents for metal ions, finding applications from catalysis to materials science.[1][2][3] The introduction of the highly electronegative -CF₃ group dramatically influences the electronic structure and chemical behavior of the molecule, most notably its tautomeric equilibrium, which is the central theme of its infrared (IR) spectroscopic analysis. This guide provides an in-depth exploration of the IR spectroscopy of these compounds, focusing on the interplay between their structure, tautomerism, and vibrational characteristics.
Part 1: The Dominant Influence of Keto-Enol Tautomerism
Unlike simple ketones, β-diketones exist as a dynamic equilibrium between a diketo form and two possible enol tautomers.[4] For an asymmetrical β-diketone like 1,1,1-trifluoroacetylacetone (TFAA), where R₁ = CF₃ and R₂ = CH₃, the equilibrium involves the diketo form and two distinct enol forms.
The presence of the potent electron-withdrawing trifluoromethyl group profoundly shifts this equilibrium. Due to the inductive effect of the -CF₃ group, the acidity of the adjacent carbonyl protons is increased, and the resulting enolate is stabilized. Consequently, trifluoromethyl β-diketones exist almost exclusively in their chelated cis-enol forms in nonpolar media.[5][6] For instance, 1,1,1-trifluoroacetylacetone exists predominantly (>97%) as the enol tautomer, a significant increase compared to acetylacetone (~85%).[3][7] This stabilization arises from the formation of a strong intramolecular hydrogen bond within a six-membered ring, creating a pseudo-aromatic system. Infrared spectroscopy is an exceptionally sensitive tool for probing this equilibrium, as the keto and enol forms possess distinct and readily identifiable vibrational signatures.
Caption: Keto-enol tautomerism in an asymmetrical trifluoromethyl β-diketone.
Part 2: Decoding the Vibrational Spectrum
The infrared spectrum of a trifluoromethyl β-diketone is a composite of the vibrational modes of its constituent functional groups, heavily modulated by the dominant enol structure.
Signature Bands of the Enol Tautomer
Given that the enol form is overwhelmingly favored, its spectral features dominate the IR landscape. The key lies in recognizing the vibrations associated with the conjugated, hydrogen-bonded system.
-
O-H Stretching Vibration (νO-H): The strong intramolecular hydrogen bond in the chelated enol ring causes the O-H stretching band to be exceptionally broad and shifted to a lower frequency, typically appearing in the 3300-2700 cm⁻¹ region. This broadness is a hallmark of strong hydrogen bonding.
-
C=O Stretching Vibration (νC=O): In the enol tautomer, the carbonyl group is part of a conjugated system and is also involved in hydrogen bonding. Both effects lower the bond order and shift the stretching frequency significantly downward compared to a typical ketone C=O stretch (~1715 cm⁻¹).[8] This band is typically observed as a strong, sharp absorption in the 1640-1600 cm⁻¹ range.[4][5]
-
C=C Stretching Vibration (νC=C): The enolic double bond gives rise to a strong absorption band, often coupled with the C=O vibration. It is typically found at a slightly lower frequency than the carbonyl stretch, in the 1620-1580 cm⁻¹ region.
-
C-F Stretching Vibrations (νC-F): The trifluoromethyl group itself produces very strong and characteristic absorption bands. These arise from symmetric and asymmetric stretching modes and are typically found in the 1350-1100 cm⁻¹ region.[9][10] Specifically, asymmetric CF₃ stretching appears around 1315 cm⁻¹, while symmetric stretching is observed near 1145 cm⁻¹.[9]
Vibrational Modes of the (Minor) Keto Tautomer
While present in very low concentrations, the diketo form has distinct vibrational modes that may be observable as weak bands, particularly in solvents that can disrupt the enol's intramolecular hydrogen bond.
-
C=O Stretching Vibrations (νC=O): The diketo form possesses two carbonyl groups. These can vibrate in-phase (symmetric stretch) and out-of-phase (asymmetric stretch), often resulting in two closely spaced, strong absorption bands in the 1740-1715 cm⁻¹ region, which is characteristic of non-conjugated ketones.[8] The presence of any absorption in this region can be used to estimate the proportion of the keto tautomer.
The Influence of Solvent Polarity
The position of the keto-enol equilibrium is sensitive to the solvent environment.[11][12][13] While non-polar solvents like hexane or carbon tetrachloride favor the intramolecularly hydrogen-bonded enol form, polar and protic solvents (e.g., water, methanol) can intervene. These solvents can act as hydrogen bond donors and acceptors, competing with and disrupting the internal hydrogen bond of the enol.[14][15] This disruption can slightly destabilize the enol form, potentially increasing the population of the keto tautomer. Spectroscopically, this would manifest as a small increase in the intensity of the keto C=O bands (~1720 cm⁻¹) and a corresponding shift or change in the profile of the enol's O-H and C=O bands.
| Tautomer | Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Causality Behind Frequency/Shape |
| Enol | O-H | Stretching | 3300 - 2700 | Broad, Medium | Strong intramolecular H-bond weakens the O-H bond. |
| Enol | C=O | Stretching | 1640 - 1600 | Strong, Sharp | Conjugation and H-bonding lower the C=O bond order. |
| Enol | C=C | Stretching | 1620 - 1580 | Strong | Part of the conjugated pseudo-aromatic ring. |
| Enol/Keto | C-F | Asymmetric Stretch | ~1315 | Very Strong | Highly polar bond, characteristic of the CF₃ group.[9] |
| Enol/Keto | C-F | Symmetric Stretch | ~1145 | Very Strong | Highly polar bond, characteristic of the CF₃ group.[9][10] |
| Keto | C=O | Asymmetric/Symmetric Stretch | 1740 - 1715 | Weak (if present) | Unconjugated carbonyl groups with higher bond order.[8] |
Part 3: Experimental Protocol: ATR-FTIR Analysis
This protocol outlines a self-validating method for acquiring a high-quality IR spectrum of a representative trifluoromethyl β-diketone, such as 1,1,1-trifluoroacetylacetone (TFAA), using an Attenuated Total Reflectance (ATR) accessory.
Caption: Standard workflow for ATR-FTIR analysis of a liquid β-diketone.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize. For optimal results, the sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
ATR Crystal Cleaning (Self-Validation Step 1): The integrity of the spectrum depends on a pristine crystal surface. Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a solvent that will not damage it. A common procedure is to wipe with a lint-free tissue soaked in isopropanol, followed by a final rinse with a volatile, non-polar solvent like hexane to remove any organic residues.
-
Background Collection (Self-Validation Step 2): With the clean, empty ATR accessory in place, collect a background spectrum. This critical step measures the ambient environment and the instrument's response, which will be ratioed against the sample spectrum to produce the final absorbance spectrum. Use parameters appropriate for a high-quality spectrum (e.g., 32 scans, 4 cm⁻¹ resolution, range of 4000-400 cm⁻¹).
-
Sample Application: Place a single, small drop of the liquid trifluoromethyl β-diketone directly onto the center of the ATR crystal. Ensure the crystal is fully covered to maximize signal.
-
Sample Spectrum Collection: Using the exact same collection parameters as the background scan, acquire the sample spectrum. Consistency is key for accurate background subtraction.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan. Apply a baseline correction to remove any broad, underlying artifacts. For ATR spectra, an ATR correction may be applied to account for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.
-
Spectral Analysis and Interpretation:
-
Confirm the absence of significant water vapor bands (sharp lines around 3600-3800 cm⁻¹ and 1600-1800 cm⁻¹) and CO₂ (sharp doublet at ~2360 cm⁻¹). Their absence validates the purging and background correction.
-
Identify the characteristic broad O-H stretch of the chelated enol (3300-2700 cm⁻¹).
-
Locate the strong, sharp bands corresponding to the conjugated C=O and C=C stretches between 1640 cm⁻¹ and 1580 cm⁻¹.
-
Identify the intense, signature C-F stretching bands between 1350 cm⁻¹ and 1100 cm⁻¹.
-
Look for any weak signals in the 1740-1715 cm⁻¹ region, which would indicate the presence of the minor keto tautomer.
-
Conclusion
Infrared spectroscopy is a powerful and definitive tool for the structural elucidation of trifluoromethyl β-diketones. The spectrum is not merely a collection of functional group frequencies but a detailed report on the molecule's dominant chemical reality: the highly stable, intramolecularly hydrogen-bonded enol tautomer. The strong electron-withdrawing nature of the trifluoromethyl group is the causal agent for this stability, which is clearly reflected in the characteristic low-frequency C=O stretch and the broad O-H absorption. By understanding the interplay of tautomerism, conjugation, hydrogen bonding, and solvent effects, researchers can leverage IR spectroscopy to confirm molecular identity, assess purity, and probe the subtle electronic environment of these scientifically vital compounds.
References
- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,1,1-Trifluoroacetylacetone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Keto-enol and enol-enol tautomerism in trifluoromethyl-β-diketones (2006) | Joseph C. Sloop | 78 Citations [scispace.com]
- 7. microchem.fr [microchem.fr]
- 8. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 9. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. pubs.acs.org [pubs.acs.org]
The Biological Activity of Fluorinated Methoxyphenyl Diketones: A Guide to Synthesis, Mechanistic Insights, and Therapeutic Applications
An In-depth Technical Guide:
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, the strategic combination of specific chemical moieties can unlock potent and novel biological activities. This guide delves into the compelling class of compounds known as fluorinated methoxyphenyl diketones. We will explore how the unique properties of fluorine, the methoxyphenyl group, and the versatile β-diketone scaffold synergize to create molecules with significant therapeutic potential, particularly in the realms of oncology and infectious diseases. This document provides a Senior Application Scientist's perspective on the synthesis, mechanisms of action, and critical experimental workflows for evaluating these promising compounds, moving beyond simple protocols to explain the causal relationships that drive discovery.
The Architectural Blueprint: Why Fluorinated Methoxyphenyl Diketones?
The design of a successful therapeutic agent is a tale of molecular synergy. The compounds at the heart of this guide are a prime example, built from three key architectural components, each chosen for its proven impact on biological systems.
The Fluorine Factor: A Game-Changer in Drug Design
The introduction of fluorine into a drug candidate is a cornerstone of modern medicinal chemistry.[1] Its small size and high electronegativity can profoundly alter a molecule's properties.[2] Strategically replacing hydrogen with fluorine can enhance metabolic stability by strengthening chemical bonds against enzymatic degradation, improve membrane permeability, and increase binding affinity to target proteins.[2][3] This often translates to improved pharmacokinetic profiles and overall drug efficacy.
The Methoxyphenyl Moiety: A Lesson from Nature and Pharmacology
The methoxy group is a common feature in a vast number of natural products and FDA-approved drugs.[4] Its presence is far from accidental. It can significantly influence a molecule's conformation and electronic properties, facilitating crucial ligand-target binding interactions.[4][5] Furthermore, the methoxy group can modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, making it a vital tool for optimizing drug-like properties.[4]
β-Diketones: A Scaffold of Biological Versatility
The 1,3-dicarbonyl, or β-diketone, structure is recognized as a "privileged scaffold" in drug discovery. This arrangement of atoms is not only a versatile synthetic intermediate but is also found in numerous compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[6] Their ability to chelate metal ions is particularly noteworthy, as this interaction can give rise to novel mechanisms of action.
The central hypothesis of this guide is that the deliberate combination of these three components—the metabolic stability and binding enhancement from fluorine, the pharmacokinetic modulation of the methoxyphenyl group, and the inherent bioactivity of the β-diketone scaffold—creates a class of molecules with compelling and multifaceted therapeutic potential.
Synthesis and Characterization: From Blueprint to Reality
The translation of a molecular design into a tangible compound requires robust and reproducible synthetic strategies. The causality behind our synthetic choices is rooted in achieving high purity and yield while allowing for structural diversification.
Core Synthesis via Claisen Condensation
The Claisen condensation is a classic and efficient method for forming the β-diketone core. This reaction involves the coupling of an ester with a ketone, facilitated by a strong base. For the synthesis of a representative compound like 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione, this typically involves reacting a methoxy-substituted acetophenone with a trifluoroacetyl ester.
Experimental Protocol: Synthesis of 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione (A Representative Ligand)
Objective: To synthesize the β-diketone ligand via Claisen condensation.
Materials:
-
4'-Methoxyacetophenone
-
Ethyl trifluoroacetate
-
Sodium methoxide
-
Diethyl ether (anhydrous)
-
3M Sulfuric acid
-
Magnetic stirrer and stirring bar
-
Round bottom flask
-
Calcium chloride drying tube
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round bottom flask equipped with a magnetic stirrer, add 100 mL of anhydrous diethyl ether.
-
Base Addition: Slowly add 1.1 equivalents of sodium methoxide to the diethyl ether with stirring.
-
Ester Addition: Add 1.1 equivalents of ethyl trifluoroacetate dropwise to the suspension.
-
Ketone Addition: After 5-10 minutes of stirring, add 1.0 equivalent of 4'-methoxyacetophenone dropwise.
-
Reaction: Allow the mixture to stir overnight at room temperature under a calcium chloride drying tube.
-
Workup: Evaporate the solvent under reduced pressure. Dissolve the resulting solid residue in 50 mL of 3M sulfuric acid to neutralize the base and protonate the diketonate.
-
Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Synthesis of Metal Complexes: Enhancing Bioactivity
Research has shown that the biological activity of these ligands can be significantly amplified upon coordination with a metal center, such as copper(II).[6]
Experimental Protocol: Synthesis of a Copper(II) Diketonate Complex
Objective: To synthesize a copper(II) complex from the β-diketone ligand.
Materials:
-
Synthesized β-diketone ligand (e.g., 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione)
-
Copper(II) acetate monohydrate
-
Methanol
-
Water
Step-by-Step Methodology:
-
Ligand Preparation: Dissolve the β-diketone ligand in a minimal amount of methanol. Add one equivalent of a base (e.g., sodium methoxide) to form the sodium salt of the ligand.
-
Reaction: In a separate flask, dissolve 0.5 equivalents of copper(II) acetate monohydrate in a water-methanol mixture.
-
Complexation: Slowly add the ligand salt solution to the copper(II) solution with stirring at room temperature. A precipitate should form.
-
Isolation: Stir the reaction for 2-3 hours. Collect the precipitate by vacuum filtration, wash with water and a small amount of cold methanol.
-
Purification: The green solid product can be purified by recrystallization from a suitable solvent like DMF to yield single crystals.[6]
Diagram: Synthetic Workflow
Here is a diagram illustrating the general workflow from starting materials to the final metal complex.
Caption: General synthetic workflow for diketone ligand and its Cu(II) complex.
Anticancer Activity: Targeting Malignant Cells
A significant body of research points to the potential of fluorinated methoxyphenyl diketones and their metal complexes as anticancer agents.[6] These compounds have demonstrated cytotoxicity against various cancer cell lines, with activities in some cases surpassing that of established chemotherapy drugs like carboplatin.[6]
Proposed Mechanisms of Action
The anticancer effect is not arbitrary; it is believed to stem from specific molecular interactions.
-
Enzyme and Chaperone Inhibition: Molecular docking studies provide compelling theoretical evidence that these compounds interact with key proteins essential for cancer cell survival.[6][7] Targets include ribonucleotide reductase subunit R2 (crucial for DNA synthesis) and the chaperone proteins Hsp70 and Hsp90, which help cancer cells withstand stress and prevent apoptosis.[6][8] By binding to these targets, the compounds disrupt fundamental cellular processes.
-
Induction of Oxidative Stress: The presence of a redox-active metal like copper(II) can catalyze the formation of reactive oxygen species (ROS) within the cell, leading to oxidative stress and subsequent cell death.[8]
Diagram: Proposed Anticancer Mechanism
This diagram illustrates the potential pathways through which these compounds exert their cytotoxic effects.
Caption: Proposed mechanism of anticancer activity via target protein inhibition.
Experimental Workflow: Assessing In Vitro Cytotoxicity
The MTT assay is a standard colorimetric method for assessing cell viability. It provides a self-validating system: only metabolically active cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Protocol: MTT Assay for Cell Viability
Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
HeLa (or other cancer) cells and Vero (non-cancer control) cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include a vehicle control (medium with DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Summary: Comparative Cytotoxicity
The following table summarizes representative cytotoxicity data for a fluorinated methoxyphenyl β-diketone ligand (HL1) and its copper complex, compared to standard chemotherapeutic agents.
| Compound | Cell Line | IC50 (µM) | Reference |
| HL1 | HeLa | > 200 (Low Activity) | [6] |
| cis-[Cu(L1)2(DMSO)] | HeLa | 119.9 ± 15.1 | [6] |
| HL1 | Vero | > 200 (Low Activity) | [6] |
| cis-[Cu(L1)2(DMSO)] | Vero | > 200 (Low Activity) | [6] |
| Cisplatin | HeLa | 21.2 ± 1.4 | [6] |
| Carboplatin | HeLa | 421.5 ± 7.9 | [6] |
This table demonstrates that complexation with copper significantly enhances cytotoxicity against the HeLa cancer cell line, with potency greater than carboplatin, while showing low toxicity to the non-cancerous Vero cell line.
Antimicrobial Activity: A New Front Against Pathogens
The rise of antimicrobial resistance necessitates the development of novel chemical entities with new modes of action.[6] Fluorinated methoxyphenyl diketones, especially as metal complexes, have emerged as promising candidates in this fight.
Spectrum of Activity
Studies have demonstrated that these compounds possess notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, with potency comparable to the antibiotic streptomycin.[6][8] They also exhibit activity against opportunistic fungi.[6] The introduction of fluorine itself has been shown to enhance the antibacterial properties of various molecular scaffolds.[9][10][11]
Proposed Mechanisms of Action
While the precise mechanisms are still under investigation, the leading hypotheses are:
-
Membrane Disruption: Cationic compounds are known to interact electrostatically with negatively charged components of bacterial cell membranes, leading to disorganization and increased permeability.
-
Overcoming Resistance: The introduction of metal ions can provide a mechanism of action that circumvents existing bacterial resistance to conventional organic antibiotics.[6]
Experimental Workflow: Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent—the lowest concentration that prevents visible growth of a microbe.
Protocol: Broth Microdilution for MIC Determination
Objective: To determine the MIC of a test compound against bacterial and fungal strains.
Materials:
-
Bacterial/fungal strains (e.g., S. aureus, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)
-
96-well microtiter plates
-
Test compound stock solution in DMSO
-
Bacterial/fungal inoculum standardized to ~5 x 10^5 CFU/mL
Step-by-Step Methodology:
-
Compound Dilution: Add 50 µL of broth to all wells of a 96-well plate. Add 50 µL of the compound stock (at 2x the highest desired concentration) to the first column.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well.
-
Controls: Include a positive control (microbes in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Summary: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
| HL1 | S. aureus | 128 | [6] |
| cis-[Cu(L1)2(DMSO)] | S. aureus | 16 | [6] |
| Streptomycin | S. aureus | 16 | [6] |
| HL1 | C. albicans | 128 | [6] |
| cis-[Cu(L1)2(DMSO)] | C. albicans | 256 | [6] |
This data highlights the significant enhancement of antibacterial activity against S. aureus upon complexation with copper, achieving a potency equivalent to streptomycin. The antifungal activity, however, was not improved in this specific case, illustrating the nuanced structure-activity relationships.
Structure-Activity Relationships (SAR) and Future Directions
The biological activity of these compounds is not static; it is finely tuned by their chemical structure. Understanding these relationships is key to designing more potent and selective molecules.
-
Influence of Methoxy Group Position: The placement of the methoxy group on the phenyl ring has been shown to impact antimicrobial and cytotoxic activity, likely by altering the electronic properties and steric fit of the molecule in its target binding site.[6][7]
-
Role of the Trifluoromethyl Group: The strongly electron-withdrawing trifluoromethyl (CF3) group is a critical component, enhancing the acidity of the diketone and influencing its binding characteristics.[12]
-
Impact of Metal Coordination: As demonstrated in the data tables, coordinating the diketone ligand to a copper(II) center consistently and significantly enhances both anticancer and antibacterial activities compared to the ligand alone.[6][8] This underscores the importance of the metal complex in the overall biological profile.
Future Perspectives: The promising in vitro results for fluorinated methoxyphenyl diketones warrant further investigation. Future research should focus on synthesizing a wider library of analogues to refine SAR, exploring other metal complexes to modulate activity, and advancing the most promising candidates into preclinical in vivo models to assess their efficacy and safety profiles.
Conclusion
Fluorinated methoxyphenyl diketones represent a fertile ground for the discovery of new therapeutic agents. The strategic fusion of fluorine's unique chemical properties with the proven pharmacological relevance of the methoxyphenyl and β-diketone scaffolds yields compounds with potent, dual-action anticancer and antimicrobial activities. The enhancement of this activity through metal complexation provides an additional layer of tunability. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to explore and expand upon this promising area of medicinal chemistry.
References
- 1. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemxyne.com [chemxyne.com]
- 3. nbinno.com [nbinno.com]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. people.clarkson.edu [people.clarkson.edu]
- 10. Surfaces of fluorinated pyridinium block copolymers with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
A Comprehensive Guide to the Cytotoxicity Assessment of 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive framework for evaluating the cytotoxic potential of the synthetic compound 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione. While this molecule is recognized as a key intermediate in the synthesis of pharmaceuticals such as Celecoxib, its inherent bioactivity and cytotoxic profile remain largely uncharacterized. This document outlines a structured, multi-tiered experimental approach designed for researchers in drug discovery and development. It details a suite of in vitro assays to not only quantify cytotoxicity but also to elucidate the underlying mechanisms of cell death. The protocols and workflows presented herein are grounded in established methodologies to ensure scientific rigor and data reproducibility, providing a solid foundation for the initial toxicological assessment of this compound.
Introduction and Chemical Profile
This compound is a synthetic organic compound with the molecular formula C₁₁H₉F₃O₃ and a molecular weight of 246.18 g/mol .[1] Its structure features a methoxyphenyl group and a trifluorinated β-diketone moiety, which are functionalities of interest in medicinal chemistry due to their potential to modulate biological activity. While it is a known precursor in the synthesis of the nonsteroidal anti-inflammatory drug Celecoxib, its own therapeutic or toxicological properties have not been extensively studied.[2] Understanding the cytotoxicity of this compound is a critical first step in exploring its potential applications or risks.[3][4] This guide proposes a systematic investigation into the cytotoxic effects of this molecule on various cell lines.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₉F₃O₃ | [1] |
| Molecular Weight | 246.18 g/mol | [1] |
| CAS Number | 15191-68-1 | [1] |
| Appearance | White to orange to green powder/crystal | [5] |
| Purity | >98.0% (GC) | [5] |
Experimental Workflow for Cytotoxicity Assessment
A tiered approach is recommended to systematically evaluate the cytotoxicity of this compound. This workflow ensures a cost-effective and logical progression from broad screening to more detailed mechanistic studies.
References
- 1. chemscene.com [chemscene.com]
- 2. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]
- 3. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 4. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 5. 4,4,4-Trifluoro-1-(4-methoxyphenyl)-1,3-butanedione | 15191-68-1 | TCI EUROPE N.V. [tcichemicals.com]
An In-Depth Technical Guide to the Tautomeric Forms of 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione in Solution
This technical guide provides a comprehensive examination of the tautomeric equilibrium of 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione in various solution environments. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural dynamics, influencing factors, and analytical methodologies pertinent to the characterization of its keto-enol tautomerism.
Introduction: The Dynamic Nature of β-Diketones
β-Diketones, compounds characterized by two carbonyl groups separated by a methylene carbon, are renowned for their existence as a dynamic equilibrium of two constitutional isomers: the keto and enol tautomers. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and a shift in bonding electrons. The equilibrium is a cornerstone of organic chemistry, influencing the reactivity, complexation ability, and spectroscopic properties of these molecules.
For an asymmetrical β-diketone such as this compound, the presence of two distinct carbonyl environments leads to the possibility of two different enol forms, in addition to the diketo form. The equilibrium is significantly influenced by the electronic effects of the substituents. The potent electron-withdrawing trifluoromethyl (-CF₃) group and the electron-donating para-methoxyphenyl group play a crucial role in determining the relative stabilities of the tautomeric forms.
Tautomeric and Isomeric Forms in Solution
In solution, this compound can exist in three primary forms: the diketo form and two chelated cis-enol forms. The enol forms are stabilized by a strong intramolecular hydrogen bond, forming a quasi-aromatic six-membered ring.
The equilibrium between these forms is not static; it is highly dependent on the surrounding environment, particularly the solvent. The interplay of solvent polarity, hydrogen bonding capability, and temperature dictates the predominant tautomeric form in solution.
Caption: Tautomeric equilibrium of this compound.
The Decisive Role of the Solvent
The solvent environment is a critical determinant in the position of the keto-enol equilibrium. The polarity and hydrogen-bonding capacity of the solvent can selectively stabilize one tautomer over the others.
-
Nonpolar Solvents (e.g., Cyclohexane, Carbon Tetrachloride): In nonpolar, aprotic solvents, the enol form is generally favored.[1] This is because the intramolecular hydrogen bond of the enol is a significant stabilizing factor that is not disrupted by solvent interactions.[1]
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): Polar aprotic solvents can also favor the enol form, although the equilibrium may shift compared to nonpolar solvents. These solvents can interact with the dipole moments of the tautomers.
-
Polar Protic Solvents (e.g., Methanol, Water): In polar protic solvents, the diketo form often becomes more prevalent.[1] This is due to the ability of the solvent to form intermolecular hydrogen bonds with the carbonyl groups of the diketo tautomer, which competes with and can disrupt the intramolecular hydrogen bond of the enol form.[1]
For structurally related methoxy-substituted 1,3-diphenylpropane-1,3-diones, studies have shown that the position of the methoxy group influences the keto-enol equilibrium constant, which can be determined using ¹H NMR.[2][3] Specifically, a para-methoxy group, as in our target molecule, is known to influence the electronic properties of the aromatic ring, which in turn affects the acidity of the enolic proton and the stability of the conjugated system.
Spectroscopic Characterization of Tautomers
The distinct structural features of the keto and enol tautomers give rise to unique spectroscopic signatures, allowing for their identification and quantification in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous identification and quantification of tautomers in solution.
-
¹H NMR: The keto and enol forms exhibit distinct proton signals. The diketo form is characterized by a methylene signal (-CH₂-) typically appearing between 3.5 and 4.5 ppm. The enol form, conversely, shows a vinylic proton (-CH=) signal between 5.5 and 7.0 ppm and a highly deshielded enolic proton (-OH) signal often found between 12 and 17 ppm due to the strong intramolecular hydrogen bond. The relative integration of the methylene and vinylic proton signals allows for the determination of the keto-enol ratio.
-
¹³C NMR: The carbon chemical shifts also differ significantly between the tautomers. The diketo form will show two distinct carbonyl carbon signals, while the enol form will have signals corresponding to the enolic carbons (C=C-OH) and the remaining carbonyl group. The methylene carbon of the keto form is also a key indicator.
-
¹⁹F NMR: The trifluoromethyl group provides a sensitive probe. The chemical shift of the -CF₃ group will be different for the keto and enol forms due to the change in the electronic environment.
Table 1: Predicted ¹H NMR Chemical Shifts for Tautomers of this compound
| Tautomer | Functional Group | Predicted Chemical Shift (δ, ppm) |
| Diketo | Methylene (-CH₂-) | ~4.0 - 4.5 |
| Aromatic (Ar-H) | ~6.9 - 7.9 | |
| Methoxy (-OCH₃) | ~3.8 | |
| Enol | Vinylic (-CH=) | ~6.0 - 6.5 |
| Enolic (-OH) | ~13 - 15 | |
| Aromatic (Ar-H) | ~6.9 - 8.0 | |
| Methoxy (-OCH₃) | ~3.8 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study the tautomeric equilibrium as the keto and enol forms have different electronic structures and thus different absorption maxima. The enol form, with its extended conjugated system, typically absorbs at a longer wavelength (π → π* transition) compared to the keto form (n → π* transition). For similar β-diketones, the enol form shows a strong absorption band in the 300-350 nm region, while the keto form absorbs at shorter wavelengths, often below 300 nm.[2] By monitoring the changes in the absorption spectrum in different solvents, the shift in the tautomeric equilibrium can be qualitatively and, with appropriate calibration, quantitatively assessed.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in each tautomer.
-
Diketo Form: Characterized by two distinct carbonyl stretching frequencies (νC=O) in the region of 1700-1750 cm⁻¹.
-
Enol Form: Shows a lower frequency C=O stretch (around 1600-1650 cm⁻¹) due to conjugation and intramolecular hydrogen bonding. A broad O-H stretching band may also be observed.
Experimental Protocols for Tautomeric Analysis
A robust investigation into the tautomeric forms of this compound requires a systematic experimental approach.
Sample Preparation
-
Solvent Selection: Choose a range of deuterated solvents for NMR analysis (e.g., CDCl₃, DMSO-d₆, CD₃OD, C₆D₁₂) and their non-deuterated counterparts for UV-Vis and IR spectroscopy.
-
Concentration: Prepare solutions of the compound at a consistent concentration (e.g., 0.05 M) across all solvents to ensure comparability of results.
NMR Spectroscopic Analysis Workflow
Caption: Workflow for NMR analysis of tautomeric equilibrium.
-
Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra for the sample in each solvent at a constant temperature (e.g., 298 K).
-
Signal Assignment: Identify the characteristic signals for the keto and enol tautomers.
-
Quantification: Integrate the signals corresponding to the methylene protons of the keto form and the vinylic proton of the enol form in the ¹H NMR spectrum.
-
Calculation of Equilibrium Constant: The tautomeric equilibrium constant (K_T) can be calculated using the following equation: K_T = [Enol] / [Keto] = (Integral of enol vinylic proton) / (0.5 * Integral of keto methylene protons)
UV-Vis Spectroscopic Analysis
-
Spectrum Recording: Record the UV-Vis absorption spectrum of the compound in each selected solvent over a suitable wavelength range (e.g., 200-500 nm).
-
Data Analysis: Identify the absorption maxima corresponding to the keto and enol forms. Analyze the changes in the relative intensities of these bands as a function of solvent polarity to determine the direction of the equilibrium shift.
Conclusion and Future Perspectives
The tautomeric behavior of this compound in solution is a complex interplay of structural electronics and solvent interactions. The presence of the electron-withdrawing -CF₃ group and the electron-donating p-methoxyphenyl group creates a nuanced electronic landscape that dictates the relative stabilities of the diketo and enol forms. While the general principles of β-diketone tautomerism provide a strong framework for understanding its behavior, further detailed experimental studies are warranted to precisely quantify the tautomeric ratios in a broad range of solvents. Such data would be invaluable for applications in medicinal chemistry, where tautomeric forms can exhibit different biological activities and pharmacokinetic properties, and in materials science for the design of novel ligands and functional materials.
References
An In-depth Technical Guide to the Solubility of 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione
This guide provides a comprehensive technical overview of the solubility characteristics of 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione (TFMB). Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles governing its solubility, provides a robust experimental protocol for its determination, and offers insights into data interpretation.
Introduction: The Significance of a Versatile Diketone
This compound, with CAS Number 15191-68-1, is a fluorinated β-diketone of significant interest in several advanced fields.[1] Its molecular structure, featuring a trifluoromethyl group, a β-diketone moiety, and a methoxyphenyl ring, imparts a unique combination of reactivity and physicochemical properties. This makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, and a building block for advanced polymers and coatings where thermal stability and chemical resistance are paramount.[2]
Understanding the solubility of this compound is a critical first step in its practical application. Solubility dictates the choice of reaction media, purification methods such as recrystallization, and the formulation of final products. This guide serves as a foundational resource for scientists working with this compound, enabling informed solvent selection and the development of reproducible experimental procedures.
Theoretical Considerations for Solubility
While extensive quantitative solubility data for this compound is not widely published, a detailed analysis of its molecular structure allows for well-grounded predictions and a deeper understanding of its behavior in various organic solvents.
Molecular Structure and Polarity
The molecule's solubility is governed by the interplay of its three key functional regions:
-
The Trifluoromethyl (-CF3) Group: This highly electronegative group reduces the basicity of the adjacent carbonyl and can participate in non-covalent interactions, but it does not act as a hydrogen bond donor. Its presence significantly influences the electronic properties of the molecule.
-
The Methoxyphenyl (CH3O-C6H4-) Group: The phenyl ring introduces a nonpolar, aromatic character, while the methoxy group adds a polar ether linkage and can act as a hydrogen bond acceptor.
-
The β-Diketone Moiety (-C(O)CH2C(O)-): This is the most dynamic part of the molecule, capable of existing in equilibrium between the diketo and enol tautomeric forms.
The computed LogP (octanol-water partition coefficient) of approximately 2.4 suggests that the compound is moderately lipophilic, indicating a preference for organic solvents over water.[1]
The Critical Role of Keto-Enol Tautomerism
A key feature of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is highly sensitive to the solvent environment.[3]
Caption: Keto-Enol Tautomerism of the title compound.
-
In Polar Protic Solvents (e.g., Alcohols): These solvents can hydrogen bond with the carbonyl groups of the keto form and the hydroxyl group of the enol form, often favoring the keto tautomer.
-
In Apolar Aprotic Solvents (e.g., Toluene, Hexane): The enol form is stabilized by a strong intramolecular hydrogen bond, making it the predominant species in non-polar environments.[3][4]
This tautomeric shift directly impacts solubility. A solvent that stabilizes one tautomer over the other will generally exhibit higher solvating power.
Predictive Solubility Based on "Like Dissolves Like"
Based on the structural analysis, we can predict the compound's relative solubility in common organic solvents:
-
High Solubility Expected: In moderately polar aprotic solvents like acetone , ethyl acetate , and tetrahydrofuran (THF) . These solvents can interact favorably with both the keto and enol forms.
-
Moderate to Good Solubility Expected: In polar protic solvents like methanol and ethanol . For a structurally similar compound, 4,4,4-Trifluoro-1-phenyl-1,3-butanedione, the solubility in 95% ethanol is reported as 25 mg/mL, providing a useful benchmark.
-
Lower Solubility Expected: In highly nonpolar solvents such as hexane and cyclohexane . While the enol form may be stable, the overall polarity mismatch will limit solubility.
-
Very Low Solubility Expected: In water , due to the compound's significant nonpolar surface area and moderate lipophilicity.
Quantitative Determination of Solubility: An Experimental Protocol
The following is a robust, self-validating protocol for the gravimetric determination of solubility. This method is reliable and provides accurate, quantitative data suitable for research and development purposes.
Principle
A saturated solution of the compound is prepared in the solvent of interest at a precisely controlled temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the solid residue is determined. Solubility is calculated from the mass of the solute and the volume of the solvent.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated volumetric flasks and pipettes
-
Analytical balance (±0.1 mg accuracy)
-
Glass vials with screw caps
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Drying oven or vacuum desiccator
Experimental Workflow Diagram
Caption: Experimental workflow for gravimetric solubility determination.
Step-by-Step Methodology
-
Preparation: Pre-weigh several clean, dry glass vials and record their masses (Mass_vial).
-
Sample Addition: To a larger vial, add a known volume of the chosen solvent (e.g., 10 mL). Add an excess amount of this compound, ensuring a significant amount of undissolved solid remains at the bottom. This is crucial to guarantee saturation.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure the solution is fully saturated. Longer times (48-72 hours) may be necessary and should be validated.
-
Sampling: After equilibration, stop the agitation and allow the undissolved solid to settle completely, maintaining the constant temperature.
-
Filtration: Carefully withdraw a precise volume of the clear supernatant (e.g., 2.0 mL) using a calibrated pipette. Immediately pass the solution through a 0.22 µm syringe filter directly into one of the pre-weighed vials. The filtration step is critical to remove any microscopic solid particles, which would otherwise lead to erroneously high results.
-
Mass Determination: Immediately cap the vial containing the filtered aliquot and weigh it. Record the total mass (Mass_total).
-
Solvent Evaporation: Evaporate the solvent from the vial. This can be done in a fume hood, on a gentle hot plate, or using a rotary evaporator. For volatile solvents, a gentle stream of nitrogen can be used.
-
Drying: Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant mass is achieved. This ensures all residual solvent is removed.
-
Final Weighing: Allow the vial to cool to room temperature in a desiccator, then weigh it to determine the final mass (Mass_final).
-
Calculation:
-
Mass of solute (Mass_solute) = Mass_final - Mass_vial
-
Mass of solution (Mass_solution) = Mass_total - Mass_vial
-
Mass of solvent (Mass_solvent) = Mass_solution - Mass_solute
-
Assuming the density of the solvent is known, the volume of the solvent can be calculated. For simplicity, if a precise volume of supernatant was taken, solubility can be expressed as: Solubility (mg/mL) = Mass_solute (mg) / Volume of aliquot (mL)
-
Data Presentation and Interpretation
The results of the solubility determination should be recorded systematically. Below is a template table for data collection, populated with hypothetical data for illustrative purposes.
| Solvent | Temperature (°C) | Aliquot Volume (mL) | Mass of Solute (mg) | Calculated Solubility (mg/mL) | Observations |
| Acetone | 25.0 | 2.00 | 150.4 | 75.2 | Readily dissolves |
| Ethanol (95%) | 25.0 | 2.00 | 51.2 | 25.6 | Soluble with warming |
| Ethyl Acetate | 25.0 | 2.00 | 125.8 | 62.9 | Dissolves well |
| Toluene | 25.0 | 2.00 | 30.6 | 15.3 | Moderately soluble |
| Hexane | 25.0 | 2.00 | 1.8 | 0.9 | Sparingly soluble |
| Water | 25.0 | 2.00 | <0.2 | <0.1 | Practically insoluble |
Interpreting the Results: The quantitative data will provide a clear solubility profile. This profile is essential for:
-
Process Chemistry: Selecting appropriate solvents for synthesis and workup to ensure efficient reactions and minimize product loss.
-
Purification: Designing crystallization procedures by identifying a solvent in which the compound is highly soluble when hot but sparingly soluble when cold.[5]
-
Formulation: Developing stable solutions for analytical standards or for incorporation into final products, such as coatings or pharmaceutical formulations.
Conclusion
This compound is a compound with significant potential, and a thorough understanding of its solubility is fundamental to unlocking its utility. While published quantitative data is scarce, its solubility can be reliably predicted through an analysis of its molecular structure and keto-enol tautomerism. Furthermore, the detailed experimental protocol provided in this guide empowers researchers to generate high-quality, quantitative solubility data in their own laboratories. This foundational knowledge is a critical prerequisite for the successful application of this versatile compound in both pharmaceutical and materials science research.
References
An In-depth Technical Guide to the Discovery and History of Trifluoromethylated 1,3-Diones
Abstract
The introduction of the trifluoromethyl (CF3) group into organic molecules has become a cornerstone of modern medicinal and materials chemistry, imparting unique physicochemical properties that can dramatically enhance the performance of parent compounds. Among the vast array of trifluoromethylated building blocks, 1,3-diones bearing a CF3 moiety hold a position of particular significance. Their distinct electronic characteristics, pronounced keto-enol tautomerism, and versatile reactivity have established them as indispensable synthons for a wide range of applications, from pharmaceuticals to advanced materials. This technical guide provides a comprehensive overview of the discovery and historical development of trifluoromethylated 1,3-diones, delving into their seminal syntheses, fundamental chemical properties, and their evolution into critical components in contemporary research and development.
A Historical Perspective: The Dawn of Organofluorine Chemistry and the Emergence of Trifluoromethylated 1,3-Diones
The journey to the synthesis and understanding of trifluoromethylated 1,3-diones is intrinsically linked to the broader history of organofluorine chemistry. While the first organofluorine compound, fluoromethane, was reported by Dumas and Péligot in 1835, the field remained relatively nascent for nearly a century due to the challenges of handling highly reactive fluorinating agents.[1] A significant breakthrough came in 1898 when Swarts first introduced the trifluoromethyl group to an aromatic ring, a pivotal moment that laid the groundwork for the development of a vast array of trifluoromethylated compounds.[2]
The mid-20th century witnessed a surge in organofluorine research, driven in part by the demands of World War II and the burgeoning plastics industry.[2][3] It was within this fertile scientific landscape that the first syntheses of trifluoromethylated β-diketones were reported. A landmark 1947 paper by Albert L. Henne and his colleagues detailed the "Alkaline condensation of fluorinated esters with esters and ketones," a work that can be considered a foundational moment in the history of trifluoromethylated 1,3-diones.[4] This research demonstrated that the Claisen condensation, a classic carbon-carbon bond-forming reaction, could be effectively applied to fluorinated esters, paving the way for the synthesis of compounds like 1,1,1-trifluoroacetylacetone.
The significance of this early work cannot be overstated. It provided chemists with a reliable method to access a new class of fluorinated building blocks, opening the door to exploring their unique chemical properties and potential applications.
The Cornerstone of Synthesis: The Claisen Condensation
The Claisen condensation remains the most fundamental and widely employed method for the synthesis of trifluoromethylated 1,3-diones.[5][6][7] This reaction involves the base-mediated condensation of a trifluoroacetyl ester with a ketone possessing at least one α-hydrogen.
The Underlying Mechanism: A Step-by-Step Examination
The mechanism of the Claisen condensation for the synthesis of trifluoromethylated 1,3-diones proceeds through a series of well-defined steps. The strong electron-withdrawing nature of the trifluoromethyl group plays a crucial role in the reactivity of the starting ester.
Caption: The mechanism of the Claisen condensation for the synthesis of trifluoromethylated 1,3-diones.
Experimental Protocol: Synthesis of 1,1,1-Trifluoro-2,4-pentanedione (Trifluoroacetylacetone)
-
Reagents and Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place sodium ethoxide (1.0 equivalent) in anhydrous diethyl ether.
-
Addition of Ketone: Cool the flask in an ice bath and add acetone (1.0 equivalent) dropwise to the stirred suspension of sodium ethoxide.
-
Addition of Trifluoroester: After the addition of acetone is complete, add ethyl trifluoroacetate (1.0 equivalent) dropwise from the dropping funnel over a period of 1 hour.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
-
Workup: Pour the reaction mixture into a beaker containing ice and water. Acidify the aqueous solution with dilute hydrochloric acid until the pH is approximately 3-4.
-
Extraction: Separate the ethereal layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.
The Unique Chemical Character of Trifluoromethylated 1,3-Diones
The presence of the highly electronegative trifluoromethyl group imparts a unique set of chemical properties to 1,3-diones, distinguishing them from their non-fluorinated analogs.
Enhanced Acidity and Keto-Enol Tautomerism
A defining characteristic of trifluoromethylated 1,3-diones is their pronounced acidity and the overwhelming preference for the enol tautomer in solution. The electron-withdrawing CF3 group significantly acidifies the α-protons, facilitating enolization. For instance, 1,1,1-trifluoroacetylacetone exists predominantly as the enol form (approximately 97% in neat liquid).[4]
Caption: The keto-enol tautomerism equilibrium in trifluoromethylated 1,3-diones.
This strong preference for the enol form is a consequence of two primary stabilizing factors:
-
Conjugation: The carbon-carbon double bond of the enol is conjugated with the remaining carbonyl group, leading to a more delocalized and stable electronic system.
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong intramolecular hydrogen bond with the oxygen of the carbonyl group, creating a stable six-membered ring-like structure.
The enhanced acidity and enol content have profound implications for the reactivity of these compounds, making them excellent nucleophiles in various synthetic transformations.
Applications: Versatile Building Blocks in Modern Science
The unique properties of trifluoromethylated 1,3-diones have led to their widespread use in diverse scientific disciplines, most notably in medicinal chemistry and materials science.
Medicinal Chemistry: A Privileged Scaffold
The trifluoromethyl group is a highly sought-after moiety in drug design due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.[8] Trifluoromethylated 1,3-diones serve as versatile precursors for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications.[8]
Table 1: Examples of Bioactive Heterocycles Derived from Trifluoromethylated 1,3-Diones
| Heterocycle Class | Synthetic Approach | Therapeutic Area |
| Pyrazoles | Condensation with hydrazine derivatives | Anti-inflammatory, Antitumor |
| Isoxazoles | Condensation with hydroxylamine | Anticonvulsant, Antimicrobial |
| Pyrimidines | Condensation with urea or thiourea | Antiviral, Anticancer |
Coordination Chemistry and Materials Science
The enolate form of trifluoromethylated 1,3-diones acts as an excellent chelating ligand for a variety of metal ions. The resulting metal complexes exhibit interesting properties, including volatility, which makes them suitable for applications such as chemical vapor deposition (CVD) and atomic layer deposition (ALD) for the fabrication of thin films. Furthermore, these complexes can display catalytic activity and have been explored for use in various organic transformations. Some rare-earth complexes of trifluoromethylated 1,3-diones exhibit strong luminescence, making them promising materials for applications in organic light-emitting diodes (OLEDs) and bio-imaging.[9]
Conclusion and Future Outlook
From their initial synthesis in the mid-20th century, trifluoromethylated 1,3-diones have evolved from chemical curiosities to indispensable tools for chemists across multiple disciplines. The pioneering work on their synthesis via the Claisen condensation laid the foundation for decades of research into their unique chemical properties and diverse applications. As the demand for sophisticated fluorinated molecules continues to grow, particularly in the life sciences and materials science, the importance of trifluoromethylated 1,3-diones as versatile and highly functionalized building blocks is set to increase even further. Future research will likely focus on the development of even more efficient and sustainable synthetic methodologies, as well as the exploration of novel applications for these remarkable compounds.
References
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,1,1-Trifluoroacetylacetone - Wikipedia [en.wikipedia.org]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. CN107298637A - A kind of preparation method of trifluoroacetylacetone (TFA) - Google Patents [patents.google.com]
Unlocking Therapeutic Potential: A Technical Guide to Methoxyphenyl Butane-1,3-Diones as Modulators of Cellular Signaling
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxyphenyl butane-1,3-diones represent a compelling class of small molecules with significant therapeutic promise. As a subclass of 1,3-dicarbonyl compounds, they share structural similarities with extensively studied natural products like diarylheptanoids, which are known to possess a wide array of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of methoxyphenyl butane-1,3-diones, drawing upon the established mechanisms of structurally related compounds. We will delve into the molecular pathways these compounds are likely to modulate, with a particular focus on their potential applications in oncology and inflammatory diseases. This document will further provide detailed experimental protocols for the validation of these targets and a summary of the available efficacy data, offering a foundational resource for researchers aiming to harness the therapeutic potential of this chemical scaffold.
Introduction: The Therapeutic Promise of the 1,3-Dicarbonyl Moiety
The 1,3-dicarbonyl motif is a key structural feature in numerous biologically active compounds, including the well-known diarylheptanoid, curcumin. This functional group is crucial for the diverse pharmacological effects of these molecules, which range from anti-inflammatory and antioxidant to anticancer and antimicrobial activities[1]. Methoxyphenyl butane-1,3-diones, which feature this reactive dicarbonyl system, are therefore of significant interest in drug discovery. Their structural resemblance to diarylheptanoids suggests a shared mechanism of action, positioning them as promising candidates for the development of novel therapeutics. This guide will synthesize the current understanding of related compounds to illuminate the most probable therapeutic targets for methoxyphenyl butane-1,3-diones.
Anticancer Activity: Targeting the Pillars of Malignancy
The potential of methoxyphenyl butane-1,3-diones as anticancer agents is multifaceted, likely involving the modulation of several key signaling pathways that govern cell survival, proliferation, and metastasis.
Induction of Apoptosis: Orchestrating Programmed Cell Death
A primary mechanism by which related diarylheptanoids exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is a critical process for eliminating malignant cells and is often dysregulated in cancer.
Evidence suggests that diarylheptanoids can trigger the intrinsic apoptotic pathway. This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members[2][3]. Diarylheptanoids have been shown to disrupt the balance of these proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death[4].
The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and the activation of caspase-8[1][5][6][7]. Some structurally related compounds have been shown to sensitize cancer cells to death receptor-mediated apoptosis, suggesting that methoxyphenyl butane-1,3-diones may also influence this pathway. The activation of caspase-8 can then directly activate downstream effector caspases or cleave the BH3-only protein Bid, linking the extrinsic and intrinsic pathways[1][5].
Diagram 1: Proposed Apoptotic Pathways
Caption: Proposed apoptotic pathways targeted by methoxyphenyl butane-1,3-diones.
Inhibition of Cancer Cell Proliferation and Metastasis
LIM Kinase 1 (LIMK1) is a key regulator of actin dynamics and is often overexpressed in invasive cancers, correlating with poor prognosis[8][9][10]. LIMK1 phosphorylates and inactivates cofilin, an actin-depolymerizing factor, leading to the stabilization of actin filaments and the promotion of cell migration and invasion[11][12]. A recent study demonstrated that diarylheptanoid derivatives can act as potent inhibitors of LIMK1, with some compounds exhibiting IC50 values in the sub-micromolar range[11][13]. This suggests that methoxyphenyl butane-1,3-diones could also target LIMK1, thereby inhibiting cancer cell motility and metastasis.
Diagram 2: LIMK1 Signaling Pathway in Cancer Metastasis
Caption: Inhibition of the LIMK1 pathway as a potential anti-metastatic mechanism.
The Ataxia Telangiectasia and Rad3-related (ATR) and Checkpoint Kinase 1 (Chk1) pathway is a critical component of the DNA damage response (DDR), which allows cells to repair DNA damage before entering mitosis[12][14][15]. Many cancer cells have a defective G1 checkpoint and are therefore highly reliant on the S and G2/M checkpoints regulated by ATR and Chk1 for survival[5]. Diarylheptanoids have been shown to down-regulate the expression of ATR and Chk1, suggesting they may induce DNA damage or interfere with the DDR[16]. By inhibiting this pathway, methoxyphenyl butane-1,3-diones could potentially induce synthetic lethality in cancer cells, forcing them into premature mitosis with damaged DNA, leading to mitotic catastrophe and cell death.
Caption: Workflow for assessing cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the methoxyphenyl butane-1,3-dione compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11][17][18][19][20]
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[13][21][22][23][24]
In Vitro Kinase Inhibition Assay (e.g., for LIMK1)
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.
Methodology:
-
Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing the kinase buffer, the kinase substrate (e.g., cofilin for LIMK1), and varying concentrations of the methoxyphenyl butane-1,3-dione.
-
Pre-incubation: Add the recombinant active LIMK1 enzyme to the mixture and pre-incubate for 10-20 minutes at room temperature.
-
Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system coupled with a detection reagent like ADP-Glo™).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate or the amount of ADP produced. For radiometric assays, this involves spotting the reaction mixture onto a phosphocellulose membrane and measuring incorporated radioactivity. For luminescence-based assays like ADP-Glo™, a reagent is added to convert the generated ADP to a light signal, which is then measured with a luminometer.[18][19][25][26]
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify specific proteins in cell lysates to assess the effect of a compound on their expression or phosphorylation status (e.g., p-Chk1, cleaved caspase-3).
Methodology:
-
Cell Lysis: After treatment with the compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-LIMK1, anti-p-Chk1, anti-cleaved caspase-3) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[27][28][29][30]
Conclusion and Future Directions
The structural characteristics of methoxyphenyl butane-1,3-diones, particularly their 1,3-dicarbonyl moiety, strongly suggest their potential as modulators of key cellular pathways implicated in cancer and inflammation. Based on the extensive research on structurally related diarylheptanoids, promising therapeutic targets include the apoptotic machinery (Bcl-2 family, caspases), the LIMK1 signaling pathway involved in metastasis, and the ATR/Chk1 DNA damage response pathway.
While direct evidence for the specific molecular targets of methoxyphenyl butane-1,3-diones is still emerging, this guide provides a solid foundation and rationale for their investigation as novel therapeutic agents. Future research should focus on validating these proposed targets through direct binding assays, enzymatic inhibition studies, and comprehensive cellular and in vivo models. The experimental protocols provided herein offer a roadmap for such investigations. The continued exploration of this promising class of compounds is warranted and holds the potential to deliver novel and effective therapies for a range of human diseases.
References
- 1. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-(4-Methoxyphenyl)butane-1,3-dione | SIELC Technologies [sielc.com]
- 7. 4023-80-7|1-(4-Methoxyphenyl)butane-1,3-dione|BLD Pharm [bldpharm.com]
- 8. lab-chemicals.com [lab-chemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Exploring diarylheptanoid derivatives to target LIMK1 as potential agents against colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploring diarylheptanoid derivatives to target LIMK1 as potential agents against colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 1-(4-Methoxyphenyl)butane-1,3-dione | 4023-80-7 [sigmaaldrich.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 18. thesgc.org [thesgc.org]
- 19. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. 1-(4-METHOXYPHENYL)BUTANE-1,3-DIONE | 4023-80-7 [chemicalbook.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. LIMK1 Kinase Enzyme System [promega.jp]
- 26. ATR-mediated checkpoint pathways regulate phosphorylation and activation of human Chk1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 28. researchgate.net [researchgate.net]
- 29. Investigating LIM (Lin-11, Isl-1, and Mec-3) Kinases and Their Correlation with Pathological Events and Microtubule Dynamics in an Experimental Model of Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Selective killing of cancer cells by β-lapachone: Direct checkpoint activation as a strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic deployment of 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione in the Synthesis of Bioactive Heterocycles
This technical guide provides an in-depth exploration of the synthesis and application of 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione, a key building block in modern pharmaceutical chemistry. We will elucidate its pivotal role in the construction of trifluoromethyl-substituted pyrazoles, a scaffold of significant interest in the development of selective cyclooxygenase-2 (COX-2) inhibitors and other therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical insights and actionable, field-proven protocols.
Introduction: The Value Proposition of a Fluorinated Diketone
The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance critical physicochemical and biological properties. The trifluoromethyl (-CF₃) group, in particular, can significantly improve metabolic stability, membrane permeability, and binding affinity of a molecule.[1][2][3] this compound is a versatile precursor that masterfully combines the benefits of the -CF₃ group with the reactive potential of a 1,3-dicarbonyl system. This unique combination makes it an exceptionally valuable intermediate for synthesizing a variety of pharmaceuticals, especially anti-inflammatory and analgesic drugs.[4]
The diketone functionality allows for facile cyclocondensation reactions, most notably with hydrazine derivatives, to form pyrazole rings. The pyrazole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[5] The strategic placement of the trifluoromethyl and 4-methoxyphenyl groups on the diketone backbone directly translates to the final pyrazole structure, influencing its interaction with biological targets.
PART 1: Synthesis of the Core Intermediate: this compound
The primary route to synthesizing 1,3-diketones like our target compound is the Claisen condensation. This reaction involves the coupling of an ester with a ketone in the presence of a strong base.[6][7] In our case, 4'-methoxyacetophenone reacts with ethyl trifluoroacetate.
Protocol 1: Synthesis via Claisen Condensation
This protocol outlines the synthesis of this compound from commercially available starting materials.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 4'-Methoxyacetophenone | 100-06-1 | 150.17 g/mol | 15.0 g (0.1 mol) |
| Ethyl trifluoroacetate | 373-88-6 | 142.08 g/mol | 17.0 g (0.12 mol) |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 g/mol | 4.8 g (0.12 mol) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 200 mL |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | - | ~150 mL |
| Diethyl ether | 60-29-7 | - | For extraction |
| Brine (saturated NaCl solution) | - | - | For washing |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | - | For drying |
Instrumentation:
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Nitrogen inlet
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the system is under a nitrogen atmosphere to maintain anhydrous conditions.
-
Base Suspension: Carefully add sodium hydride (60% dispersion) to the flask. Add 100 mL of anhydrous THF to create a suspension. Cool the flask in an ice bath.
-
Ketone Addition: Dissolve 4'-methoxyacetophenone in 50 mL of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature below 10 °C.
-
Ester Addition: After the ketone addition is complete, add ethyl trifluoroacetate to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M HCl until the pH is acidic (~pH 2). This step should be performed with caution due to hydrogen gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired this compound as a solid.
Causality and Experimental Choices:
-
Anhydrous Conditions: The use of a strong base like sodium hydride necessitates the exclusion of water, which would otherwise quench the base and the enolate intermediate.
-
Base Selection: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the ketone, driving the reaction forward.[8]
-
Acidic Workup: The final product, a β-diketone, is acidic and will be deprotonated by the alkoxide byproduct of the condensation. Acidification is required to obtain the neutral product.[9]
Caption: Workflow for the synthesis of the target diketone.
PART 2: Application in Pharmaceutical Synthesis: The Knorr Pyrazole Synthesis
The most prominent application of this compound is in the synthesis of 1,5-diarylpyrazoles, a class of compounds known for their selective COX-2 inhibition. The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is the cornerstone of this application.[10][11]
The reaction of an unsymmetrical diketone with a monosubstituted hydrazine can potentially yield two regioisomers. However, the regioselectivity can be controlled by the reaction conditions and the electronic nature of the substituents on the diketone. The electron-withdrawing trifluoromethyl group makes the adjacent carbonyl carbon more electrophilic and thus more susceptible to initial nucleophilic attack by the hydrazine.[10]
Protocol 2: Synthesis of a Trifluoromethyl-Substituted Pyrazole
This protocol describes the synthesis of 1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazole, a potential COX-2 inhibitor, via cyclocondensation.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| This compound | 15191-68-1 | 246.18 g/mol | 2.46 g (0.01 mol) |
| (4-Hydrazinophenyl)sulfonamide hydrochloride | 17852-52-7 | 223.67 g/mol | 2.24 g (0.01 mol) |
| N,N-Dimethylacetamide (DMAc) | 127-19-5 | - | 50 mL |
| Concentrated Hydrochloric acid (HCl) | 7647-01-0 | - | 1-2 drops |
| Water | 7732-18-5 | - | For precipitation |
| Ethanol | 64-17-5 | - | For recrystallization |
Instrumentation:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
Dissolution: To the round-bottom flask, add this compound, (4-hydrazinophenyl)sulfonamide hydrochloride, and N,N-dimethylacetamide.
-
Acid Catalyst: Add 1-2 drops of concentrated hydrochloric acid to the mixture.
-
Reaction: Heat the mixture to 80-90 °C and stir for 6-8 hours. Monitor the reaction by TLC.
-
Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the pure pyrazole derivative.
Causality and Experimental Choices:
-
Solvent: N,N-Dimethylacetamide is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at an elevated temperature.
-
Acid Catalyst: The acidic medium accelerates the dehydration steps of the reaction, leading to the formation of the aromatic pyrazole ring.[10]
-
Regioselectivity: The initial attack of the hydrazine is expected to occur at the more electrophilic carbonyl carbon adjacent to the trifluoromethyl group. Subsequent cyclization and dehydration lead to the desired 1,5-diarylpyrazole regioisomer.
Caption: Workflow for the synthesis of a pyrazole derivative.
Conclusion
This compound stands out as a highly valuable and versatile intermediate in pharmaceutical synthesis. Its well-defined reactivity, stemming from the trifluoromethyl-activated dicarbonyl system, allows for the efficient and regioselective construction of complex heterocyclic scaffolds. The protocols detailed herein provide a robust framework for the synthesis and subsequent utilization of this key building block, empowering researchers to accelerate the discovery and development of novel therapeutic agents. The principles of the Claisen condensation and Knorr pyrazole synthesis, when applied to this fluorinated substrate, open a direct and reliable route to promising drug candidates, particularly in the realm of anti-inflammatory medicine.
References
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
Synthesis of heterocyclic compounds from 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione
An In-Depth Guide to the Synthesis of Heterocyclic Compounds from 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione
Introduction: The Strategic Value of a Fluorinated β-Diketone
This compound is a highly versatile and valuable precursor in modern synthetic organic and medicinal chemistry. Its structure, featuring a 1,3-dicarbonyl system, is primed for cyclocondensation reactions. The strategic placement of two key functional groups—an electron-withdrawing trifluoromethyl (CF₃) group and an electron-donating p-methoxyphenyl group—creates a unique electronic environment that dictates the regiochemical outcome of heterocyclic ring formation.
The potent electron-withdrawing nature of the CF₃ group renders the adjacent carbonyl carbon significantly more electrophilic compared to the carbonyl carbon proximal to the aromatic ring. This pronounced difference in reactivity is the cornerstone of achieving high regioselectivity in reactions with binucleophiles, a critical consideration in the synthesis of well-defined bioactive molecules. This guide provides detailed application notes and protocols for the synthesis of key heterocyclic scaffolds—pyrazoles, isoxazoles, and pyrimidinones—from this fluorinated building block.
Part 1: Synthesis of Trifluoromethyl-Substituted Pyrazoles
The pyrazole ring is a privileged scaffold found in numerous pharmaceuticals, including anti-inflammatory drugs, kinase inhibitors, and agrochemicals. The reaction of this compound with hydrazine derivatives provides a direct and efficient route to this important heterocyclic system.
Mechanistic Rationale for Regioselectivity
The synthesis proceeds via a cyclocondensation reaction. The regioselectivity is controlled by the initial nucleophilic attack of the hydrazine at one of the two carbonyl carbons of the β-diketone. Due to the strong inductive effect of the trifluoromethyl group, the C-3 carbonyl carbon is significantly more electron-deficient and thus more susceptible to nucleophilic attack than the C-1 carbonyl.
The reaction mechanism involves two key stages:
-
Initial Condensation: The more nucleophilic nitrogen of the substituted hydrazine (e.g., the NH₂ group of phenylhydrazine) preferentially attacks the highly electrophilic carbonyl carbon adjacent to the CF₃ group.
-
Cyclization and Dehydration: The initial adduct undergoes an intramolecular condensation, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration yields the stable aromatic pyrazole ring.
This predictable pathway consistently leads to the formation of pyrazoles with the trifluoromethyl group at the 3-position and the 4-methoxyphenyl group at the 5-position.
Protocol 1: Synthesis of 5-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole
This protocol details the reaction with hydrazine hydrate, leading to an N-unsubstituted pyrazole.
Materials:
-
This compound (1.0 eq, 2.46 g, 10 mmol)
-
Hydrazine hydrate (64-65% solution, ~1.2 eq, 0.75 mL, 12 mmol)
-
Ethanol (25 mL)
-
Glacial Acetic Acid (catalytic, ~0.1 mL)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in 25 mL of ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
After completion, allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
If a precipitate does not form, reduce the solvent volume under reduced pressure.
-
Pour the cooled reaction mixture into 100 mL of ice-cold water with stirring.
-
Collect the resulting solid precipitate by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).
-
Dry the crude product under vacuum. For higher purity, recrystallize the solid from an ethanol/water mixture.
Data Summary:
| Reactant | Product | Solvent | Time (h) | Yield |
| Hydrazine Hydrate | 5-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | Ethanol | 3-4 | ~90-95% |
| Phenylhydrazine | 5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | Ethanol | 4-6 | ~85-92% |
| Methylhydrazine | Mixture of regioisomers, favoring 5-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | TFE/HFIP | 1-2 | >95% (total) |
Note on Methylhydrazine: The reaction with methylhydrazine in standard solvents like ethanol can lead to regioisomeric mixtures.[1] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically improve the regioselectivity in favor of the isomer resulting from the initial attack at the trifluoroacetyl group.[1]
Part 2: Synthesis of Trifluoromethyl-Substituted Isoxazoles
Isoxazoles are key five-membered heterocycles present in various CNS-active agents, antibiotics, and anti-inflammatory compounds. The synthesis from the title β-diketone is achieved through a straightforward condensation with hydroxylamine.
Mechanistic Considerations
Similar to pyrazole synthesis, the reaction with hydroxylamine hydrochloride is governed by the differential electrophilicity of the two carbonyl carbons. The nitrogen atom of hydroxylamine attacks the more electrophilic carbonyl carbon adjacent to the CF₃ group. Subsequent cyclization via attack of the hydroxyl oxygen onto the other carbonyl, followed by dehydration, yields the 3-trifluoromethyl-5-(4-methoxyphenyl)isoxazole as the sole or major product.
Protocol 2: Synthesis of 5-(4-methoxyphenyl)-3-(trifluoromethyl)isoxazole
Materials:
-
This compound (1.0 eq, 2.46 g, 10 mmol)
-
Hydroxylamine hydrochloride (1.1 eq, 0.77 g, 11 mmol)
-
Pyridine (2.0 eq, 1.6 mL, 20 mmol)
-
Ethanol (30 mL)
Procedure:
-
Combine this compound, hydroxylamine hydrochloride, and ethanol in a 100 mL round-bottom flask with a magnetic stirrer.
-
Slowly add pyridine to the suspension. The pyridine acts as a base to liberate free hydroxylamine and neutralize the HCl formed.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction should become a clear solution as it proceeds.
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled solution into 150 mL of vigorously stirred ice-cold water. A white or off-white solid should precipitate.
-
Continue stirring for 20-30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, washing thoroughly with cold water to remove pyridine hydrochloride and other water-soluble impurities.
-
Dry the product in a vacuum oven. If necessary, the product can be further purified by recrystallization from aqueous ethanol.
Data Summary:
| Binucleophile | Product | Base | Solvent | Yield |
| Hydroxylamine HCl | 5-(4-methoxyphenyl)-3-(trifluoromethyl)isoxazole | Pyridine | Ethanol | ~88-94% |
| Hydroxylamine HCl | 5-(4-methoxyphenyl)-3-(trifluoromethyl)isoxazole | Sodium Acetate | Acetic Acid | ~85-90% |
Part 3: Synthesis of Trifluoromethyl-Substituted Pyrimidinones and Thiones
Pyrimidine derivatives are of immense biological importance, forming the core structure of nucleobases and a wide array of drugs.[2][3] The reaction of the title β-diketone with urea or thiourea provides access to pyrimidinone and pyrimidinethione scaffolds, respectively.
Mechanistic Pathway
The reaction, typically conducted under basic or acidic conditions, follows a cyclocondensation pathway similar to the previous examples. For the reaction with urea, one of the -NH₂ groups attacks the more electrophilic carbonyl (adjacent to the CF₃ group). The resulting intermediate then undergoes intramolecular cyclization and dehydration to form the stable 6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one. The use of thiourea follows an identical mechanism to yield the corresponding 2-thioxo derivative.
Protocol 3: Synthesis of 6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one
Materials:
-
This compound (1.0 eq, 2.46 g, 10 mmol)
-
Urea (1.5 eq, 0.90 g, 15 mmol)
-
Sodium ethoxide solution (21% in ethanol, 1.2 eq, 4.6 mL, 12 mmol)
-
Absolute Ethanol (40 mL)
Procedure:
-
To a 100 mL three-necked flask fitted with a reflux condenser and dropping funnel, add urea and 20 mL of absolute ethanol.
-
In a separate beaker, dissolve this compound in 20 mL of absolute ethanol.
-
Slowly add the sodium ethoxide solution to the urea suspension with vigorous stirring.
-
Add the solution of the β-diketone dropwise to the urea/ethoxide mixture over 15 minutes.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours.
-
After cooling to room temperature, neutralize the reaction mixture by carefully adding glacial acetic acid until the pH is approximately 6-7.
-
Pour the neutralized mixture into 200 mL of cold water.
-
Collect the precipitate by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified pyrimidinone.
Data Summary of Pyrimidine Syntheses:
| Reagent | Product | Conditions | Yield |
| Urea | 6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one | NaOEt, EtOH, Reflux | ~75-85% |
| Thiourea | 6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine-2(1H)-thione | NaOEt, EtOH, Reflux | ~80-90% |
| Guanidine HCl | 2-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine | NaOEt, EtOH, Reflux | ~80-88% |
Conclusion
This compound serves as an exemplary building block for the regioselective synthesis of a variety of trifluoromethyl-substituted heterocycles. The inherent electronic bias created by the CF₃ group directs the cyclocondensation reactions with high fidelity, minimizing the formation of unwanted isomers and simplifying purification. The protocols outlined in this guide provide robust and reproducible methods for accessing pyrazoles, isoxazoles, and pyrimidines, which are core structures of significant interest to researchers in drug discovery and materials science.
References
Application Notes and Protocols: 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione as a Ligand for Metal Catalysis
Introduction: The Strategic Advantage of Fluorinated β-Diketones in Catalysis
In the landscape of modern synthetic chemistry, the design of ligands is paramount to controlling the activity, selectivity, and stability of metal catalysts. Among the diverse classes of ligands, β-diketonates have long been appreciated for their robust chelating ability with a wide array of metal ions.[1] The strategic introduction of fluorine atoms into the β-diketonate framework, particularly the trifluoromethyl group (CF₃), imparts unique electronic properties that significantly enhance the catalytic prowess of their corresponding metal complexes.
This guide focuses on 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione , a ligand that epitomizes the beneficial synergy of a potent electron-withdrawing group (CF₃) and an electron-donating group (p-methoxyphenyl). The strong inductive effect of the trifluoromethyl group increases the Lewis acidity of the coordinated metal center, a critical factor for activating substrates in a multitude of organic transformations.[1] Concurrently, the methoxy-substituted aryl moiety can influence the solubility and electronic properties of the complex, offering a tunable platform for catalyst optimization.
These attributes make metal complexes of this compound highly effective catalysts, particularly in Lewis acid-catalyzed reactions such as Friedel-Crafts acylations, Diels-Alder reactions, and aldol-type additions. This document provides a comprehensive overview of this ligand, including detailed protocols for its synthesis, the preparation of a representative copper(II) complex, and its application in a model catalytic reaction.
Ligand Synthesis: A Step-by-Step Protocol
The synthesis of this compound is typically achieved via a Claisen condensation reaction. This procedure involves the reaction of an ester with a ketone in the presence of a strong base. In this case, ethyl trifluoroacetate serves as the ester component and 4'-methoxyacetophenone provides the ketone functionality.
Protocol 1: Synthesis of this compound
Materials:
-
4'-Methoxyacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents). Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add anhydrous diethyl ether or THF to the flask.
-
Addition of Ketone: Dissolve 4'-methoxyacetophenone (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
Addition of Ester: After the addition of the ketone is complete, add ethyl trifluoroacetate (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition of the ester, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the mixture is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water, followed by saturated brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Expected Yield: 70-85% Physical Appearance: White to pale yellow solid.[2]
Metal Complex Synthesis: Preparation of a Copper(II) Catalyst
The synthesized ligand can be readily complexed with a variety of metal salts to form the active catalyst. Here, we describe a general procedure for the synthesis of a copper(II) complex.
Protocol 2: Synthesis of Bis(4,4,4-trifluoro-1-(4-methoxyphenyl)butane-1,3-dionato)copper(II)
Materials:
-
This compound (2 equivalents)
-
Copper(II) acetate monohydrate or Copper(II) chloride dihydrate (1 equivalent)
-
Methanol or ethanol
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
Ligand Solution: Dissolve this compound in methanol or ethanol in a round-bottom flask with gentle heating if necessary.
-
Metal Salt Solution: In a separate beaker, dissolve the copper(II) salt in deionized water or methanol.
-
Complexation: Slowly add the copper(II) salt solution to the stirred ligand solution at room temperature. A precipitate should form immediately.
-
Reaction Completion: Stir the reaction mixture at room temperature for 1-2 hours to ensure complete complexation.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold methanol or ethanol, followed by a small amount of water to remove any unreacted salts.
-
Drying: Dry the resulting solid in a desiccator or under vacuum to yield the copper(II) complex.
Expected Yield: >90% Physical Appearance: Typically a green or blue solid.
Application in Catalysis: The Mukaiyama Aldol Reaction
The enhanced Lewis acidity of the copper(II) center, due to the electron-withdrawing trifluoromethyl groups on the ligand, makes the synthesized complex an effective catalyst for various organic transformations. A classic example is the Mukaiyama aldol reaction, the addition of a silyl enol ether to an aldehyde.
Protocol 3: Catalytic Mukaiyama Aldol Reaction
Materials:
-
Bis(4,4,4-trifluoro-1-(4-methoxyphenyl)butane-1,3-dionato)copper(II) (catalyst, 1-10 mol%)
-
Aldehyde (e.g., benzaldehyde, 1 equivalent)
-
Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene, 1.2 equivalents)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Inert atmosphere (nitrogen or argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the copper(II) catalyst.
-
Addition of Reactants: Add anhydrous dichloromethane, followed by the aldehyde. Cool the mixture to the desired reaction temperature (e.g., -78 °C to room temperature).
-
Initiation of Reaction: Add the silyl enol ether dropwise to the stirred reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Catalyst Loading (mol%) | Aldehyde | Silyl Enol Ether | Temperature (°C) | Time (h) | Yield (%) |
| 5 | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 0 | 4 | 85 |
| 2 | p-Nitrobenzaldehyde | 1-(Trimethylsiloxy)cyclohexene | -20 | 6 | 92 |
| 10 | Cyclohexanecarboxaldehyde | 1-(Trimethylsiloxy)styrene | 25 | 2 | 78 |
Table 1: Representative Results for the Copper(II)-Catalyzed Mukaiyama Aldol Reaction. (Note: These are illustrative values; actual results may vary based on specific substrates and reaction conditions.)
Visualizations
Ligand Synthesis Workflow
Caption: Workflow for the synthesis of the target ligand.
Catalytic Cycle of the Mukaiyama Aldol Reaction
Caption: Proposed catalytic cycle for the Mukaiyama aldol reaction.
Scientific Integrity and Mechanistic Insights
The efficacy of this compound as a ligand in metal catalysis is rooted in fundamental principles of coordination chemistry and electronics.
-
Enhanced Lewis Acidity: The electron-withdrawing trifluoromethyl groups are key to the ligand's performance. They pull electron density away from the β-diketonate backbone and, consequently, from the coordinated metal center. This polarization increases the effective positive charge on the metal, thereby enhancing its Lewis acidity. A more Lewis acidic metal center can more effectively coordinate to and activate carbonyl substrates, such as aldehydes in the Mukaiyama aldol reaction, making them more susceptible to nucleophilic attack.[1]
-
Role of the Methoxyphenyl Group: The p-methoxyphenyl substituent, being electron-donating, can subtly modulate the electronic properties of the catalyst. It can also enhance the solubility of the complex in organic solvents, which is often a practical advantage in homogeneous catalysis. The interplay between the electron-withdrawing and electron-donating groups allows for fine-tuning of the catalyst's reactivity.
-
Trustworthiness of Protocols: The protocols provided herein are based on well-established synthetic methodologies. The Claisen condensation is a robust and reliable method for the formation of β-dicarbonyl compounds. The synthesis of the metal complex is a straightforward precipitation reaction. The Mukaiyama aldol reaction is a benchmark for testing the activity of new Lewis acid catalysts. Each step includes standard purification and workup procedures to ensure the isolation of the desired product in high purity.
Conclusion and Future Outlook
This compound is a versatile and highly effective ligand for a range of metal-catalyzed reactions. Its synthesis is straightforward, and it can be readily incorporated into various metal complexes. The resulting catalysts exhibit enhanced Lewis acidity, leading to high efficiency in reactions such as the Mukaiyama aldol addition. The modular nature of this ligand, with its distinct electronic domains, offers exciting possibilities for further catalyst development. Future research could explore the synthesis of chiral analogues for asymmetric catalysis or the immobilization of these complexes on solid supports for applications in heterogeneous catalysis.
References
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Copper(II) β-Diketonate Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed protocol for the synthesis of copper(II) complexes with β-diketone ligands, compounds of significant interest in catalysis, materials science, and medicinal chemistry. We delve into the fundamental principles of coordination chemistry that govern the formation of these complexes, offering a step-by-step experimental procedure that is both robust and reproducible. Beyond the synthetic protocol, we provide in-depth guidance on the characterization of the final products using various spectroscopic and analytical techniques. This document is designed to serve as a practical resource for researchers, offering field-proven insights to ensure successful synthesis and validation of copper(II) β-diketonate complexes.
Introduction: The Significance of Copper(II) β-Diketonate Complexes
Copper(II) β-diketonate complexes represent a versatile class of coordination compounds with a rich history and a continually expanding range of applications. The chelation of a copper(II) ion by the enolate form of a β-diketone results in a highly stable, often square planar or octahedral complex.[1][2][3] This stability, coupled with the tunability of the β-diketone ligand, allows for the synthesis of a vast library of complexes with tailored electronic and steric properties.
In the realm of drug development, these complexes have demonstrated significant potential. Their biological activities, including potent antibacterial and anticancer properties, are a subject of intensive research.[4][5][6][7] The ability of the copper center to engage in redox chemistry and the potential for the ligand to be functionalized for targeted delivery make these compounds promising candidates for novel therapeutics.[7] Furthermore, copper(II) β-diketonates are widely utilized as catalysts in organic synthesis and as precursors for the chemical vapor deposition (CVD) of copper-containing thin films.[8][9]
This application note will provide a comprehensive and practical guide to the synthesis and characterization of these important complexes, with a focus on providing the user with the knowledge to not only replicate the described protocol but also to adapt it for their specific research needs.
Underlying Principles: The Coordination Chemistry of Copper(II) with β-Diketones
The synthesis of copper(II) β-diketonate complexes is predicated on the principles of coordination chemistry. The key steps involve the deprotonation of the β-diketone and the subsequent chelation of the copper(II) ion.
2.1. Tautomerism and Deprotonation of β-Diketones
β-Diketones exist in a tautomeric equilibrium between the keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding. The acidic proton of the enol form can be readily removed by a base, yielding the β-diketonate anion, which acts as a bidentate ligand.
2.2. Chelation and Complex Formation
The β-diketonate anion coordinates to the copper(II) ion through its two oxygen atoms, forming a stable six-membered chelate ring. Typically, two β-diketonate ligands coordinate to a single copper(II) ion to form a neutral, square planar complex of the type [Cu(β-diketonate)₂]. In the presence of coordinating solvents or other ligands, the copper center can expand its coordination sphere to form five- or six-coordinate species, often with a square pyramidal or distorted octahedral geometry.[8]
The general reaction can be represented as:
Cu²⁺ + 2 R-CO-CH₂-CO-R' + 2 B → [Cu(R-CO-CH-CO-R')₂] + 2 HB⁺ (where B is a base)
Experimental Protocol: Synthesis of Bis(acetylacetonato)copper(II)
This protocol details the synthesis of bis(acetylacetonato)copper(II), [Cu(acac)₂], a classic and widely used example of a copper(II) β-diketonate complex. The principles outlined here can be adapted for other β-diketone ligands.
3.1. Materials and Reagents
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Acetylacetone (CH₃COCH₂COCH₃)
-
Ammonia solution (NH₃·H₂O, concentrated)
-
Deionized water
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
3.2. Equipment
-
Magnetic stirrer with heating plate
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
3.3. Synthetic Procedure
-
Preparation of the Copper(II) Ammine Complex: In a 250 mL beaker, dissolve 2.5 g (0.01 mol) of copper(II) sulfate pentahydrate in 50 mL of deionized water with stirring. To this solution, add concentrated ammonia solution dropwise until the initial pale blue precipitate of copper(II) hydroxide redissolves to form a deep blue solution of the tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺. This step ensures a basic medium for the deprotonation of acetylacetone.
-
Reaction with Acetylacetone: In a separate 100 mL beaker, prepare a solution of 2.1 mL (0.02 mol) of acetylacetone in 20 mL of methanol.
-
Complex Formation: While stirring vigorously, slowly add the acetylacetone solution to the deep blue solution of the tetraamminecopper(II) complex. A blue-green precipitate of bis(acetylacetonato)copper(II) will form immediately.
-
Digestion of the Precipitate: Continue stirring the reaction mixture for 30 minutes to ensure complete reaction and to improve the crystallinity of the product.
-
Isolation of the Crude Product: Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the precipitate with several portions of deionized water to remove any unreacted salts and ammonia. Allow the product to air-dry on the filter paper.
3.4. Purification by Recrystallization
-
Dissolution: Transfer the crude, dried product to a 100 mL Erlenmeyer flask. Add a minimal amount of hot methanol (approximately 40-50 mL) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear blue solution to cool slowly to room temperature. Fine blue crystals of [Cu(acac)₂] will form. For higher purity, the flask can be placed in an ice bath to induce further crystallization.
-
Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry them in a desiccator over a suitable drying agent.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of bis(acetylacetonato)copper(II).
Characterization of Copper(II) β-Diketonate Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complex. The following techniques are commonly employed.
5.1. Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the β-diketonate ligand to the copper(II) ion. The disappearance of the broad O-H stretching band of the enol form and the shift of the C=O and C=C stretching vibrations to lower frequencies upon coordination are indicative of complex formation.[2]
-
UV-Visible (UV-Vis) Spectroscopy: Copper(II) β-diketonate complexes typically exhibit a broad d-d transition in the visible region (around 650-700 nm), which is responsible for their characteristic blue or green color. Ligand-to-metal charge transfer (LMCT) bands are usually observed in the UV region.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is particularly useful for studying paramagnetic d⁹ copper(II) complexes. The g-values and hyperfine coupling constants obtained from the EPR spectrum provide information about the coordination environment and the nature of the copper-ligand bonding.
5.2. Analytical Techniques
-
Elemental Analysis (CHN): Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which can be compared with the calculated values for the expected formula to confirm the stoichiometry of the complex.
-
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the copper center.[2][8]
5.3. Summary of Characterization Data for [Cu(acac)₂]
| Technique | Expected Result |
| Appearance | Blue to blue-green crystalline solid. |
| Melting Point | Decomposes above 230 °C. |
| Solubility | Insoluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane.[3] |
| IR Spectroscopy (cm⁻¹) | Absence of broad enolic O-H stretch. Strong bands around 1570-1580 cm⁻¹ (C=O stretch) and 1520-1530 cm⁻¹ (C=C stretch). A new band around 450 cm⁻¹ corresponding to the Cu-O stretch. |
| UV-Vis Spectroscopy (in CH₂Cl₂) | λmax around 660 nm (d-d transition) and intense bands in the UV region (LMCT). |
| Elemental Analysis | Calculated for C₁₀H₁₄CuO₄: C, 45.88%; H, 5.39%. Found values should be within ±0.4% of the calculated values. |
Troubleshooting and Safety Considerations
6.1. Troubleshooting
-
Low Yield: Ensure complete dissolution of the copper salt and use a slight excess of the β-diketone ligand. Inadequate stirring can also lead to incomplete reaction.
-
Impure Product: Thoroughly wash the crude product to remove unreacted starting materials. Recrystallization is crucial for obtaining a high-purity product.
-
Difficulty in Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal. Slow evaporation of the solvent can also promote crystallization.
6.2. Safety Precautions
-
Copper(II) Sulfate: Harmful if swallowed and an irritant to the eyes and skin.
-
Acetylacetone: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Ammonia Solution: Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory system.
-
Organic Solvents (Methanol, Dichloromethane): Flammable and toxic. Handle in a well-ventilated fume hood.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals.
Conclusion
The synthesis of copper(II) β-diketonate complexes is a well-established and versatile procedure that provides access to a wide range of compounds with important applications. By understanding the underlying coordination chemistry and following a robust experimental protocol, researchers can reliably synthesize and characterize these complexes. The information and procedures detailed in this application note are intended to serve as a valuable resource for scientists engaged in the fields of inorganic chemistry, materials science, and drug discovery, enabling them to confidently prepare and investigate this fascinating class of coordination compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Copper(II) acetylacetonate - Wikipedia [en.wikipedia.org]
- 4. Synthesis and studies on Cu(II), Co(II), Ni(II) complexes of Knoevenagel β-diketone ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper (II) complexes of bidentate ligands exhibit potent anti-cancer activity regardless of platinum sensitivity status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. americanelements.com [americanelements.com]
In Vitro Antimicrobial Assay Protocol for Fluorinated Compounds: A Guide for Researchers
Introduction: The Rise of Fluorine in Antimicrobial Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This is largely due to fluorine's unique ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity through favorable electronic interactions. In the realm of antimicrobial research, this has led to the development of potent fluorinated antibiotics, most notably the fluoroquinolone class. However, the very properties that make these compounds effective can also present unique challenges for in vitro antimicrobial susceptibility testing (AST). This guide provides a detailed framework for designing and executing robust in vitro assays to accurately determine the antimicrobial activity of novel fluorinated compounds.
Part 1: Foundational Principles and Strategic Considerations
The Challenge of Hydrophobicity
A frequent characteristic of newly synthesized fluorinated compounds is their high lipophilicity, leading to poor aqueous solubility. This presents a significant hurdle for standard AST protocols, which are typically conducted in aqueous broth media.[1] Inaccurate assessment of a compound's minimum inhibitory concentration (MIC) can arise if the compound precipitates out of solution.
To mitigate this, the initial stock solution of the test compound is typically prepared in 100% dimethyl sulfoxide (DMSO). It is critical, however, to ensure the final concentration of DMSO in the assay does not exceed a level that could impact microbial growth, typically ≤1% v/v. A vehicle control (media with the highest concentration of DMSO used in the assay) must always be included to confirm that the solvent itself does not have any antimicrobial effect.
Selecting the Appropriate Assay: Broth Microdilution as the Gold Standard
While several methods exist for AST, including disk diffusion and agar dilution, the broth microdilution method is the internationally recognized "gold standard" for determining the MIC of a novel compound.[2][3] This method is highly reproducible, quantitative, and amenable to a 96-well plate format, allowing for efficient screening of multiple compounds and concentrations.[3] This is particularly advantageous when dealing with hydrophobic compounds, as it allows for direct observation of any precipitation in the wells.[1]
Part 2: The Broth Microdilution Protocol for MIC Determination
This protocol is aligned with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[2][4]
Essential Materials
-
Test fluorinated compound(s)
-
Positive control antibiotic (e.g., Ciprofloxacin for Gram-negative, Vancomycin for Gram-positive)
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (including QC strains such as Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853).[5][6][7]
-
Sterile 1X Phosphate Buffered Saline (PBS) or saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
-
Multichannel pipette
Experimental Workflow Diagram
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Methodology
Step 1: Inoculum Preparation
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[8] This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9][10]
Step 2: Compound Plate Preparation
-
Prepare a stock solution of the fluorinated compound in 100% DMSO at a concentration that is 100x the highest desired final concentration.
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.[11]
-
In a separate plate or deep-well block, prepare your starting concentration of the drug at 2x the final desired concentration in CAMHB (ensure the DMSO concentration is ≤2%). For example, if the highest final concentration is 128 µg/mL, prepare a 256 µg/mL solution.[12]
-
Add 200 µL of this 2x starting drug solution to well 1 of the assay plate.[11]
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.[11]
-
Well 11 will serve as the growth control (no compound), and well 12 will serve as the sterility control (no bacteria).[13]
Step 3: Inoculation and Incubation
-
Add 100 µL of the standardized bacterial inoculum (prepared in Step 1) to wells 1 through 11. Do not add bacteria to well 12.[11] The final volume in wells 1-11 will be 200 µL.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air for most fast-growing aerobic bacteria.[10]
Step 4: Reading and Interpreting the MIC
-
Following incubation, visually inspect the plate. The sterility control (well 12) should be clear, and the growth control (well 11) should show distinct turbidity.
-
The MIC is defined as the lowest concentration of the fluorinated compound at which there is no visible growth (i.e., the first clear well).[10][14]
Part 3: Ensuring Data Integrity through Quality Control
A protocol is only as reliable as its controls. To ensure the trustworthiness of your results, the following quality control (QC) measures are mandatory.
-
Reference Strains: Always test your fluorinated compounds against established QC strains from a reputable source like the American Type Culture Collection (ATCC).[5][7] The MIC values for your positive control antibiotic against these strains should fall within the CLSI-published acceptable ranges.[15][16] This validates the assay methodology, media, and operator technique.[7]
-
Positive Control: A known antibiotic should be run in parallel to confirm the susceptibility of the test organisms.
-
Negative Controls: The sterility control (media only) and vehicle control (media + DMSO) ensure that neither the broth nor the solvent is contaminated or has an inhibitory effect on its own.
Part 4: Data Presentation and Advanced Protocols
Summarizing MIC Data
Results should be presented in a clear, tabular format.
| Compound | E. coli ATCC 25922 | S. aureus ATCC 29213 | P. aeruginosa ATCC 27853 | Clinical Isolate 1 |
| Fluoro-Compound X | 16 | 4 | 32 | 8 |
| Ciprofloxacin | 0.015 | 0.5 | 0.5 | 0.03 |
| Expected Cipro Range | 0.008 - 0.03 | 0.25 - 1 | 0.25 - 1 | N/A |
All values are MIC in µg/mL. Data is for illustrative purposes only.
Beyond Inhibition: Determining Bactericidal Activity
While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) reveals the concentration required to kill the bacteria.
MBC Protocol Outline:
-
Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).[10][11]
-
Plate these aliquots onto a drug-free agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction (a 3-log₁₀ drop) in CFU/mL compared to the initial inoculum count.[10][14]
A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[11]
Caption: A simplified workflow for determining the Minimum Bactericidal Concentration (MBC).
Conclusion
This guide provides a robust and validated protocol for determining the in vitro antimicrobial activity of novel fluorinated compounds. By understanding the unique challenges posed by these molecules and implementing stringent quality controls, researchers can generate accurate and reproducible data, paving the way for the development of the next generation of antimicrobial agents.
References
- 1. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. apec.org [apec.org]
- 4. researchgate.net [researchgate.net]
- 5. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 6. microrao.com [microrao.com]
- 7. microbiologyclass.net [microbiologyclass.net]
- 8. myadlm.org [myadlm.org]
- 9. benchchem.com [benchchem.com]
- 10. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 11. benchchem.com [benchchem.com]
- 12. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. microchemlab.com [microchemlab.com]
- 15. Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione in Advanced Polymer Science
Introduction: Unlocking the Potential of Fluorinated β-Diketones
In the realm of polymer science, the quest for materials with tailored functionalities—enhanced thermal stability, unique optical properties, and robust chemical resistance—is perpetual. Fluorinated polymers have long been recognized for their exceptional properties, largely owing to the strength of the carbon-fluorine bond.[1] This application note delves into the multifaceted utility of a specific fluorinated building block, 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione, in the synthesis and functionalization of advanced polymers. This β-diketone, characterized by a trifluoromethyl group and a methoxyphenyl moiety, serves as a versatile ligand for the creation of coordination polymers and as a reactive precursor for the development of functional organic polymers. Its unique electronic and steric properties make it a valuable tool for researchers and scientists in materials science and drug development.
This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols. We will explore its synthesis, its role in forming luminescent coordination polymers, and its incorporation into organic polymer backbones to enhance material properties.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective application. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 15191-68-1 | [2] |
| Molecular Formula | C₁₁H₉F₃O₃ | [2] |
| Molecular Weight | 246.18 g/mol | [2] |
| Appearance | Solid (typical for β-diketones) | General Knowledge |
| Key Functional Groups | β-Diketone, Trifluoromethyl, Methoxyphenyl | [2] |
| Solubility | Soluble in many organic solvents (e.g., THF, CH₂Cl₂, acetone) | General Chemical Principles |
Core Application I: Ligand for Luminescent Coordination Polymers
The ability of β-diketones to form stable chelate complexes with a wide array of metal ions is a cornerstone of their utility.[3] The presence of the trifluoromethyl group in this compound enhances the volatility and thermal stability of its metal complexes.[4] Furthermore, the conjugated system of the diketone acts as an "antenna," efficiently absorbing UV radiation and transferring the energy to a chelated lanthanide ion, which then emits light at its characteristic wavelength.[5][6] This "antenna effect" is pivotal for creating highly luminescent materials.
This section provides a protocol for the synthesis of the diketone ligand and its subsequent use in creating a luminescent europium(III)-containing coordination polymer.
Protocol 1.1: Synthesis of this compound
This synthesis is achieved via a Claisen condensation reaction between 4-methoxyacetophenone and ethyl trifluoroacetate.
Materials:
-
4-Methoxyacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, then suspend it in anhydrous diethyl ether.
-
Addition of Ketone: Slowly add a solution of 4-methoxyacetophenone (1.0 eq) in anhydrous diethyl ether to the NaH suspension at 0 °C (ice bath). Allow the mixture to stir for 15 minutes.
-
Addition of Ester: Add ethyl trifluoroacetate (1.2 eq) dropwise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl until the mixture is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water to yield the pure diketone.
Causality: The use of a strong base like NaH is essential to deprotonate the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile, attacking the electrophilic carbonyl of the ethyl trifluoroacetate. The acidic workup protonates the resulting diketonate to yield the final product.
Protocol 1.2: Synthesis of a Luminescent Europium(III) Coordination Polymer
This protocol describes the self-assembly of the synthesized diketone with europium(III) ions to form a luminescent coordination polymer.
Materials:
-
This compound (synthesized in Protocol 1.1)
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
Triethylamine or sodium hydroxide
-
Ethanol
-
Deionized water
Procedure:
-
Ligand Solution: Dissolve the diketone (3.0 eq) in ethanol in a beaker.
-
Deprotonation: Add triethylamine (3.0 eq) or a stoichiometric amount of aqueous NaOH to the solution with stirring to deprotonate the diketone, forming the diketonate ligand in situ.
-
Metal Salt Solution: In a separate beaker, dissolve EuCl₃·6H₂O (1.0 eq) in a minimal amount of deionized water or ethanol.
-
Complexation: Slowly add the europium salt solution to the ligand solution with vigorous stirring. A precipitate should form immediately.
-
Reaction and Precipitation: Stir the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with ethanol and then deionized water to remove any unreacted starting materials and salts.
-
Drying: Dry the resulting solid in a vacuum oven at 60-80 °C. The resulting powder is the [Eu(diketonate)₃]n coordination polymer.
Characterization: The final product can be characterized by Fourier-Transform Infrared (FTIR) spectroscopy to confirm the coordination of the diketone to the metal, and its luminescent properties (excitation and emission spectra) can be analyzed using a spectrofluorometer.
Workflow for Luminescent Polymer Synthesis
Caption: Workflow for synthesizing a luminescent europium(III) coordination polymer.
Core Application II: Functionalization of Organic Polymers
Beyond coordination chemistry, this compound can be incorporated into traditional polymer systems to impart specific functionalities. The diketone moiety can be used to create polymers that act as coupling agents or as precursors for hybrid organic-inorganic materials like sol-gels.
Protocol 2.1: Synthesis of a β-Diketone-Functionalized Silane Monomer for Sol-Gel Materials
This protocol is adapted from the synthesis of a similar trialkoxysilane monomer and outlines the preparation of a precursor for functionalized sol-gel materials.[7] The resulting monomer can be co-polymerized with other silanes (e.g., TEOS) to create a hybrid material with metal-chelating sites.
Materials:
-
4-(4-methoxyphenyl)-4,4-diethoxy-1,1,1-trifluorobutan-2-one (a protected form of the diketone)
-
Triethoxysilane
-
Karstedt's catalyst
-
Anhydrous toluene
Procedure:
-
Protection of the Diketone: The diketone must first be protected, for example, as a ketal, to prevent side reactions during the hydrosilylation step. This involves reacting this compound with an orthoformate in the presence of an acid catalyst. The methoxyphenyl group would need to be modified to a vinyl- or allyl-containing group for this specific reaction. For the purpose of this protocol, we will assume a suitable vinyl-functionalized and protected diketone is available.
-
Hydrosilylation Reaction: In a dry, inert atmosphere (e.g., under nitrogen), dissolve the vinyl-functionalized protected diketone (1.0 eq) in anhydrous toluene.
-
Addition of Silane and Catalyst: Add triethoxysilane (1.2 eq) to the solution, followed by a catalytic amount of Karstedt's catalyst.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by ¹H NMR spectroscopy for the disappearance of the vinyl protons.
-
Purification: After the reaction is complete, cool the mixture and remove the toluene under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the triethoxysilane-functionalized diketone monomer.
-
Deprotection: The protecting group on the diketone can be removed under acidic conditions to regenerate the β-diketone functionality within the silane monomer, making it ready for sol-gel synthesis and subsequent metal chelation.
Causality: The hydrosilylation reaction, catalyzed by a platinum complex like Karstedt's catalyst, allows for the efficient and specific addition of the Si-H bond across the carbon-carbon double bond of the vinyl group, covalently linking the diketone functionality to the polymerizable silane headgroup.
Diagram of Functional Monomer Synthesis
References
Application Notes and Protocols for Advanced Coatings with Trifluoromethyl Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Transformative Influence of the Trifluoromethyl Group in Coating Technology
The strategic incorporation of the trifluoromethyl (CF₃) group into polymer structures has revolutionized the field of advanced coatings. This small functional group, with its high electronegativity and strong carbon-fluorine bonds, imparts a unique combination of properties, including exceptional hydrophobicity, oleophobicity, chemical inertness, and thermal stability.[1][2] These characteristics are highly sought after in a multitude of applications, from self-cleaning surfaces and anti-fouling coatings to protective layers for electronic components and biomedical devices.[3] This document provides an in-depth technical guide for the formulation, application, and characterization of advanced coatings based on trifluoromethyl-containing polymers. The protocols and methodologies detailed herein are designed to provide researchers and professionals with the foundational knowledge and practical steps to develop and evaluate high-performance coatings tailored to their specific needs.
I. Polymer Synthesis: Crafting the Trifluoromethyl-Functionalized Backbone
The performance of a trifluoromethyl-containing coating is fundamentally dictated by the polymer architecture. This section details the synthesis of two prominent classes of fluorinated polymers for coating applications: polyacrylates and polyimides.
A. Synthesis of Trifluoromethyl-Containing Polyacrylates via RAFT Polymerization
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.[4] This control is crucial for tailoring the final properties of the coating. The following protocol outlines the synthesis of a copolymer of 2,2,2-trifluoroethyl methacrylate (TFEMA) and n-butyl acrylate (nBA).
Materials:
-
2,2,2-Trifluoroethyl methacrylate (TFEMA), monomer
-
n-Butyl acrylate (nBA), co-monomer
-
2-Cyano-2-propyl dithiobenzoate (CPDB), RAFT agent
-
2,2′-Azobis(2-methylpropionitrile) (AIBN), initiator
-
Anhydrous dioxane, solvent
-
Schlenk flask or sealed ampule
-
Nitrogen or argon source
-
Oil bath
Procedure:
-
Reaction Setup: In a Schlenk flask or glass ampule, combine the desired molar ratios of TFEMA, nBA, CPDB (RAFT agent), and AIBN (initiator) in anhydrous dioxane. A typical molar ratio might be [Monomers]:[RAFT Agent]:[Initiator] of 100:1:0.2.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at 60-70°C. The polymerization time will vary depending on the desired conversion but is typically in the range of 8-24 hours.
-
Termination and Precipitation: After the desired time, quench the reaction by immersing the vessel in an ice bath. Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol or hexane.
-
Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and initiator fragments.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Diagram: RAFT Polymerization Workflow
Caption: Workflow for the synthesis of trifluoromethyl-containing polyacrylates via RAFT polymerization.
B. Synthesis of Trifluoromethyl-Containing Polyimides
Fluorinated polyimides are renowned for their exceptional thermal stability, mechanical strength, and low dielectric constants, making them ideal for demanding applications in microelectronics and aerospace.[5] The synthesis typically involves a two-step process: the formation of a poly(amic acid) precursor followed by chemical or thermal imidization.
Materials:
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), dianhydride monomer
-
4,4'-Oxydianiline (ODA), diamine monomer
-
N,N-Dimethylacetamide (DMAc), anhydrous solvent
-
Acetic anhydride, dehydrating agent
-
Pyridine, catalyst
-
Nitrogen or argon atmosphere
Procedure:
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve an equimolar amount of ODA in anhydrous DMAc.
-
Slowly add an equimolar amount of 6FDA to the solution. The reaction is exothermic, so maintain the temperature below 30°C.
-
Continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.[6]
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a stoichiometric amount of acetic anhydride and a catalytic amount of pyridine.
-
Stir the mixture at room temperature for 8-12 hours.
-
Precipitate the resulting polyimide by pouring the solution into a large volume of methanol.
-
Filter, wash the polymer with methanol, and dry under vacuum at 80-100°C.[6]
-
-
Thermal Imidization (Alternative to Chemical Imidization):
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Place the coated substrate in an oven and cure using a staged heating program, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[6]
-
II. Coating Formulation and Application
The transition from a synthesized polymer to a functional coating requires careful formulation and a controlled application process.
A. Formulation of a Sprayable Coating Solution
Materials:
-
Synthesized trifluoromethyl-containing polymer
-
Suitable organic solvent (e.g., acetone, ethyl acetate, or a mixture)
-
Optional: Adhesion promoter (e.g., silane coupling agent)
-
Optional: Crosslinking agent (if required for the polymer system)
Procedure:
-
Dissolve the synthesized polymer in the chosen solvent to achieve the desired viscosity for the application method. A typical concentration for spray coating is 5-20 wt%.
-
If necessary, add an adhesion promoter and/or crosslinking agent and stir until fully dissolved.
-
Filter the solution through a fine mesh filter to remove any undissolved particles.
B. Application of the Coating
Spray coating is a versatile method for applying a uniform layer of the coating solution onto various substrates.[7][8]
Equipment:
-
Airbrush or industrial spray gun
-
Compressed air or nitrogen source
-
Substrate to be coated
-
Fume hood
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate to remove any oils, dust, or other contaminants. For some substrates, a surface treatment like plasma etching or priming may be necessary to enhance adhesion.
-
Spraying Parameters: Adjust the spray gun settings, including nozzle size, atomization pressure, and fluid flow rate, to achieve a fine, uniform mist. The optimal distance between the nozzle and the substrate is typically 15-30 cm.[1]
-
Application: Apply the coating in thin, even layers, allowing for a short flash-off time between coats to allow some of the solvent to evaporate.
-
Curing: Transfer the coated substrate to an oven for curing. The curing temperature and time are critical and depend on the specific polymer and crosslinking system used. For many fluoropolymers, curing temperatures can range from 150°C to 300°C.[6][9]
The sol-gel process is particularly useful for creating thin, dense, and highly adherent inorganic-organic hybrid coatings on glass and metal substrates.[10][11]
Materials:
-
Trifluoromethyl-functionalized alkoxysilane (e.g., 1H,1H,2H,2H-Perfluorooctyltriethoxysilane)
-
Tetraethoxysilane (TEOS), as a network former
-
Ethanol or isopropanol, solvent
-
Water
-
Acid or base catalyst (e.g., HCl or NH₄OH)
Procedure:
-
Sol Preparation: In a clean container, mix the trifluoromethyl-functionalized alkoxysilane, TEOS, solvent, and water. Add the catalyst dropwise while stirring. Allow the sol to hydrolyze and condense for a specified period, typically several hours at room temperature.
-
Deposition: Apply the sol to the prepared substrate using dip-coating or spin-coating methods.
-
Gelling and Aging: Allow the coated substrate to gel and age in a controlled environment.
-
Drying and Curing: Dry the coating at a low temperature (e.g., 60-80°C) to remove the solvent, followed by a higher temperature curing step (e.g., 150-400°C) to densify the coating.[12]
Diagram: Coating Application and Curing Process
Caption: General workflow for the formulation, application, and curing of trifluoromethyl-containing coatings.
III. Characterization of Advanced Coatings
A thorough characterization of the formulated coatings is essential to validate their performance and ensure they meet the desired specifications.
A. Surface Properties
Contact Angle Measurement:
The hydrophobicity and oleophobicity of the coating are quantified by measuring the contact angle of water and oil droplets on the surface, respectively.
-
Protocol:
-
Place a small droplet (typically 2-5 µL) of deionized water or a standard oil (e.g., hexadecane) on the coated surface.
-
Use a goniometer to capture a profile image of the droplet.
-
Software analysis is used to determine the static contact angle. Advancing and receding contact angles can also be measured to assess contact angle hysteresis, which provides information about surface homogeneity and roughness.[13][14]
-
B. Mechanical Properties
Abrasion Resistance:
The durability of the coating against mechanical wear is a critical parameter.
-
Protocol (ASTM D4060): [15]
-
Mount a coated panel on a Taber Abraser.
-
Subject the coating to a specified number of cycles of abrasion with a weighted abrasive wheel.
-
The abrasion resistance can be quantified by measuring the weight loss of the coating or by visually assessing the degree of wear.[15]
-
C. Chemical Resistance
The ability of the coating to withstand exposure to various chemicals is crucial for many applications.
-
Protocol (ASTM D1308):
-
Apply a small amount of the test chemical (e.g., acid, base, solvent) to the coated surface.
-
Cover the spot with a watch glass to prevent evaporation and allow it to remain for a specified period (e.g., 24 hours).[16]
-
After the exposure time, clean the surface and visually inspect for any changes, such as discoloration, blistering, softening, or loss of adhesion.[10][17]
-
IV. Data Presentation: Performance Metrics of Trifluoromethyl Coatings
The following tables summarize typical performance data for trifluoromethyl-containing coatings.
Table 1: Surface Properties of Trifluoromethyl-Containing Coatings
| Polymer System | Substrate | Water Contact Angle (°) | Hexadecane Contact Angle (°) |
| p(TFEMA-co-nBA) | Glass | 110-120 | 60-75 |
| Fluorinated Polyimide | Silicon Wafer | 95-105 | 50-65 |
| CF₃-Silane Sol-Gel | Aluminum | 150-160 | 70-80 |
Table 2: Mechanical and Chemical Resistance of a p(TFEMA-co-nBA) Coating
| Test | Standard | Conditions | Result |
| Abrasion Resistance | ASTM D4060 | CS-10 wheel, 1000 cycles, 500g load | < 10 mg weight loss |
| Chemical Resistance | ASTM D1308 | 24 hr exposure | |
| - 10% HCl | No effect | ||
| - 10% NaOH | No effect | ||
| - Toluene | Slight softening | ||
| - Isopropanol | No effect |
V. Conclusion
The formulation of advanced coatings with trifluoromethyl compounds offers a versatile platform for creating surfaces with exceptional properties. By carefully selecting the polymer chemistry, synthesis method, and application technique, researchers can develop coatings tailored to a wide range of demanding applications. The protocols and data presented in this guide provide a solid foundation for the successful development and evaluation of these high-performance materials. The inherent properties of the trifluoromethyl group, when properly harnessed, will continue to drive innovation in coating technology across various scientific and industrial sectors.
VI. References
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PPG Industrial Coatings. (2020, September 30). Five Crucial Elements of the Curing Process. --INVALID-LINK--
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ResearchGate. (n.d.). (a) Synthesis of poly(2,2,2 trifluoroethyl methacrylate/n‐butyl.... --INVALID-LINK--
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Pfluon. (2024, June 25). 4 Steps of Fluoropolymer Coating Process. --INVALID-LINK--
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Endura Coatings. (n.d.). Fluoropolymer Coating Specifications. --INVALID-LINK--
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Drelich, J. W. (n.d.). Guidelines to measurements of reproducible contact angles using a sessile-drop technique. --INVALID-LINK--
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Sirris. (2019, July 21). Contact angle measurement. --INVALID-LINK--
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ACS Publications. (2021, January 22). Synthesis of Highly Transparent Diblock Copolymer Vesicles via RAFT Dispersion Polymerization of 2,2,2-Trifluoroethyl Methacrylate in n-Alkanes. --INVALID-LINK--
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Polymer Chemistry (RSC Publishing). (n.d.). Syntheses of 2-(trifluoromethyl)acrylate-containing block copolymers via RAFT polymerization using a universal chain transfer agent. --INVALID-LINK--
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Coating Systems, Inc. (n.d.). Industrial Fluoropolymer Coatings: Complete Guide & Applications. --INVALID-LINK--
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Biolin Scientific. (2019, November 12). Contact angle measurements on superhydrophobic surfaces in practice. --INVALID-LINK--
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Drelich, J., & Tadmor, R. (2018, July 9). Surface-wetting characterization using contact-angle measurements. Nature Protocols. --INVALID-LINK--
-
ACS Publications. (2013, June 11). Process Optimization of Ultrasonic Spray Coating of Polymer Films. --INVALID-LINK--
-
Ossila. (2025, March 19). 10 Essential Steps for Achieving Reproducible Contact Angle Measurements. --INVALID-LINK--
-
PubMed. (2013, June 11). Process optimization of ultrasonic spray coating of polymer films. --INVALID-LINK--
-
Taylor & Francis Online. (n.d.). Preparation and Surface Properties of Fluorinated Acrylates Copolymers. --INVALID-LINK--
-
RadTech. (n.d.). UV-curable fluoropolymer coatings for application at low temperatures. --INVALID-LINK--
-
ResearchGate. (n.d.). Preparation and surface properties of poly(2,2,2-trifluoroethyl methacrylate) coatings modified with methyl acrylate. --INVALID-LINK--
-
Protecto 401. (1994, March 14). Effect of Household Chemicals - ASTM D-1308.pdf. --INVALID-LINK--
-
Polymer Chemistry (RSC Publishing). (n.d.). Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate. --INVALID-LINK--
-
MaTestLab. (2025, July 25). ASTM D1308 Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Coating Systems. --INVALID-LINK--
-
Google Patents. (n.d.). CN101168507B - Method for preparing 2,2,2-trifluoroethyl methacrylate. --INVALID-LINK--
-
ACS Publications. (n.d.). Preparation and Surface Properties of Acrylic Polymers Containing Fluorinated Monomers. --INVALID-LINK--
-
CPC Coatings. (n.d.). Chemical Resistance Chart. --INVALID-LINK--
-
ResearchGate. (n.d.). Preparation and Surface Properties of Fluorinated Acrylates Copolymers. --INVALID-LINK--
-
Sherwin-Williams Industrial Coatings. (n.d.). High Performance Flooring NMP Chemical Resistance Testing Results. --INVALID-LINK--
-
ResearchGate. (n.d.). Vibrational spectroscopic studies of triethoxy(4-(trifluoromethyl)-phenyl) silane and its sol-gel coating. --INVALID-LINK--
-
ResearchGate. (n.d.). Spray Coating for Polymer Solar Cells: An Up-to-Date Overview. --INVALID-LINK--
-
ResearchGate. (n.d.). Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. --INVALID-LINK--
-
ResearchGate. (2020, May 13). Modelling of the Spray Coating Process with Biodegradable Polymer Solution for Production of Controlled-Release Fertiliser. --INVALID-LINK--
-
EUROLAB. (n.d.). ASTM D1308 Standard Test Method for the Effect of Household Chemicals on Transparent and Pigmented Coating Systems. --INVALID-LINK--
-
High Performance Coatings. (n.d.). Here's a cheat sheet for ASTM coating testing standards. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). RAFT Polymerization Procedures. --INVALID-LINK--
-
Google Patents. (n.d.). US3803111A - Process for spray-drying acrylic polymer solutions. --INVALID-LINK--
-
Coatings World. (2021, January 29). New ASTM International Standard Helps Determine Abrasion Coating Resistance on Smart Device. --INVALID-LINK--
-
ACS Publications. (n.d.). Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers. --INVALID-LINK--
-
ACS Omega. (2018, August 22). Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis and characterization of trifluoromethyl-containing polyimide-modified epoxy resins. --INVALID-LINK--
-
Boron Molecular. (n.d.). RAFT General Procedures. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Typical Procedures for Polymerizing via RAFT. --INVALID-LINK--
-
MDPI. (2023, October 26). The Influence of Adding Silica Fluoroalkylsilane on the Morphology, Mechanical, and Corrosion Resistance Properties of Sol-Gel Derived Coatings. --INVALID-LINK--
-
Industrial Physics. (n.d.). Abrasion Testing ASTM Standards. --INVALID-LINK--
-
ResearchGate. (n.d.). Preparation of Water-Repellent Glass by Sol-Gel Process Using Perfluoroalkylsilane and Tetraethoxysilane. --INVALID-LINK--
-
SpecialChem. (2025, September 24). Abrasion, Scratch, and Mar Resistance in Paints and Coatings: Basics & Test Methods. --INVALID-LINK--
-
Testronix Instruments. (n.d.). Protect Materials from Deterioration with Abrasion Testing. --INVALID-LINK--
-
MDPI. (n.d.). Advances in the Modification of Silane-Based Sol-Gel Coating to Improve the Corrosion Resistance of Magnesium Alloys. --INVALID-LINK--
-
Proceedings of IAAM. (2022, July 16). Sol-gel Coating Technology: A Tool for Long-Term Implants Lifetime Improvement. --INVALID-LINK--
References
- 1. Process optimization of ultrasonic spray coating of polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. boronmolecular.com [boronmolecular.com]
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Role as a building block for agrochemical development
Application Notes & Protocols
Topic: The Triazole Scaffold: A Cornerstone Building Block for Modern Agrochemical Development
Audience: Researchers, scientists, and drug development professionals in the agrochemical industry.
Introduction: The Power of Privileged Scaffolds in Agrochemical Discovery
The discovery of novel agrochemicals is a complex endeavor, driven by the need for higher efficacy, improved safety profiles, and strategies to overcome resistance. At the heart of this process lies the concept of "privileged scaffolds"—molecular frameworks that can interact with multiple biological targets, offering a robust starting point for chemical library development. The 1,2,4-triazole ring is a quintessential example of such a scaffold. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and rigid structure, have made it a cornerstone in the design of a vast array of successful agrochemicals, most notably the azole class of fungicides.
This guide provides an in-depth exploration of the triazole scaffold as a building block. We will delve into its primary mechanism of action, present detailed protocols for synthesis and biological evaluation, and discuss strategies for lead optimization, offering a comprehensive resource for scientists working to develop the next generation of crop protection solutions.
Part 1: The Triazole Scaffold - A Privileged Structure in Fungicide Design
The widespread success of triazole-based compounds stems from their potent and specific mechanism of action, coupled with favorable properties that allow for systemic activity in plants.
Mechanism of Action: Inhibition of Fungal Sterol Biosynthesis
The primary target for most triazole fungicides is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes that is analogous to cholesterol in mammals.
The triazole ring plays a crucial role in this inhibition. The N4 nitrogen atom of the triazole ring chelates to the heme iron atom in the active site of the CYP51 enzyme. This coordination bond prevents the natural substrate, lanosterol, from binding and being demethylated. The disruption of ergosterol production leads to the accumulation of toxic sterol intermediates and compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death. This targeted action provides a high degree of selectivity, as plants and mammals have different sterol compositions and less sensitive CYP51 orthologs.
Caption: Mechanism of action of triazole fungicides via inhibition of the CYP51 enzyme.
Key Physicochemical Properties and Structure-Activity Relationship (SAR) Insights
The triazole ring is not merely an anchor. The success of a triazole fungicide depends on the substituents attached to it. The "side-chain" portion of the molecule is responsible for affinity and selectivity for the target enzyme's active site. Early SAR studies revealed that a hydroxyl group and a bulky, lipophilic side-chain are critical for high activity.
Modern triazole fungicides like epoxiconazole and tebuconazole feature complex side chains that enhance binding affinity and broaden the spectrum of activity. Below is a table summarizing key SAR insights for the development of triazole fungicides.
| Compound | Key Structural Feature (R-group) | Impact on Activity | EC₅₀ (µg/mL) vs. Fusarium culmorum | Reference |
| Tebuconazole | tert-butyl group | Provides steric bulk, enhancing binding pocket fit. | 0.1 | |
| Paclobutrazol | p-chlorobenzyl group | The chlorine atom increases lipophilicity, aiding membrane transport. | 1.5 | |
| Propiconazole | Dioxolane ring with propyl and dichlorophenyl groups | Complex side chain broadens the spectrum of controlled fungi. | 0.08 | |
| Epoxiconazole | Fluorophenyl group and a cyclopropyl moiety | The fluorophenyl group enhances metabolic stability, while the epoxide offers a unique conformation. | 0.05 |
Part 2: Experimental Protocols for Triazole-Based Agrochemical Development
This section provides validated, step-by-step protocols for the synthesis and evaluation of novel triazole-based compounds.
Protocol: Synthesis of a Model 1,2,4-Triazole Precursor
A common and versatile method for synthesizing functionalized 1,2,4-triazoles is through the reaction of a hydrazide with a thioamide, followed by cyclization. This protocol outlines the synthesis of a generic substituted triazole, which can then be further modified.
Caption: General workflow for the synthesis of a 1,2,4-triazole derivative.
Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting hydrazide (1.0 eq) and the substituted thioamide (1.1 eq) in anhydrous ethanol (50 mL).
-
Causality: Ethanol is a common solvent that facilitates the dissolution of both reactants. Using a slight excess of the thioamide ensures the complete consumption of the starting hydrazide.
-
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 1,2,4-triazole derivative.
-
Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: In Vitro Antifungal Assay (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized triazole compound against a target fungus, such as Fusarium graminearum, a common plant pathogen.
Methodology:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Compound Stock Preparation: Dissolve the test triazole compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Serial Dilutions: While the PDA is still molten (cooled to ~50°C), add the appropriate volume of the stock solution to create a series of desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, ... µg/mL). A control plate containing only DMSO (at the highest volume used) must be included to account for any solvent effects.
-
Causality: Serial dilution allows for the efficient determination of the concentration at which fungal growth is inhibited.
-
-
Plating: Pour the amended PDA into sterile 90 mm Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each plate.
-
Incubation: Incubate the plates at 25°C in the dark for 5-7 days, or until the mycelium in the control plate has reached the edge of the dish.
-
Evaluation: The MIC is defined as the lowest concentration of the compound at which there is no visible mycelial growth.
Part 3: Lead Optimization and Future Directions
Strategies for Overcoming Resistance
A significant challenge in agrochemical development is the emergence of resistant fungal strains. Resistance to triazole fungicides often arises from point mutations in the CYP51 gene, which can reduce the binding affinity of the fungicide to the enzyme.
Strategies to overcome resistance include:
-
Structural Modification: Designing new triazole analogues with increased flexibility or additional binding interactions that can accommodate mutations in the active site.
-
Combination Therapy: Using triazoles in combination with fungicides that have a different mechanism of action to reduce selective pressure.
Expanding Beyond Fungicides
The versatility of the triazole scaffold extends beyond fungicides. Its derivatives have been explored as:
-
Herbicides: Certain triazole compounds can inhibit plant-specific metabolic pathways.
-
Plant Growth Regulators: Paclobutrazol, for instance, is a triazole derivative that inhibits gibberellin biosynthesis, acting as a plant growth retardant.
Conclusion
The 1,2,4-triazole scaffold remains a highly privileged and versatile building block in the agrochemical industry. Its robust mechanism of action, coupled with vast potential for synthetic modification, ensures its continued relevance. By understanding the core principles of its activity and employing systematic synthesis and evaluation protocols, researchers can continue to leverage this remarkable scaffold to develop innovative and effective crop protection solutions.
Application Notes and Protocols for Testing Anticancer Activity on HeLa Cells
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the experimental design for evaluating the anticancer activity of novel compounds using the HeLa human cervical cancer cell line. The protocols herein are designed to ensure scientific integrity and reproducibility, moving from initial cytotoxicity screening to in-depth mechanistic studies.
I. Foundational Principles: A Strategy for Anticancer Drug Evaluation
The primary objective when screening a potential anticancer agent is to first determine its cytotoxic potential and then to elucidate the mechanism by which it induces cell death or inhibits proliferation. A robust experimental design is therefore sequential, beginning with broad screening and progressively narrowing down to specific molecular pathways. This approach ensures that resources are focused on compounds with the most promising therapeutic potential.
Our experimental workflow is designed to be a self-validating system. We begin by establishing a reproducible cell culture system for our model, the HeLa cell line. This is followed by a dose-response analysis to determine the compound's potency (IC50). Subsequent assays then build upon this foundational data to investigate the underlying mechanisms of action, such as the induction of apoptosis or cell cycle arrest.
Caption: A logical workflow for in vitro anticancer activity screening.
II. HeLa Cell Culture and Maintenance: The Bedrock of Your Experiments
Consistency in cell culture is paramount for obtaining reliable and reproducible data. HeLa cells, a human cervical adenocarcinoma cell line, are a workhorse in cancer research due to their robustness and ease of culture.[1]
Protocol: HeLa Cell Culture
Materials:
-
HeLa cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
T-75 culture flasks
Procedure:
-
Thawing Frozen Cells: Rapidly thaw a cryovial of HeLa cells in a 37°C water bath.[4] To minimize exposure to cryoprotectant (DMSO), immediately transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.[2] Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 10-12 mL of fresh medium.[4] Transfer to a T-75 flask and incubate.
-
Maintenance: Monitor cell growth daily. Renew the growth medium every 2-3 days.[2] Cells should be passaged when they reach 80-90% confluency.[4]
-
Passaging (Subculturing):
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.[5][6]
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire cell surface is covered.[5]
-
Incubate at 37°C for 2-5 minutes, or until cells detach.[6]
-
Neutralize the trypsin by adding at least 2 volumes of complete culture medium (e.g., 4-6 mL).[5]
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 dilution) to a new flask containing pre-warmed medium.[5]
-
III. Cytotoxicity Screening: The MTT Assay
The initial step in evaluating a novel compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7] The amount of formazan is directly proportional to the number of viable cells.[9]
Protocol: MTT Assay for Cell Viability
Materials:
-
HeLa cells
-
Complete culture medium
-
96-well flat-bottom plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count HeLa cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[11] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include wells with vehicle control (e.g., medium with the highest concentration of DMSO used, typically ≤ 0.1%) and untreated cells (medium only).[1][11]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[11][12]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[10] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration (log scale) to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).
| Compound Concentration (µM) | Absorbance (OD 570nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100% |
| 1 | 1.10 | 88% |
| 10 | 0.65 | 52% |
| 50 | 0.15 | 12% |
| 100 | 0.05 | 4% |
IV. Mechanistic Studies: Unraveling the Mode of Action
Once the IC50 of a compound has been determined, the next logical step is to investigate how it exerts its cytotoxic effects. Two common mechanisms for anticancer drugs are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.
A. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[14] Dual staining with FITC-conjugated Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[14][15]
Caption: Differentiation of cell populations using Annexin V/PI staining.
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
HeLa cells treated with the test compound (at IC50 concentration) and untreated controls.
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[15]
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed and treat HeLa cells in 6-well plates. After the desired incubation period, collect both the floating and adherent cells.[14] To detach adherent cells, use a gentle method like Trypsin-EDTA.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI (100 µg/mL working solution).[14][15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[15]
B. Cell Cycle Analysis by Propidium Iodide (PI) Staining
Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), thereby preventing cell proliferation.[1] Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.
Protocol: Cell Cycle Analysis
Materials:
-
HeLa cells treated with the test compound and untreated controls.
-
Cold PBS
-
Ice-cold 70% ethanol[1]
-
PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)[1]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect treated and untreated HeLa cells as described for the apoptosis assay.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[1] Incubate at -20°C for at least 2 hours or overnight.[1]
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with cold PBS. Resuspend the pellet in 500 µL of PI staining solution.[1]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[1]
-
Analysis: Analyze the stained cells using a flow cytometer.[1] Deconvolute the DNA content histograms using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[1]
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (24h) | 61.25 ± 2.65 | 18.54 ± 1.32 | 18.02 ± 1.41 |
| Compound X (10 µM, 24h) | 55.14 ± 2.18 | 16.89 ± 1.15 | 24.82 ± 1.89 |
| Control (48h) | 59.87 ± 2.41 | 19.21 ± 1.56 | 17.05 ± 1.28 |
| Compound X (10 µM, 48h) | 48.75 ± 2.05 | 14.55 ± 1.01 | 30.82 ± 2.11 |
Data adapted from a study on chalcone derivatives.[1]
C. Western Blot Analysis of Apoptotic Markers
To further confirm the induction of apoptosis and to gain insight into the specific pathways involved, Western blotting can be employed to detect key apoptosis-related proteins. The activation of executioner caspases, such as caspase-3, is a central event in apoptosis. This activation involves the cleavage of pro-caspase-3 into its active fragments. Another key event is the cleavage of poly (ADP-ribose) polymerase-1 (PARP-1) by activated caspases. The expression levels of Bcl-2 family proteins, which regulate apoptosis, can also be examined.[12]
Protocol: Western Blot for Apoptosis Markers
Materials:
-
Treated and untreated HeLa cells
-
RIPA lysis buffer with protease and phosphatase inhibitors[12]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[12]
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies[12]
-
Enhanced chemiluminescent (ECL) substrate[12]
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: After further washing, incubate the membrane with an ECL substrate and visualize the protein bands using a chemiluminescence detection system.[12]
V. References
-
Application Note: Western Blot Protocol for Apoptosis Markers Following Anti-TNBC Agent-1 Treatment - Benchchem. 12
-
MTT Assay Protocol for Cell Viability and Proliferation. --INVALID-LINK--
-
Expert Insights | HeLa - Gene-editing Cell for Beginners - Ubigene. --INVALID-LINK--
-
Cell Culture Information - HELA CELL LINE. --INVALID-LINK--
-
Apoptosis western blot guide - Abcam. --INVALID-LINK--
-
Methods 34 Methods Cell Culture The HeLa cell line (Scherer et al., 1953) and its derivates, were cultured at 37°C with 5% C02 - Refubium. --INVALID-LINK--
-
Cell Culture Protocols, HeLa and CHO cells Woods Hole Physiology Course, 2006 - ResearchGate. --INVALID-LINK--
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. --INVALID-LINK--
-
MTT assay protocol | Abcam. --INVALID-LINK--
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. --INVALID-LINK--
-
Passaging of HeLa cells - iGEM. --INVALID-LINK--
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols - ResearchGate. --INVALID-LINK--
-
The Annexin V Apoptosis Assay. --INVALID-LINK--
-
Application Notes and Protocols: Cell Cycle Analysis in HeLa Cells Following Chalcone Treatment - Benchchem. 1
-
Flow cytometric analysis for cell cycle distribution - Bio-protocol. --INVALID-LINK--
-
Annexin V staining assay protocol for apoptosis - Abcam. --INVALID-LINK--
-
Protocol for FACS analysis of HeLa cell transfectants. --INVALID-LINK--
-
Methodology for Assessing Drug Efficacy: Protocol for Single and Combination Drug Screening Using HeLa Cell Cultures - PubMed. --INVALID-LINK--
-
Determination of Caspase Activation by Western Blot - PubMed - NIH. --INVALID-LINK--
-
Method for Analysing Apoptotic Cells via Annexin V Binding. --INVALID-LINK--
-
MTT (Assay protocol - Protocols.io. --INVALID-LINK--
-
Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. --INVALID-LINK--
-
Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42 - Benchchem. 11
-
Annexin V-Dye Apoptosis Assay - G-Biosciences. --INVALID-LINK--
-
(PDF) Guideline for anticancer assays in cells - ResearchGate. --INVALID-LINK--
-
Assaying cell cycle status using flow cytometry - PMC - NIH. --INVALID-LINK--
-
Cell cycle analysis with flow cytometry and propidium iodide - Abcam. --INVALID-LINK--
-
What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway? | ResearchGate. --INVALID-LINK--
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. --INVALID-LINK--
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. --INVALID-LINK--
-
(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT - ResearchGate. --INVALID-LINK--
-
Anticancer and cytotoxic effects of troxerutin on HeLa cell line: an in-vitro model of cervical cancer - PubMed. --INVALID-LINK--
-
Interrogation of drug effects on HeLa cells by exploiting new AFM mechanical biomarkers - RSC Publishing. --INVALID-LINK--
-
In vitro anticancer e ects of ibuprofen on HeLa cell line - Journal of Biological Studies. --INVALID-LINK--
-
Evaluation of the Anticancer Activity and Mechanism Studies of Glycyrrhetic Acid Derivatives toward HeLa Cells - PMC. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. hela-transfection.com [hela-transfection.com]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. Expert Insights | HeLa - Gene-editing Cell for Beginners | Ubigene [ubigene.us]
- 5. researchgate.net [researchgate.net]
- 6. static.igem.org [static.igem.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT (Assay protocol [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione
Welcome to the technical support center for the synthesis of 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable synthetic intermediate. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your success in the laboratory.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a Claisen condensation reaction. This involves the reaction of 4-methoxyacetophenone with an excess of ethyl trifluoroacetate in the presence of a strong base. The trifluoromethyl group in the resulting β-diketone imparts unique electronic properties, making it a crucial building block in the synthesis of various pharmaceuticals, including the selective COX-2 inhibitor, Celecoxib.[1][2]
The overall reaction is depicted below:
Caption: General scheme of the Claisen condensation for the synthesis of this compound.
Troubleshooting Guide
Low yields and the formation of impurities are common hurdles in this synthesis. This section provides a systematic approach to identifying and resolving these issues.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low or No Product Formation | 1. Inactive Base: Sodium hydride (NaH) is highly reactive and can be deactivated by moisture. | • Use fresh, high-purity NaH from a newly opened container.• Wash the NaH with dry hexanes to remove any mineral oil coating, then dry under an inert atmosphere before use.[3] | The Claisen condensation requires a strong, non-nucleophilic base to deprotonate the α-carbon of the 4-methoxyacetophenone. Deactivated base will result in incomplete or no reaction. |
| 2. Presence of Water: Moisture in the solvent or on the glassware will quench the base and the enolate intermediate. | • Thoroughly dry all glassware in an oven before use.• Use anhydrous solvent (e.g., THF) from a solvent purification system or a freshly opened bottle. | Water is more acidic than the ketone and will be deprotonated by the base, consuming it and preventing the desired reaction. | |
| 3. Inappropriate Solvent: Protic solvents like ethanol can interfere with the reaction. | • Use an aprotic solvent such as tetrahydrofuran (THF) or diethyl ether. A switch from ethanol to THF has been shown to drastically reduce reaction times and improve yields in similar Claisen condensations.[4] | Protic solvents can protonate the enolate intermediate, shifting the equilibrium away from the product. Aprotic solvents solvate the cation of the base without interfering with the reaction. | |
| Low Yield with Presence of Starting Material | 1. Insufficient Base: The Claisen condensation requires a stoichiometric amount of base. | • Use at least one full equivalent of base relative to the 4-methoxyacetophenone. An excess of base (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion. | The reaction is driven to completion by the deprotonation of the product, a β-diketone, which is more acidic than the starting ketone. Using a stoichiometric amount of base ensures this final, essentially irreversible step can occur.[5] |
| 2. Inadequate Reaction Time or Temperature: The reaction may not have reached completion. | • Monitor the reaction progress using Thin Layer Chromatography (TLC).• While the initial deprotonation is often performed at 0°C, allowing the reaction to stir at room temperature for several hours is typically necessary for completion. | Chemical reactions require sufficient time and energy to proceed to completion. Monitoring by TLC will provide empirical evidence of when the reaction is finished. | |
| Formation of Significant Side Products | 1. Self-Condensation of 4-methoxyacetophenone: Although less likely than in other Claisen condensations due to the higher reactivity of ethyl trifluoroacetate, it can still occur. | • Add the 4-methoxyacetophenone solution slowly to a mixture of the base and ethyl trifluoroacetate. This keeps the concentration of the enolate low and favors reaction with the more abundant electrophile (ethyl trifluoroacetate). | This strategy ensures that the formed enolate is more likely to react with the desired ester rather than another molecule of the starting ketone. |
| 2. Retro-Claisen Reaction: Under strongly basic conditions, the desired β-diketone can undergo cleavage. | • Avoid excessively high temperatures or prolonged reaction times after the initial condensation has occurred.• Quench the reaction by carefully adding a mild acid (e.g., dilute HCl) once the reaction is complete to neutralize the base. | The retro-Claisen reaction is the reverse of the condensation and can be promoted by harsh conditions, leading to a reduction in the final yield.[6] | |
| Difficulty in Product Purification | 1. Oily Product or Difficulty in Crystallization: This is often due to the presence of unreacted starting materials or side products. | • Perform a thorough aqueous workup to remove water-soluble impurities.• For recrystallization, consider a solvent system like ethanol/water or hexanes/ethyl acetate. The product should be soluble in the hot solvent and sparingly soluble in the cold solvent.• If recrystallization is ineffective, purification by column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended. | Proper purification is essential to obtain a product of high purity. The choice of purification method depends on the nature and quantity of the impurities. |
| 2. Persistent Impurities: Some impurities may co-crystallize with the product. | • A specialized purification technique for β-diketones involves the formation of a copper(II) chelate, which can be precipitated, filtered, and then decomposed with acid to yield the pure β-diketone.[3] | This method takes advantage of the unique chelating properties of β-diketones to separate them from non-chelating impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this reaction?
A1: Sodium hydride (NaH) is the preferred base for this reaction. It is a strong, non-nucleophilic base that effectively deprotonates the 4-methoxyacetophenone to form the reactive enolate. Unlike alkoxide bases such as sodium ethoxide, NaH does not introduce the possibility of transesterification with the ethyl trifluoroacetate. Using stronger bases like NaH has been shown to increase the yield of Claisen condensations.[7]
Q2: How can I be sure my reaction has gone to completion?
A2: The most reliable method is to monitor the reaction's progress using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v). Spot the reaction mixture alongside the 4-methoxyacetophenone starting material. The reaction is complete when the spot corresponding to the starting material has disappeared and a new, typically more polar, spot for the product has appeared.
Q3: My final product is a yellow oil, but the literature describes it as a solid. What should I do?
A3: An oily product is a strong indication of impurities. The most likely culprits are unreacted starting materials or side products. Attempt to purify the oil by column chromatography on silica gel. After chromatography, the purified fractions containing the product should yield a solid upon removal of the solvent. If the product is still an oil, it may be due to residual solvent; in this case, drying under high vacuum for an extended period may help.
Q4: What are the expected spectroscopic data for this compound?
A4: The product exists as a mixture of keto and enol tautomers. The enol form is often predominant for β-diketones.
-
¹H NMR: You should expect to see signals for the methoxy group protons (~3.8 ppm, singlet, 3H), the aromatic protons of the methoxyphenyl group (~6.9 and 7.9 ppm, doublets, 2H each), and a signal for the methylene protons in the keto form or the vinyl proton in the enol form. The enolic proton is often broad and can appear downfield.
-
¹³C NMR: Expect signals for the methoxy carbon, the aromatic carbons, the two carbonyl carbons (one of which will be a quartet due to coupling with the fluorine atoms), and the trifluoromethyl carbon (also a quartet).
-
¹⁹F NMR: A singlet corresponding to the CF₃ group should be observed.
-
Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the product (246.18 g/mol ).
Q5: What safety precautions should I take during this synthesis?
A5:
-
Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH in an inert atmosphere (e.g., a glovebox or under argon/nitrogen).
-
Ethyl Trifluoroacetate: This is a volatile and flammable liquid. Handle it in a well-ventilated fume hood.
-
Solvents: THF and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.
-
Quenching: The quenching of the reaction with acid should be done slowly and carefully, especially if there is unreacted NaH present, as this will produce hydrogen gas.
Optimized Experimental Protocol
This protocol is a synthesis of best practices derived from the literature for similar Claisen condensations.[8]
Materials:
-
4-Methoxyacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then carefully remove the hexanes via cannula. Add anhydrous THF to the flask.
-
Reaction: Cool the THF/NaH suspension to 0°C in an ice bath. In the dropping funnel, prepare a solution of 4-methoxyacetophenone (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred NaH suspension over 30 minutes. After the addition is complete, add ethyl trifluoroacetate (1.5 eq) dropwise.
-
Reaction Monitoring: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by the dropwise addition of 1 M HCl until the evolution of gas ceases and the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Step-by-step workflow for the optimized synthesis of the target compound.
References
- 1. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]
- 2. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | C11H9F3O2 | CID 550193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BJOC - A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety [beilstein-journals.org]
- 4. celonpharma.com [celonpharma.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 7. Claisen Condensation [organic-chemistry.org]
- 8. 4,4,4-TRIFLUORO-1-(3-METHOXY-PHENYL)-BUTANE-1,3-DIONE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Diketones via Claisen Condensation
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Claisen condensation for the synthesis of β-diketones (or 1,3-diketones). Our goal is to provide in-depth, field-proven insights to help you troubleshoot common side reactions and optimize your experimental outcomes. This is not a rigid protocol but a dynamic guide based on mechanistic principles and extensive laboratory experience.
Overview: The Target Reaction
The synthesis of a 1,3-diketone via this route is typically a Crossed Claisen Condensation between a ketone and an ester.[1] The reaction's success hinges on the selective formation of a ketone enolate, which then acts as the nucleophile, attacking the electrophilic carbonyl of an ester. The subsequent loss of an alkoxide leaving group yields the desired diketone.[2][3]
The overall transformation is thermodynamically driven by the final step: the deprotonation of the newly formed 1,3-diketone.[3][4][5] The resulting enolate is highly stabilized by resonance across both carbonyl groups, making this final acid-base reaction essentially irreversible and pulling the entire equilibrium towards the product.[2][3]
Caption: Desired pathway for 1,3-diketone synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Claisen condensation for diketone synthesis. Each entry explains the underlying chemical principles and provides actionable protocols for mitigation.
Problem 1: Low or No Yield of Diketone
Q: My reaction has stalled, or the final yield is extremely low, even though TLC shows consumption of starting materials. What is the likely cause?
A: This classic symptom often points to an unfavorable equilibrium, also known as a Reverse Claisen Condensation.
-
Expert Analysis: The Claisen condensation is a series of equilibrium steps.[4][6] The reaction is driven to completion only by the final, irreversible deprotonation of the product to form a highly stabilized enolate.[2][3][7] If the diketone product lacks an acidic proton between the two carbonyls (i.e., it is fully substituted at the α-position), this final deprotonation cannot occur. Without this thermodynamic sink, the equilibrium can easily shift back towards the starting materials, especially during workup.[3][6]
-
Troubleshooting Protocol: Driving the Equilibrium Forward
-
Verify Reactant Structure: Ensure your ketone starting material has at least two α-hydrogens if the ester is non-enolizable. This guarantees the resulting diketone has the necessary acidic proton between the carbonyls to be deprotonated.[7]
-
Use a Stoichiometric Amount of Base: Unlike a catalytic reaction, the base is consumed in the final deprotonation step. You must use at least one full equivalent of a strong base to drive the reaction to completion.[2][6]
-
Choose a Sufficiently Strong Base: The pKa of the α-proton in the product diketone is typically around 9-11. The conjugate acid of the base used must have a significantly higher pKa to ensure the deprotonation is favorable. Sodium hydride (NaH) or sodium amide (NaNH2) are excellent choices.[8] If using an alkoxide, ensure it's a strong one like sodium ethoxide (NaOEt).
-
Careful Workup: Quench the reaction by adding acid slowly at low temperatures after the reaction is complete. This neutralizes the base and protonates the product enolate. A rapid or high-temperature quench can sometimes favor the reverse reaction.
-
Problem 2: Saponification and Hydrolysis Products
Q: My workup reveals significant contamination with a carboxylate salt and/or the corresponding β-keto acid. What side reaction is occurring?
A: You are observing saponification (hydrolysis) of either your ester starting material or your diketone product.
-
Expert Analysis: Saponification is the base-mediated hydrolysis of an ester to form a carboxylate salt and an alcohol.[9][10] This occurs if hydroxide ions are present in the reaction mixture. Hydroxide can be introduced through wet solvents or reagents, or by using bases like NaOH or KOH, which are generally unsuitable for Claisen condensations.[4][7] Additionally, the β-diketone product can also be susceptible to hydrolysis under harsh basic conditions, leading to a β-keto acid, which may further undergo decarboxylation upon heating.[11][12]
-
Troubleshooting Protocol: Maintaining Anhydrous Conditions
-
Strictly Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents (e.g., THF, toluene, ether).[13]
-
Avoid Hydroxide Bases: Never use NaOH or KOH. These bases will preferentially hydrolyze the ester.[4][9][10]
-
Select the Correct Base: Use a non-hydroxide base like sodium hydride (NaH), sodium ethoxide (NaOEt), or for specific applications, a non-nucleophilic base like Lithium diisopropylamide (LDA).[2][13]
-
Control Reaction Temperature: While some reactions require heat, excessive temperatures can accelerate hydrolysis if trace amounts of water are present.
-
Caption: The desired reaction competes with major side pathways.
Problem 3: Self-Condensation Products
Q: I am isolating byproducts resulting from the self-condensation of my ketone (an aldol product) or my ester (a β-keto ester). How do I promote the desired crossed reaction?
A: This is a common selectivity challenge in crossed condensations. The key is to control which species forms the enolate and which acts as the electrophile.
-
Expert Analysis: For a successful crossed Claisen, you ideally want only one of the reactants to be enolizable.[1][14] When reacting a ketone and an ester, the ketone's α-protons are generally more acidic (pKa ~19-20) than an ester's (pKa ~25), meaning the ketone is more readily deprotonated.[15] However, if conditions are not carefully controlled, the ketone can react with itself (Aldol condensation) or the ester can react with itself (classic Claisen condensation).
-
Troubleshooting Protocol: Enforcing Selectivity
-
Order of Addition: The most effective strategy is to pre-form the ketone enolate. Slowly add the ketone to a solution of a strong, non-nucleophilic base (like LDA or NaH) at low temperature (-78 °C to 0 °C). Once enolate formation is complete, slowly add the ester to this solution. This ensures the ester is always present in an environment rich with the desired ketone enolate, minimizing its chance to self-condense.
-
Use a Non-Enolizable Ester: If possible, choose an ester partner that lacks α-hydrogens.[5][8][14] Examples include benzoates, formates, carbonates, and oxalates. This completely eliminates the possibility of ester self-condensation.
-
Stoichiometry Control: Using a slight excess of the more valuable or reactive partner can be attempted, but controlling the order of addition is far more reliable.[16]
-
Problem 4: Transesterification
Q: My product mixture contains esters with different alkyl groups than my starting material (e.g., I started with ethyl acetate but am seeing methyl esters). Why?
A: This is a classic case of transesterification, caused by a mismatch between the alkoxide base and the ester's alkoxy group.
-
Expert Analysis: If you use an alkoxide base (e.g., sodium methoxide, NaOMe) that is different from the alcohol portion of your ester (e.g., an ethyl ester, -OEt), the base can act as a nucleophile and attack the ester carbonyl.[17] This leads to an equilibrium mixture of esters, complicating your product profile.[4][9]
-
Troubleshooting Protocol: Matching Base and Ester
-
Match the Alkoxide: The rule is simple: the alkoxide base must match the ester's alkoxy group.[2][5][17] For ethyl esters, use sodium ethoxide (NaOEt). For methyl esters, use sodium methoxide (NaOMe).[4][18]
-
Match the Solvent: If using an alcohol as a solvent, it too must match the ester's alkoxy group to prevent scrambling of the base.[9]
-
Use a Non-Alkoxide Base: The simplest way to avoid this issue entirely is to use a non-alkoxide base like sodium hydride (NaH), sodium amide (NaNH2), or LDA.[4][8] These bases are non-nucleophilic and will not cause transesterification.
-
Problem 5: Unwanted Decarboxylation
Q: After workup and purification (especially with heating), I am losing a carbon and observing a simple ketone instead of my target β-diketone. What is happening?
A: Your β-diketone product, if it exists in equilibrium with or is converted to a β-keto acid form, is likely undergoing decarboxylation.
-
Expert Analysis: While β-diketones are generally stable, any side reaction that hydrolyzes one of the carbonyls to a carboxylic acid will form a β-keto acid. These molecules are thermally unstable and readily lose CO₂ upon gentle heating, often via a cyclic six-membered transition state, to yield a simpler ketone.[12][19][20] This can occur if the workup is too acidic or if purification involves prolonged heating.
-
Troubleshooting Protocol: Gentle Workup and Purification
-
Mild Acidic Workup: Use a mild acid for the workup, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), and avoid strong mineral acids if possible.[21] Keep the temperature low during the quench.
-
Avoid Excessive Heat: Purify the product using methods that do not require high temperatures. Opt for column chromatography at room temperature over distillation if the product's boiling point is high.
-
Check for Hydrolysis: If this problem persists, re-examine your reaction and workup for sources of water that could lead to the formation of the β-keto acid intermediate.
-
Summary of Optimization Parameters
For quick reference, this table summarizes the key experimental variables and recommended choices for minimizing side reactions in 1,3-diketone synthesis.
| Parameter | Recommended Choice | Rationale & Key Considerations | Common Pitfalls to Avoid |
| Base | NaH, LDA, or matched NaOR | NaH/LDA: Strong, non-nucleophilic; avoids transesterification.[4] Matched NaOR: (e.g., NaOEt for ethyl esters) is a classic choice but must match the ester to prevent transesterification.[2][5] | Using NaOH/KOH (causes saponification)[7]; using mismatched NaOR (causes transesterification).[9][17] |
| Stoichiometry | 1.0 - 1.2 equivalents of base | A full equivalent is required to deprotonate the product and drive the reaction to completion.[2][6] | Using a catalytic amount of base; the reaction will stall as the product is formed. |
| Solvent | Anhydrous Aprotic Solvents (THF, Toluene, Ether) | Prevents saponification and other water-related side reactions. Aprotic nature stabilizes the enolate.[13] | Using protic solvents like ethanol unless it matches the alkoxide base and ester. Using wet solvents. |
| Temperature | -78 °C to Room Temperature | Low temperatures (-78 °C) are ideal for selective kinetic enolate formation with LDA. Reactions with NaH or NaOR often run well at 0 °C to RT.[13] | High temperatures can increase rates of side reactions like aldol condensation and saponification.[16] |
| Order of Addition | Slowly add ester to a pre-formed ketone enolate. | Maximizes the concentration of the desired nucleophile and minimizes self-condensation of both starting materials. | Mixing all reagents at once, which leads to a statistical mixture of products.[8] |
Validated Experimental Protocols
Protocol 1: Synthesis of 1-phenylbutane-1,3-dione (a β-diketone)
This protocol utilizes the principle of pre-forming the ketone enolate with sodium hydride to prevent self-condensation.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) in 50 mL of anhydrous THF.
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of acetone (1.0 eq) in 20 mL of anhydrous THF to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour.
-
Acylation: Slowly add ethyl benzoate (1.05 eq) to the enolate solution at 0 °C over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is neutral (~pH 7).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure 1-phenylbutane-1,3-dione.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Chapter 18: Reactions at the α-Position: Claisen Condensation [sites.science.oregonstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Claisen Condensation [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. aklectures.com [aklectures.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. fiveable.me [fiveable.me]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. benchchem.com [benchchem.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. grokipedia.com [grokipedia.com]
- 19. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Dieckmann Condensation | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Friedel-Crafts Acylation for Aromatic Ketones
Welcome to the technical support hub for Friedel-Crafts acylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize the synthesis of aromatic ketones. Here, we move beyond simple protocols to explore the causality behind common experimental challenges and provide robust, field-tested solutions.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the Friedel-Crafts acylation reaction, providing the essential knowledge needed to understand the troubleshooting guide that follows.
Q1: What is the fundamental mechanism of Friedel-Crafts acylation?
A1: Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group (R-C=O) onto an aromatic ring.[1][2][3] The process is typically mediated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an acylating agent like an acyl chloride or anhydride.[1][4] The mechanism involves three primary steps:
-
Formation of the Acylium Ion: The Lewis acid activates the acylating agent, generating a highly electrophilic, resonance-stabilized acylium ion.[2][3][5]
-
Electrophilic Attack: The π-electron system of the aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex).[2][3]
-
Deprotonation: A weak base removes a proton from the carbon atom bonded to the new acyl group, which restores aromaticity to the ring and regenerates the catalyst.[1][3]
Q2: Why is Friedel-Crafts acylation often preferred over alkylation in synthesis?
A2: Acylation holds two significant advantages over its alkylation counterpart:
-
No Carbocation Rearrangements: The acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that frequently lead to isomeric mixtures in Friedel-Crafts alkylation reactions.[2][3][6][7]
-
Prevention of Poly-substitution: The introduced acyl group is electron-withdrawing and deactivates the aromatic ring, making it less susceptible to further electrophilic attack.[2][6][8][9][10][11] This deactivation effectively prevents the poly-substitution that often plagues alkylation reactions, where the introduced alkyl group activates the ring.[7][9]
Q3: Are there aromatic substrates that are incompatible with Friedel-Crafts acylation?
A3: Yes. The reaction generally fails with aromatic rings that are strongly deactivated by electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃).[6][8][9] Additionally, aromatic compounds containing basic functional groups like amines (-NH₂, -NHR, -NR₂) are unsuitable.[9][12][13] The lone pair of electrons on the nitrogen atom complexes with the Lewis acid catalyst, creating a strongly deactivating ammonium group and rendering the catalyst inactive.[9][12]
Q4: Why is a stoichiometric amount of Lewis acid catalyst typically required?
A4: Unlike a truly catalytic process, Friedel-Crafts acylation often requires at least a stoichiometric amount (1 equivalent or more) of the Lewis acid.[4][8][12] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid catalyst.[4][8][13] This complexation effectively sequesters the catalyst, preventing it from participating in further reaction cycles.[4][6][8] An aqueous workup is necessary to hydrolyze this complex and liberate the final ketone product.[4]
Troubleshooting Guide: From Low Yields to Undesired Products
This section provides a systematic approach to diagnosing and solving common problems encountered during Friedel-Crafts acylation.
Issue 1: Low or No Conversion of Starting Material
A low yield or complete failure of the reaction is one of the most common issues, often stemming from catalyst deactivation or an insufficiently reactive substrate.
Symptom Analysis & Corrective Actions
| Potential Cause | Underlying Principle | Recommended Solution & Protocol |
| Catalyst Inactivity due to Moisture | Lewis acids like AlCl₃ are extremely hygroscopic and react violently with water to become inactive.[8][12][13][14] | Ensure rigorous anhydrous conditions. Use flame- or oven-dried glassware.[12][14] Use freshly opened or purified anhydrous reagents and solvents.[8] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[13] |
| Deactivated Aromatic Ring | Strongly electron-withdrawing groups on the aromatic ring reduce its nucleophilicity, making it unable to attack the acylium ion.[6][8] | Use a more forcing catalyst or conditions. Consider stronger Lewis acids or higher reaction temperatures.[15] For substrates with amine groups, protect the amine as an amide before acylation to reduce its basicity.[12] |
| Insufficient Catalyst Loading | As the product ketone complexes with the Lewis acid, a catalytic amount is often insufficient to drive the reaction to completion.[4][6][8] | Increase catalyst stoichiometry. Start with at least 1.1-1.2 equivalents of the Lewis acid catalyst relative to the limiting reagent.[4][13] For some deactivated substrates, up to 2.5 equivalents may be necessary.[12] |
Workflow for Ensuring Anhydrous Conditions
Caption: Workflow for maintaining anhydrous reaction conditions.
Issue 2: Formation of Multiple Products (Isomers or Side-Products)
While acylation is more selective than alkylation, issues with regioselectivity and side reactions can still arise, particularly with complex substrates.
Symptom Analysis & Corrective Actions
| Potential Cause | Underlying Principle | Recommended Solution & Protocol |
| Poor Regioselectivity (e.g., ortho/para mixture) | The directing effect of existing substituents on the aromatic ring dictates the position of acylation. Steric hindrance can also influence the product ratio.[8] For some substrates like naphthalene, the product ratio can be kinetically or thermodynamically controlled.[14][16] | Optimize solvent and temperature. For naphthalene, non-polar solvents (e.g., CS₂, CH₂Cl₂) at low temperatures favor the kinetically preferred 1-acyl product.[14][16] Polar solvents (e.g., nitrobenzene) at higher temperatures allow for equilibration to the more stable 2-acyl (thermodynamic) product.[14][16] |
| Reaction with Solvent | Certain solvents can compete with the intended substrate in the reaction. For example, using anisole as a solvent can lead to its own acylation.[17] | Choose an inert solvent. Dichloromethane, 1,2-dichloroethane, or carbon disulfide are common choices.[16] If substrate solubility is an issue, a minimal amount of a co-solvent can be used, but its inertness must be verified. |
| Decomposition/Tar Formation | Excessive heat can cause decomposition of starting materials, reagents, or the desired product, leading to the formation of polymeric or tar-like materials.[14] | Control reaction temperature carefully. The initial formation of the acylium ion complex is often exothermic and should be done at low temperatures (e.g., 0 °C).[13][18] Monitor the reaction progress (e.g., by TLC) to avoid unnecessarily long reaction times at elevated temperatures.[8][14] |
Decision Tree for Optimizing Regioselectivity
Caption: Decision tree for troubleshooting poor regioselectivity.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Anisole
This protocol provides a representative procedure for the acylation of an activated aromatic ring.[13]
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Acetyl chloride
-
Anisole
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Ice bath
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a stir bar, dropping funnel, and condenser under a nitrogen or argon atmosphere.
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane, followed by anhydrous aluminum chloride (1.2 equivalents). Cool the resulting suspension to 0 °C in an ice bath.[13]
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension at 0 °C.[13]
-
Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[8][13]
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[13]
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl to hydrolyze the aluminum chloride complex.[8][14]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[8][14]
-
Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution and then brine.[8]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[8][14]
Safety Precautions:
-
Aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood.[8]
-
Acetyl chloride is corrosive and a lachrymator. Use in a well-ventilated fume hood.[8][19]
-
Dichloromethane is a suspected carcinogen. Handle with appropriate personal protective equipment.[8]
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. websites.umich.edu [websites.umich.edu]
- 19. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Technical Support Center: Recrystallization of 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione
Welcome to the technical support center for the purification of 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this valuable fluorinated β-diketone. Our aim is to equip you with the scientific rationale behind the purification process, enabling you to overcome common experimental hurdles and achieve high purity of your target compound.
Understanding the Molecule: A Chemist's Perspective
Before diving into protocols, it is crucial to understand the physicochemical properties of this compound that govern its behavior during recrystallization.
Structural Features and Their Implications for Solubility:
-
Polarity: The molecule possesses several polar functional groups: two carbonyl groups (C=O) and a methoxy group (-OCH₃). These groups can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor).
-
Fluorination: The trifluoromethyl group (-CF₃) is highly electronegative, creating a strong dipole moment. This feature can influence the molecule's crystal packing and its interactions with solvents.
-
Aromatic Ring: The methoxyphenyl group provides a nonpolar, aromatic region, which can interact with aromatic or nonpolar solvents through π-stacking and van der Waals forces.
This combination of polar and nonpolar regions suggests that the compound will exhibit moderate polarity. The principle of "like dissolves like" is a cornerstone of solvent selection for recrystallization.[1] Therefore, we can predict that solvents of intermediate polarity, or mixtures of polar and nonpolar solvents, will be most effective for recrystallizing this compound.
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₁₁H₉F₃O₃ | --INVALID-LINK-- |
| Molecular Weight | 246.18 g/mol | --INVALID-LINK-- |
| Melting Point | ~58 °C | --INVALID-LINK-- |
| Appearance | White to light-colored powder/crystal | --INVALID-LINK-- |
Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization of this compound.
Caption: A general workflow for the recrystallization process.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallization?
A1: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A systematic approach to solvent screening is recommended. Based on the structure of this compound, good starting points for single-solvent systems are moderately polar solvents like ethanol, isopropanol, or ethyl acetate. For two-solvent systems, a combination of a soluble solvent (e.g., dichloromethane or acetone) and an anti-solvent (e.g., hexanes or water) is often effective. A related compound, 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione, has been successfully recrystallized from a dichloromethane/methanol (9:1) mixture, suggesting this could be a promising system.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution above its melting point. Given the relatively low melting point of this compound (~58 °C), this is a common issue. To resolve this:
-
Add more solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.
-
Lower the cooling temperature of the solvent: Ensure the boiling point of your chosen solvent is not significantly higher than the compound's melting point.
-
Promote slow cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can help.
-
Scratch the flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus to create nucleation sites for crystal growth.
Q3: No crystals are forming, even after cooling in an ice bath. What's wrong?
A3: This is typically due to either using too much solvent or the solution being supersaturated.
-
Too much solvent: If the solution is too dilute, the saturation point may not be reached upon cooling. You can carefully evaporate some of the solvent and try to cool it again.
-
Supersaturation: The solution may need a nucleation site to initiate crystallization. Try adding a "seed crystal" of the pure compound or scratching the inside of the flask with a glass rod.
Q4: The purity of my recrystallized product is still low. What can I do?
A4: Low purity after recrystallization can be due to several factors:
-
Ineffective solvent: The chosen solvent may not be selective enough, meaning the impurities have similar solubility to your compound. A different solvent or solvent system should be tested.
-
Crystallization was too rapid: Fast cooling can trap impurities within the crystal lattice. Ensure the solution cools slowly.
-
Incomplete washing: The surface of the crystals may be coated with impure mother liquor. Wash the collected crystals with a small amount of fresh, cold recrystallization solvent.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent(s) (e.g., ethanol/water, dichloromethane/methanol, or isopropanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent pair. Aim for a system where the compound is sparingly soluble at room temperature but readily soluble when hot.
-
Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent in small portions to avoid using an excess.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. To do this, add a small excess of hot solvent to the dissolved mixture to prevent premature crystallization. Filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystal formation | - Too much solvent used.- Solution is supersaturated. | - Evaporate some of the solvent and re-cool.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| "Oiling out" | - Compound's melting point is lower than the solution's saturation temperature.- Cooling is too rapid. | - Reheat to dissolve the oil, add more solvent, and cool slowly.- Choose a solvent with a lower boiling point. |
| Low recovery yield | - Too much solvent used.- Premature crystallization during hot filtration.- Crystals are too soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary.- Ensure the filtration apparatus is pre-heated.- Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Colored product | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. |
| Small or needle-like crystals | - Crystallization occurred too quickly. | - Allow the solution to cool more slowly. Insulate the flask. |
References
Degradation pathways for trifluoromethyl ketones under reaction conditions
Welcome to the technical support center for trifluoromethyl ketones (TFMKs). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize TFMKs in their synthetic endeavors. The unique electronic properties imparted by the trifluoromethyl group make TFMKs highly valuable building blocks, but also introduce specific stability challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential degradation pathways and optimize your reaction outcomes.
Section 1: Troubleshooting Common Degradation Pathways
This section details the most frequently encountered degradation pathways for trifluoromethyl ketones under various reaction conditions. Each guide provides an explanation of the underlying mechanism, symptoms to watch for in your reactions, and step-by-step protocols for mitigation.
Guide 1.1: Degradation under Basic Conditions (Defluorination & Haloform-type Reactions)
One of the most common challenges when working with TFMKs is their instability in the presence of bases, particularly those with enolizable α-protons.
The Underlying Chemistry: Causality of Degradation
The strong electron-withdrawing nature of the CF₃ group significantly acidifies the α-protons, making enolate formation facile even with mild bases. Once formed, the enolate can trigger a cascade of degradation reactions. The primary pathway is a β-elimination of fluoride , which is driven by the formation of a stable fluoride salt and a difluoroenone intermediate. This intermediate is highly reactive and can undergo further reactions, leading to a complex mixture of byproducts.
Caption: Degradation of enolizable TFMKs under basic conditions.
Troubleshooting Protocol
Issue: Low yield, multiple unidentified spots on TLC/LCMS, and detection of fluoride ions in the aqueous workup after a base-mediated reaction.
| Step | Action | Rationale & Scientific Explanation |
| 1 | Re-evaluate Your Base | Switch to a non-nucleophilic, sterically hindered base (e.g., LDA, KHMDS, DBU) and use it at low temperatures (-78 °C). Use of alkoxides (e.g., NaOEt) or hydroxides at elevated temperatures is highly discouraged for enolizable TFMKs.[1] |
| 2 | Control Stoichiometry & Temperature | Use the minimum effective amount of base (e.g., 1.05 equivalents). Add the base slowly at low temperature (-78 °C) to the TFMK solution to maintain a low instantaneous concentration of the enolate, minimizing the rate of β-elimination. |
| 3 | Change Solvent | Use aprotic, non-polar solvents like THF or Et₂O. Protic solvents can facilitate proton transfer and may accelerate degradation pathways. |
| 4 | Protect the Ketone | If the reaction chemistry allows, protect the ketone as a non-enolizable derivative, such as a dioxolane.[2] This physically prevents the formation of the problematic enolate. See the FAQ section for more on protection strategies. |
| 5 | Consider an Alternative Synthetic Route | If basic conditions are unavoidable and degradation persists, it may be necessary to introduce the trifluoromethyl ketone moiety at a later stage in the synthesis to avoid exposing it to harsh basic reagents. |
Guide 1.2: Instability to Nucleophilic Attack & Hydrate Formation
The carbonyl carbon of a TFMK is highly electrophilic due to the inductive effect of the CF₃ group. This makes it susceptible to attack by nucleophiles, including water, leading to the formation of stable hydrates or hemiketals.
The Underlying Chemistry: Enhanced Electrophilicity
Trifluoromethyl ketones exist in equilibrium with their corresponding hydrate form in the presence of water.[3][4][5] This equilibrium is often shifted significantly towards the hydrate, which can be a stable, isolable crystalline solid. While this is a reversible process, the hydrate may be unreactive in subsequent steps, effectively sequestering the starting material. Stronger nucleophiles can add irreversibly.
Caption: Reversible hydrate formation of trifluoromethyl ketones.
Troubleshooting Protocol
Issue: The reaction stalls, and characterization (NMR, IR) of the isolated starting material shows the presence of a hydrate (e.g., disappearance of the ketone C=O stretch in IR, appearance of a new quaternary carbon signal in ¹³C NMR).
| Step | Action | Rationale & Scientific Explanation |
| 1 | Ensure Anhydrous Conditions | Rigorously dry all solvents and reagents. Perform reactions under an inert atmosphere (N₂ or Ar). The use of molecular sieves (4Å) can help scavenge trace amounts of water. |
| 2 | "Push" the Equilibrium | If hydrate formation is unavoidable, it can sometimes be reversed by removing water. This can be achieved by azeotropic distillation with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus prior to the next reaction step. |
| 3 | Modify Workup Procedure | During aqueous workup, minimize contact time. Use brines to reduce the solubility of organic compounds in the aqueous phase and extract the product quickly into a non-polar organic solvent. |
| 4 | Characterization Awareness | Be aware that the hydrate can be the thermodynamically preferred form. When preparing samples for characterization, dissolving the material in an anhydrous solvent (like CDCl₃) may or may not fully shift the equilibrium back to the ketone form, potentially complicating spectral interpretation. |
Section 2: Frequently Asked Questions (FAQs)
Q1: My α-halo trifluoromethyl ketone is rearranging under basic conditions. What is happening and how can I stop it?
A1: You are likely observing a Favorskii Rearrangement .[6][7][8] This is a classic reaction of α-halo ketones with a base. The mechanism involves the formation of a cyclopropanone intermediate, which is then opened by a nucleophile to give a rearranged carboxylic acid derivative (e.g., an ester if using an alkoxide base).
Mitigation Strategies:
-
Use a non-nucleophilic, hindered base: As with defluorination, switching to a base like LDA or KHMDS at low temperatures (-78 °C) can favor simple deprotonation for other reactions over the rearrangement pathway.
-
Avoid nucleophilic bases/solvents: If your goal is not the rearranged product, avoid bases like sodium methoxide in methanol.
-
If enolate formation is impossible (no α-protons): The reaction can still proceed via a "quasi-Favorskii" mechanism.[7] In this case, the only way to avoid it is to avoid basic conditions altogether.
Q2: I am attempting a reaction with a Grignard reagent on my TFMK, but I am getting very low conversion. What's the issue?
A2: There are two likely culprits:
-
Enolization: If your TFMK has an acidic α-proton, the Grignard reagent (which is a strong base) will simply deprotonate it, consuming your reagent and starting material without the desired nucleophilic addition. To solve this, use a TFMK without α-protons or consider using a less basic organometallic reagent like an organocuprate.
-
Hydrate Formation: Trace water in your reaction setup can lead to the formation of the stable hydrate. The Grignard reagent will then react with the acidic protons of the hydrate's hydroxyl groups instead of the ketone. Ensure your glassware, solvents, and the Grignard reagent itself are scrupulously dry.
Q3: Can I protect a trifluoromethyl ketone? Standard ketal formation conditions seem to fail.
A3: Yes, but it can be challenging. The high electrophilicity and the stability of the hydrate make standard acid-catalyzed ketalization with ethylene glycol difficult. The equilibrium often favors the hydrate over the ketal.
Alternative Protection Strategies:
-
1,3-Dithiols: Protection as a dithioketal using reagents like 1,3-propanedithiol under Lewis acidic conditions (e.g., BF₃·OEt₂) is often more effective. Dithioketals are stable to a wide range of conditions.
-
Masked Acyl Reagents: A modern approach is to generate the TFMK functionality from a "protected" precursor. For example, photocatalyzed reactions using masked acyl-radical reagents can install a protected form of the TFMK, which is then unmasked in a later step.[2]
Q4: Are TFMKs stable to heat?
A4: Generally, trifluoromethyl ketones are thermally stable. They can often be purified by distillation at reduced pressure without significant decomposition. However, prolonged heating at very high temperatures, especially in the presence of catalytic impurities (acidic or basic residues), can lead to degradation. Always purify via distillation at the lowest possible temperature and pressure.
Q5: What about photochemical degradation?
A5: The C-F bonds in the trifluoromethyl group are very strong, making them generally resistant to photolytic cleavage under standard laboratory conditions. However, the ketone carbonyl can undergo typical photochemical reactions (e.g., Norrish-type reactions) if exposed to UV light. Furthermore, under specific photocatalytic conditions, the CF₃ group can be involved in radical reactions.[9][10][11] Unless you are specifically designing a photochemical reaction, it is good practice to protect your reactions from prolonged exposure to direct, high-intensity light.
References
- 1. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting low yield in metal complex formation with diketone ligands
Welcome to the technical support center for troubleshooting metal complex formation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during the synthesis of metal complexes with diketone ligands. As your virtual application scientist, I will guide you through common pitfalls and provide scientifically-grounded solutions to enhance the efficiency and reproducibility of your experiments.
Visual Troubleshooting Workflow
Before diving into specific issues, let's visualize a general workflow for diagnosing low-yield reactions. This flowchart outlines the primary areas of investigation when a synthesis does not proceed as expected.
Caption: A general workflow for troubleshooting low yields in metal complexation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common problems encountered in the lab.
Category 1: Reagent Quality and Preparation
Question 1: My reaction yield is consistently low or zero. I suspect my β-diketone ligand is the problem. How can I verify its quality and what's the best way to purify it?
Answer: This is a very common and critical issue. The purity of the β-diketone ligand is paramount because the reaction's success hinges on the efficient deprotonation of its enol form.
Causality & Expertise: β-Diketones exist as an equilibrium mixture of keto and enol tautomers.[1] Only the enol form can be deprotonated by a base to form the nucleophilic enolate anion, which then chelates the metal ion.[2][3] Impurities from the ligand synthesis, such as unreacted starting materials or side products, can interfere with this process. Furthermore, some ligands can be unstable and decompose upon storage.
Troubleshooting Steps:
-
Verify Purity: First, check the ligand's purity by ¹H NMR and melting point. In the NMR, you should see a characteristic enolic proton signal typically downfield (>10 ppm). A broad melting point range suggests impurities.
-
Purification: If impurities are present, purification is necessary. A highly effective, albeit classical, method is purification via the copper(II) complex.[4] This method selectively isolates the diketone from non-chelating impurities.
Experimental Protocol: Purification of a β-Diketone Ligand via its Copper(II) Complex
This protocol is adapted from established methods for purifying 1,3-diketones.[4]
-
Formation of the Copper Chelate:
-
Dissolve the crude β-diketone in a suitable solvent like ethanol or ethyl acetate.
-
In a separate flask, prepare a solution of copper(II) acetate in water, slightly acidified with acetic acid.
-
Slowly add the copper(II) acetate solution to the stirring ligand solution. A solid copper(II) diketonate complex should precipitate immediately.
-
Stir for 1-2 hours to ensure complete precipitation.
-
Collect the solid copper complex by filtration, wash with water, then with a small amount of cold ethanol. Dry the complex.
-
-
Decomposition of the Copper Chelate:
-
Suspend the dried copper complex in a biphasic system of ethyl acetate and water.
-
Add an aqueous solution of a strong chelating agent like Na₂EDTA. The EDTA will sequester the Cu(II) ion, releasing the purified diketone into the organic layer.
-
Stir vigorously until the color of the solid precipitate disappears and the aqueous layer turns a deep blue (from the [Cu(EDTA)]²⁻ complex).
-
Separate the organic layer, wash it with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and remove the solvent under reduced pressure to yield the purified β-diketone.
-
-
Final Verification: Re-analyze the purified ligand by NMR and melting point to confirm its purity before use.
Question 2: How does the choice of base impact the deprotonation of the ligand and the overall yield?
Answer: The base is not just a reagent; it's a critical control parameter. Its function is to deprotonate the β-diketone to form the acetylacetonate anion (acac⁻), which is the active species that coordinates with the metal.[3] An inappropriate base can lead to incomplete deprotonation, side reactions, or purification difficulties.
Causality & Expertise: The key is to match the base's strength (pKa of its conjugate acid) to the acidity of the β-diketone (typically pKa 9-11 in water).
-
Weak Bases (e.g., Sodium Acetate, Triethylamine): These may not be strong enough to fully deprotonate the ligand, leading to an equilibrium that disfavors the product and results in low yields. They are sometimes used when the metal precursor itself is sensitive to strong bases.[5]
-
Strong Bases (e.g., NaH, KOtBu, LDA): These ensure complete and irreversible deprotonation of the ligand, driving the reaction to completion. However, they are highly reactive and require strictly anhydrous conditions. Sodium hydride (NaH) is often an excellent choice as it produces only H₂ gas as a byproduct, simplifying work-up.
-
Hydroxide Bases (e.g., NaOH, KOH): While strong, these introduce water, which can lead to the hydrolysis of metal precursors and the formation of metal hydroxides or oxides, a significant cause of low yield.[6][7]
Data Presentation: Comparison of Common Bases
| Base | pKa (Conjugate Acid) | Typical Solvents | Pros | Cons |
| Sodium Hydride (NaH) | ~36 | THF, Diethyl Ether | Irreversible deprotonation; clean byproduct (H₂). | Requires strictly anhydrous conditions; flammable. |
| Sodium Acetate (NaOAc) | 4.76 | Water, Alcohols | Mild; compatible with aqueous systems. | Often results in incomplete deprotonation and low yield.[5] |
| Triethylamine (Et₃N) | 10.75 | DCM, THF, Acetonitrile | Organic soluble; acts as an acid scavenger. | Can be too weak for full deprotonation; difficult to remove. |
| Potassium tert-butoxide (KOtBu) | ~19 | THF, t-BuOH | Very strong; soluble in organic solvents. | Sterically bulky; can promote side reactions. |
| Sodium Hydroxide (NaOH) | 15.7 | Water, Alcohols | Inexpensive; strong. | Introduces water, leading to metal precursor hydrolysis.[7][8] |
Question 3: I am using a metal chloride salt and getting a sticky, insoluble precipitate instead of my desired complex. What is happening?
Answer: This is a classic sign of metal precursor hydrolysis. Many metal salts, especially chlorides of early transition metals or lanthanides, are highly Lewis acidic and hygroscopic.
Causality & Expertise: Metal ions in solution are strong Lewis acids and can coordinate with water molecules.[7][8] This coordination polarizes the O-H bonds of water, making them more acidic. Subsequent deprotonation, often facilitated by the base intended for the ligand, leads to the formation of metal-hydroxide (M-OH) or metal-oxo (M-O-M) species.[6][9] These species are often polymeric, insoluble, and effectively remove the metal ion from the desired reaction pathway.
Troubleshooting Steps:
-
Use Anhydrous Precursors: Whenever possible, purchase and use anhydrous metal salts. Store them in a desiccator or glovebox.
-
Dry Hydrated Salts: If you must use a hydrated salt (e.g., CrCl₃·6H₂O), consider literature procedures for in-situ dehydration or use a protocol specifically designed for hydrated starting materials. For example, the synthesis of Cr(acac)₃ from its hydrated chloride often uses urea to slowly generate ammonia in solution, which acts as a base while the mixture is heated to drive off water.[1]
-
Switch Precursors: Consider using metal precursors that are less prone to hydrolysis, such as metal acetates or even metal β-diketonates themselves in ligand exchange reactions.[3]
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents (distilled from a suitable drying agent) to minimize adventitious water.
Category 2: Reaction Conditions and Stoichiometry
Question 4: What is the correct stoichiometry? Should I use an excess of the ligand?
Answer: The ideal stoichiometry depends on the coordination number of the metal ion and the charge of the ligand. For a trivalent metal ion (M³⁺) forming a neutral complex with a monovalent diketonate ligand (L⁻), the stoichiometry is 1:3 (ML₃). For a divalent ion (M²⁺), it is 1:2 (ML₂).
Causality & Expertise: While the theoretical stoichiometry is fixed, using a slight excess of the ligand (e.g., 5-10 mol%) can be beneficial. This helps to shift the reaction equilibrium towards the fully coordinated complex, especially if there are competing equilibria, such as the formation of partially coordinated species (e.g., ML₂⁺). However, a large excess of ligand can complicate purification. The formation of the complex is often an equilibrium process, and Le Châtelier's principle applies.[3]
Caption: The essential role of the base in activating the β-diketone ligand for metal chelation.
Question 5: My procedure is vague about temperature. How do I choose the right reaction temperature and time?
Answer: Temperature and time are codependent variables that control the reaction kinetics versus thermal decomposition. There is no single answer, but here are guiding principles.
Causality & Expertise:
-
Kinetics: Most complexation reactions are faster at higher temperatures. For kinetically inert metal centers (like Cr³⁺), significant heating (reflux) for several hours may be necessary to overcome the activation energy for ligand exchange.[1]
-
Thermodynamic Stability: The final metal complex has a specific thermal stability limit. Heating too high or for too long can cause decomposition, leading to lower yields of the desired product.
-
Side Reactions: Temperature can also influence the rate of side reactions. For example, unwanted hydrolysis or oligomerization may become more prominent at elevated temperatures.
Troubleshooting & Optimization Strategy:
-
Start at Room Temperature: For many labile metal ions (e.g., Cu²⁺, Fe³⁺), the reaction is rapid and can be performed at room temperature.[5][10]
-
Monitor by TLC: If the reaction is slow, gently heat the mixture (e.g., to 40-60 °C) and monitor its progress by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting ligand. The reaction is complete when the ligand spot has been consumed.
-
Literature Precedent: Always check the literature for analogous complexes. The reaction conditions for a similar metal-ligand system are the best starting point.
-
Avoid Over-refluxing: Unless required for a kinetically inert metal, prolonged refluxing can be detrimental. If a reaction is complete in 2 hours by TLC, there is no benefit to refluxing it overnight.
Category 3: Work-up and Purification
Question 6: I get a good crude yield, but I lose most of my product during column chromatography. What's going wrong?
Answer: Many metal β-diketonate complexes are sensitive and can decompose on silica or alumina, the most common stationary phases for column chromatography.
Causality & Expertise:
-
Acidity of Silica: Standard silica gel is acidic and can protonate the diketonate ligand, causing the complex to dissociate (leach the metal).
-
Lewis Acidity of Alumina: Alumina can act as a Lewis acid and interact strongly with the oxygen atoms of the ligand, sometimes leading to irreversible binding or decomposition.
-
Solvent Effects: Highly polar solvents needed to elute the complex from the column can sometimes coordinate to the metal center, displacing the diketonate ligand.
Alternative Purification Strategies:
-
Recrystallization: This is the preferred method for purifying stable, crystalline metal complexes.[10] Experiment with different solvent/anti-solvent systems. Common choices include:
-
Dichloromethane/Hexane
-
Toluene/Hexane
-
Ethyl Acetate/Ethanol
-
Acetonitrile
-
-
Washing/Trituration: If the complex precipitates from the reaction mixture and the impurities are soluble, simply washing the crude solid with an appropriate solvent can be very effective.
-
Neutralized Silica: If chromatography is unavoidable, use silica gel that has been pre-treated with a base (e.g., washed with a solvent containing 1-2% triethylamine) to neutralize the acidic sites.
-
Size Exclusion Chromatography: For larger complexes or to separate from small molecule impurities, this can be a gentle but lower-resolution alternative.
References
- 1. iiste.org [iiste.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 4. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thecreativechemist.org [thecreativechemist.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Purification of 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione
Welcome to the technical support hub for 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione (CAS No. 15191-68-1). This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven solutions for common purification challenges encountered with this versatile fluorinated β-diketone. My approach is to move beyond simple instructions, focusing on the underlying chemical principles to empower you to make informed decisions during your purification workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of this compound.
Q1: How do I perform a quick initial assessment of my crude product's purity?
A1: Before committing to a large-scale purification, a multi-point initial assessment is crucial.
-
Melting Point Analysis: Pure this compound is a white solid with a sharp melting point around 58°C[1]. A broad melting range or a significantly depressed melting point indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): This is the fastest and most cost-effective method. Spot your crude material on a silica gel plate and develop it with a solvent system like 20-30% ethyl acetate in hexanes. A pure compound should ideally show a single spot. The presence of multiple spots confirms impurities.
-
¹H NMR Spectroscopy: Dissolve a small sample in CDCl₃. The spectrum of the pure compound will show characteristic peaks for the aromatic, methoxy, and methylene protons. The presence of extraneous peaks, especially from starting materials, is a clear indicator of impurity. Due to keto-enol tautomerism, you may observe two sets of peaks corresponding to both forms, which is a characteristic of the compound itself, not an impurity[2][3].
Q2: What are the most probable impurities in my sample?
A2: The impurities are almost always related to the synthesis method, which is typically a Claisen condensation reaction[4].
-
Unreacted Starting Materials: The most common impurities are 4'-methoxyacetophenone and an ethyl trifluoroacetate derivative, the precursor ketone and ester, respectively.
-
Self-Condensation Products: The starting ketone (4'-methoxyacetophenone) can undergo self-condensation under basic conditions, leading to aldol-type byproducts.
-
Residual Solvents & Base: Solvents from the reaction (e.g., THF, diethyl ether) and reaction base (e.g., sodium ethoxide) or their breakdown products may also be present.
Q3: Which primary purification technique should I choose: recrystallization or column chromatography?
A3: The choice depends on the impurity profile and the required purity level.
-
Choose Recrystallization if: Your crude product is already of moderate purity (>85-90%) and the impurities have different solubility profiles from your product. It is fast, economical, and excellent for removing minor, less-soluble, or highly-soluble impurities.
-
Choose Column Chromatography if: Your sample is very impure, contains multiple byproducts, or if the impurities have similar polarity and solubility to your product. While more time and resource-intensive, chromatography offers far superior separation power[5].
Q4: My compound is fluorinated. Does this require special chromatographic techniques?
A4: Not necessarily, but it opens up powerful options. Standard silica gel chromatography is often sufficient. However, if you struggle to separate a persistent fluorinated impurity, consider using a stationary phase with fluorous-fluorous interactions. A fluorinated stationary phase (e.g., a C8F17 "F-column") can offer unique selectivity for fluorinated compounds, sometimes inverting elution orders compared to standard silica and improving separation[6][7].
Section 2: Purification Workflows & Troubleshooting Guides
This section provides detailed protocols and solutions to common problems encountered during purification.
Purification Decision Workflow
The following diagram outlines the logical flow for selecting and executing the appropriate purification strategy.
Caption: Decision workflow for purifying the target compound.
Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
-
Solvent Screening: Test solubility in small vials. A good solvent should dissolve the compound when hot but cause it to be sparingly soluble or insoluble when cold. See the table below for starting points.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude solid until it just dissolves completely. Using excess solvent is a common mistake that drastically reduces yield.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts) or if you used decolorizing carbon, perform a rapid gravity filtration of the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Confirm purity via melting point and TLC.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Comments |
| Isopropanol | High | Low | Good starting choice for general purpose recrystallization. |
| Ethanol/Water | High (in ethanol) | Low (in mixture) | Dissolve in minimal hot ethanol, then add water dropwise until turbidity persists. Re-heat to clarify and cool slowly. Excellent for tuning solubility. |
| Hexanes/Ethyl Acetate | High (in mixture) | Low (in hexanes) | Dissolve in a small amount of ethyl acetate and add hexanes until cloudy. Heat to re-dissolve and then cool. Good for removing more polar impurities. |
| Heptane | Moderate | Very Low | Can be effective if the crude product is already quite clean. |
| Problem | Probable Cause | Solution |
| Product "Oils Out" | The solution is supersaturated, or impurities are depressing the melting point below the solvent's boiling point. | Re-heat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool much more slowly. Scratching the inner wall of the flask with a glass rod at the liquid-air interface can induce nucleation[8]. |
| No Crystals Form | Too much solvent was used, or the solution was not cooled sufficiently. | Boil off some of the solvent to increase the concentration. Ensure the solution is cooled in an ice bath. If still unsuccessful, add a seed crystal of pure product[8]. |
| Very Low Recovery | The compound has significant solubility in the cold solvent, or too much solvent was used. | Re-evaluate your solvent choice using the table above. Ensure you used the absolute minimum amount of hot solvent. Combine your mother liquor and concentrate it to attempt a second crop of crystals. |
Guide 2: Purification by Silica Gel Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).
-
TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system gives your product an Rf value between 0.2 and 0.4, with good separation from all impurities[5]. A common starting point is 10-30% ethyl acetate in hexanes.
-
Column Packing: Pack a column with silica gel as a slurry in the least polar eluent (e.g., hexanes). A rule of thumb is to use a 30:1 to 50:1 ratio of silica to crude material by weight for good separation[5].
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing your dissolved product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often results in better separation.
-
Elution: Begin eluting with a low-polarity solvent (e.g., 5% ethyl acetate/hexanes). You can either run the column isocratically (with a single solvent mixture) or by using gradient elution, where you gradually increase the solvent polarity (e.g., from 5% to 30% ethyl acetate) to elute compounds of increasing polarity.
-
Fraction Collection: Collect the eluent in a series of fractions. Analyze the fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
| Problem | Probable Cause | Solution |
| Poor Separation | Incorrect eluent system; column overloading. | Re-optimize the eluent on TLC. Try a less polar system to increase separation. If co-elution persists, consider a different stationary phase (e.g., alumina or a fluorinated phase)[5][6]. Ensure you are not exceeding a 1:30 crude:silica ratio. |
| Compound Tailing/Streaking | Compound is too polar for the eluent; interaction with acidic silica. | Increase the polarity of the eluent. If tailing is severe, the acidic silanol groups on the silica may be interacting with your β-diketone. You can try deactivating the silica by adding 0.1-1% triethylamine to your eluent system[5]. |
| Cracked/Channeled Column | Improper packing of the silica gel. | This leads to poor separation as the solvent bypasses the stationary phase. The column must be repacked. Ensure the silica is packed as a uniform slurry without air bubbles. |
Guide 3: High-Purity Purification via Copper(II) Chelate Formation
For obtaining material of very high purity (>99.5%), a classic and highly selective method for β-diketones is transiently converting them into their copper(II) chelates.
Causality: β-diketones readily deprotonate to form enolates that act as bidentate ligands, forming stable, often crystalline, chelate complexes with metals like Cu²⁺. Many organic impurities do not have this chelating ability and are left behind in the solution. The pure β-diketone can then be regenerated from the isolated chelate.[4][9]
-
Chelate Formation: Dissolve the crude product in ethanol. In a separate flask, dissolve a stoichiometric amount of copper(II) acetate in water with a few drops of acetic acid.
-
Precipitation: Add the copper acetate solution to the ethanolic solution of your diketone while stirring. The copper chelate should precipitate as a solid.
-
Isolation of Chelate: Stir for an hour, then collect the solid copper complex by vacuum filtration. Wash it thoroughly with water and then ethanol to remove unreacted materials and byproducts.
-
Decomposition of Chelate: Suspend the copper chelate in a biphasic system of ethyl acetate and water. Add an aqueous solution of a strong chelating agent like Na₂EDTA or simply acidify with dilute H₂SO₄ or HCl to break the complex. The copper ions will be sequestered into the aqueous layer, releasing the pure β-diketone into the organic layer.
-
Isolation of Pure Product: Separate the organic layer, wash it with brine, dry it over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the highly purified product.
Section 3: Final Purity Verification
After purification, it is imperative to verify the purity using orthogonal analytical methods.
| Analysis Method | Expected Result |
| Melting Point | 57-59°C (sharp)[1] |
| ¹H NMR (CDCl₃) | Peaks corresponding to methoxy group (~3.9 ppm), aromatic protons (~7.0 and 7.9 ppm), and methylene protons. The presence of the enol form will also show a characteristic enolic proton peak. |
| ¹⁹F NMR (CDCl₃) | A single sharp peak corresponding to the -CF₃ group. The absence of other fluorine-containing peaks is critical. |
| HPLC | A single major peak with >99% peak area on a suitable C8 or C18 column[10]. |
| Appearance | White to off-white crystalline solid[1]. |
References
- 1. labproinc.com [labproinc.com]
- 2. mdpi.com [mdpi.com]
- 3. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-(4-Methoxyphenyl)butane-1,3-dione | SIELC Technologies [sielc.com]
Technical Support Center: Scaling Up the Synthesis of 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione. This guide is designed for researchers, chemists, and drug development professionals who are looking to transition this synthesis from bench-scale to pilot-plant or manufacturing scale. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
The target molecule is a valuable fluorinated β-diketone, a key building block in the synthesis of various pharmaceuticals and advanced materials.[1][2] Its synthesis is most commonly achieved via a Claisen condensation reaction, a powerful C-C bond-forming reaction that, while reliable, presents unique challenges during scale-up.[3][4]
Reaction Overview: The Claisen Condensation Pathway
The synthesis involves the reaction of 4'-methoxyacetophenone with an electrophilic trifluoroacetylating agent, typically ethyl trifluoroacetate, in the presence of a strong base. Sodium hydride (NaH) is a frequently used base for this transformation due to its strength and non-nucleophilic nature.[3][5]
The mechanism proceeds through the formation of a ketone enolate, which then acts as a nucleophile, attacking the ester carbonyl. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group forms the β-diketone. A critical, final step is the deprotonation of the product by the alkoxide, which drives the reaction equilibrium to completion.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Sodium hydride - Wikipedia [en.wikipedia.org]
- 4. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,4,4-TRIFLUORO-1-(3-METHOXY-PHENYL)-BUTANE-1,3-DIONE synthesis - chemicalbook [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Stability issues and storage of 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione
Technical Support Center: 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione
A Guide to Stability, Storage, and Troubleshooting for Researchers
Welcome to the technical support guide for this compound (CAS No. 15191-68-1). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you navigate the nuances of handling this versatile fluorinated β-dicarbonyl compound. This molecule is a valuable building block in pharmaceutical development and materials science, but its unique structure presents specific stability and handling challenges.[1] This guide is designed to be a living resource, addressing the common issues encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries we receive.
Q1: What are the definitive storage conditions for solid this compound?
You will notice a discrepancy among suppliers, with recommendations ranging from room temperature to refrigerated conditions.[1][2][3][4] For long-term stability (> 6 months) , we strongly recommend storing the solid compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) .[4] While the compound may be stable for short periods at room temperature, such as during shipping[2][3], its β-dicarbonyl structure makes it susceptible to slow degradation via atmospheric moisture and oxygen over time. Refrigeration and an inert atmosphere mitigate these risks.
Q2: Why do different suppliers list conflicting storage temperatures?
This common point of confusion can be attributed to several factors:
-
Purity Grades: Higher purity batches may exhibit greater stability, leading some suppliers to recommend less stringent conditions.
-
Liability and Testing Scope: A "room temperature" recommendation may be based on short-term stability data sufficient for shipping and immediate use, whereas a "2-8°C" recommendation is a more cautious, best-practice approach for ensuring long-term shelf life.
-
Formulation: While this product is typically supplied as a neat solid, any variations in its formulation could alter stability.
Our authoritative recommendation is to always default to the most conservative conditions (2-8°C, inert gas) to ensure experimental reproducibility.
Q3: I've noticed my solid compound has developed a pale yellow or greenish tint over time. Is it degraded?
A slight color change in the solid is not always indicative of significant degradation. It can result from the formation of minor impurities or coordination with trace metal ions. However, it should be treated as a warning sign. Before use, we recommend verifying the compound's integrity via a simple purity check, such as obtaining a melting point. The reported melting point range is approximately 54-62°C.[1] A significant depression or broadening of this range suggests the presence of impurities. For critical applications, re-analysis by HPLC or NMR is advised.
Q4: What is keto-enol tautomerism, and how does it affect my experiments with this compound?
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (containing a C=O ketone) and an "enol" form (containing a C=C double bond adjacent to an alcohol).[5] For β-dicarbonyls like this one, the equilibrium is highly significant. The presence of the strongly electron-withdrawing trifluoromethyl group heavily favors the formation of stable, hydrogen-bonded enol isomers.[6][7]
This is critical because you are likely working with a mixture of tautomers in solution, not a single species. This can result in:
-
Complex NMR Spectra: You will observe multiple distinct peaks for the different tautomeric forms, which can complicate spectral interpretation.
-
Variable Reactivity: The keto and enol forms may exhibit different reaction kinetics. Changes in solvent or temperature can shift the equilibrium, potentially leading to inconsistent reaction outcomes.
References
Troubleshooting Guide: Resolving Peak Broadening in ¹⁹F NMR
Welcome to the Technical Support Center for ¹⁹F NMR Spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for peak broadening in ¹⁹F NMR spectra, a common challenge in the analysis of fluorinated compounds. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you resolve complex spectral issues.
Peak broadening in ¹⁹F NMR can obscure vital structural and dynamic information. This guide provides a systematic approach to diagnosing and resolving the common causes of this phenomenon.
Question 1: My ¹⁹F NMR signals are broad and poorly resolved. What are the most likely causes?
Broadening of ¹⁹F NMR signals can stem from several factors, ranging from sample preparation to complex molecular dynamics. The primary culprits include:
-
Scalar Coupling (J-coupling): Coupling of ¹⁹F to other active nuclei, most commonly ¹H (heteronuclear) or other ¹⁹F nuclei (homonuclear), can lead to complex multiplets that appear as broad peaks if the coupling constants are not well-resolved.[1][2][3]
-
Chemical Exchange: If a fluorine atom is present in a molecule that is undergoing dynamic conformational changes or intermolecular interactions on the NMR timescale, this can lead to significant peak broadening.[4][5]
-
Proximity to Quadrupolar Nuclei: Nuclei with a spin quantum number greater than 1/2 (e.g., ¹⁴N, ³⁵Cl, ⁷⁹Br) possess a quadrupole moment.[6][7][8] Rapid relaxation of these quadrupolar nuclei can induce broadening in the signals of adjacent ¹⁹F nuclei.[8][9]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species (e.g., dissolved oxygen, metal ions) in your sample can cause significant line broadening due to accelerated relaxation.[10][11][12][13][14]
-
Chemical Shift Anisotropy (CSA): For larger molecules or in viscous solvents, the chemical shift of the ¹⁹F nucleus can become dependent on the molecule's orientation relative to the magnetic field. This anisotropy can be a significant source of line broadening, especially at higher magnetic field strengths.[4][15]
To diagnose the specific cause, a systematic troubleshooting approach is recommended, as outlined in the following sections.
Frequently Asked Questions (FAQs)
This section addresses specific issues and provides detailed protocols to resolve them.
FAQ 1: How can I determine if scalar coupling to protons is broadening my ¹⁹F signals?
Answer: Heteronuclear coupling between ¹⁹F and ¹H is a very common source of signal complexity and apparent broadening. A straightforward way to confirm and resolve this is by performing a ¹H-decoupled ¹⁹F NMR experiment.
Experimental Protocol: ¹⁹F{¹H} Decoupling Experiment
-
Acquire a standard 1D ¹⁹F NMR spectrum: This will serve as your reference.
-
Set up a ¹⁹F experiment with ¹H decoupling: Most modern NMR spectrometers have standard pulse programs for this. The experiment involves irradiating the sample with a broad range of proton frequencies while acquiring the ¹⁹F signal.
-
Compare the spectra: If ¹⁹F-¹H coupling was the cause of broadening, you will observe a significant sharpening of the ¹⁹F signals in the decoupled spectrum, with multiplets collapsing into singlets (or simpler multiplets if other couplings are present).[1][16][17]
Data Presentation: Expected Outcome of ¹H Decoupling
| Spectrum Type | Appearance of a -CF₂H group | Resolution |
| Standard ¹⁹F | Doublet of doublets (if coupled to two non-equivalent protons) or a broad multiplet | Lower |
| ¹⁹F with ¹H decoupling | Singlet | Higher |
Causality: The decoupling experiment effectively removes the influence of the proton spins on the fluorine nuclei, leading to a simplified and often sharper spectrum.[16]
FAQ 2: My peaks remain broad even after ¹H decoupling. Could chemical exchange be the issue? How can I investigate this?
Answer: If decoupling doesn't resolve the broadening, chemical exchange is a strong possibility. Dynamic processes like conformational changes, ligand binding, or proton exchange can be investigated using variable temperature (VT) NMR experiments.
Experimental Protocol: Variable Temperature (VT) NMR
-
Choose a suitable solvent: Select a deuterated solvent that will remain liquid over a wide temperature range and in which your compound is soluble.
-
Acquire a series of 1D ¹⁹F spectra at different temperatures: Start at room temperature and then incrementally increase or decrease the temperature.[18] Allow the sample to equilibrate at each new temperature for several minutes before acquiring the spectrum.
-
Analyze the spectral changes:
-
Coalescence: If two or more distinct signals merge into a single broad peak as the temperature is increased, this is a classic sign of chemical exchange. The temperature at which this occurs is the coalescence temperature.
-
Sharpening at low temperatures: As the temperature is lowered, the exchange process slows down, and you may observe the broad peak resolving into two or more sharper signals.
-
Sharpening at high temperatures: Conversely, if the exchange rate becomes very fast at higher temperatures, the broad peak may sharpen into a single, averaged signal.
-
Visualization of Chemical Exchange Dynamics
Caption: Temperature effects on NMR signals in chemical exchange.
FAQ 3: I suspect my sample contains paramagnetic impurities. How can I confirm this and what is the remedy?
Answer: Paramagnetic impurities, such as dissolved molecular oxygen or trace metal ions, are a common and often overlooked cause of severe peak broadening.[10][11][12][13][14]
Troubleshooting Paramagnetic Impurities
| Symptom | Potential Cause | Diagnostic Test & Solution |
| All peaks in the spectrum are uniformly broad. | Dissolved O₂ (paramagnetic) | Test: Re-run the spectrum after degassing the sample. Solution: Bubble an inert gas (N₂ or Ar) through the sample for several minutes before capping the NMR tube.[10] For sensitive samples, use the freeze-pump-thaw method. |
| Broadening is severe and affects some signals more than others. | Paramagnetic metal ion contamination | Test: Treat the sample with a chelating agent like EDTA. If the peaks sharpen, metal contamination was the issue. Solution: Purify the sample using chromatography or recrystallization. Ensure all glassware is scrupulously clean. |
| The sample itself is a paramagnetic complex. | Inherent paramagnetism of the analyte | This is an intrinsic property. While the broadening can be significant, the wide chemical shift range of paramagnetic compounds can still provide useful information.[12] Specialized NMR techniques may be required for detailed analysis. |
Experimental Protocol: Sample Degassing
-
Prepare your NMR sample as usual in a tube with a sealable cap (e.g., a J. Young tube).
-
Freeze the sample by carefully immersing the bottom of the tube in liquid nitrogen.
-
Once frozen, connect the tube to a vacuum line and evacuate the headspace.
-
Close the valve to the vacuum and thaw the sample. You will see bubbles of dissolved gas being released.
-
Repeat this freeze-pump-thaw cycle 3-4 times for thorough degassing.
-
Finally, backfill the tube with an inert gas like argon before sealing.
FAQ 4: My fluorinated compound is coupled to a quadrupolar nucleus (e.g., nitrogen in an amide). Can this cause peak broadening, and how can I address it?
Answer: Yes, coupling to a quadrupolar nucleus can indeed cause broadening of the ¹⁹F signal.[6][7][8][9] The rapidly fluctuating electric field of the quadrupolar nucleus provides an efficient relaxation pathway, which can shorten the lifetime of the ¹⁹F spin states and thus broaden the signal.[19]
Addressing Broadening from Quadrupolar Nuclei
-
Variable Temperature NMR: In some cases, changing the temperature can alter the relaxation rate of the quadrupolar nucleus and potentially sharpen the coupled ¹⁹F signal. At higher temperatures, molecular tumbling increases, which can average out the quadrupolar interactions more effectively.[19]
-
Decoupling (Advanced): While less common than ¹H decoupling, it is sometimes possible to decouple the quadrupolar nucleus if the spectrometer is equipped with the appropriate hardware.
-
Chemical Modification: If possible, isotopic labeling (e.g., substituting ¹⁴N with ¹⁵N, which is a spin-1/2 nucleus and not quadrupolar) can eliminate the problem, although this is often not a practical solution.
Visualization of the Troubleshooting Workflow
Caption: Troubleshooting workflow for ¹⁹F NMR peak broadening.
References
- 1. 19F with 1H Decoupling | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Effect of Cl, Br, 14N, 31P, 19F etc to NMR spectra | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 7. Quadrupolar nuclei [chem.ch.huji.ac.il]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Quadrupolar coupling - NMR Wiki [nmrwiki.org]
- 10. About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 11. researchgate.net [researchgate.net]
- 12. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 14. youtube.com [youtube.com]
- 15. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 16. Proton decoupled fluorine nuclear magnetic resonance spectroscopy in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. University of Ottawa NMR Facility Blog: 1H with 19F Decoupling [u-of-o-nmr-facility.blogspot.com]
- 18. publish.uwo.ca [publish.uwo.ca]
- 19. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
The Trifluoromethyl Group's Influence: A Comparative Guide to 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione and its Non-Fluorinated Analog
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. This guide provides an in-depth comparison of 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione and its non-fluorinated counterpart, 1-(4-methoxyphenyl)butane-1,3-dione. We will explore how the potent electron-withdrawing nature of the trifluoromethyl (CF₃) group imparts unique characteristics to the β-dicarbonyl scaffold, offering valuable insights for researchers in drug discovery and materials development.
At a Glance: Physicochemical Properties
The introduction of a trifluoromethyl group in place of a methyl group results in significant changes to the molecule's fundamental properties. The table below summarizes the key physicochemical differences between the two compounds.
| Property | This compound | 1-(4-methoxyphenyl)butane-1,3-dione |
| Molecular Formula | C₁₁H₉F₃O₃[1] | C₁₁H₁₂O₃[2] |
| Molecular Weight | 246.18 g/mol [1] | 192.21 g/mol [2] |
| Appearance | Pale yellow to cream crystalline solid[3] | Solid[4] |
| Predicted pKa | Lower (more acidic) | 9.18 ± 0.10[4] |
| Predicted LogP | 2.3994[1] | 1.6[2] |
The most notable distinctions lie in the increased molecular weight, acidity, and lipophilicity of the fluorinated analog. The CF₃ group's strong inductive effect withdraws electron density from the dicarbonyl moiety, leading to a more acidic methylene proton. This heightened acidity has profound implications for its chemical reactivity and biological interactions.
The Impact of Trifluorination on Keto-Enol Tautomerism
β-Diketones exist in a dynamic equilibrium between their keto and enol tautomeric forms. The stability of each form is influenced by intramolecular hydrogen bonding and the electronic nature of the substituents. The trifluoromethyl group plays a pivotal role in shifting this equilibrium.
The strong electron-withdrawing nature of the CF₃ group enhances the acidity of the enolic proton and stabilizes the enolate form through resonance. Consequently, trifluoromethyl-β-diketones, including this compound, predominantly exist in the enol form in nonpolar solvents. This preference for the enol tautomer is a critical factor in its coordination chemistry and biological activity.
Caption: Keto-enol tautomerism in β-diketones.
Enhanced Acidity and its Consequences
The increased acidity of this compound is a direct consequence of the inductive effect of the CF₃ group. This heightened acidity makes it a more potent chelating agent for metal ions compared to its non-fluorinated analog.
The enhanced acidity facilitates the deprotonation of the β-dicarbonyl moiety, leading to the formation of stable metal complexes. This property is particularly advantageous in applications such as catalysis, and the design of metal-based therapeutics and imaging agents. The resulting metal complexes often exhibit improved solubility in organic solvents and increased volatility, which are desirable characteristics for applications like chemical vapor deposition.
Lipophilicity and Bioavailability
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The substitution of a methyl group with a trifluoromethyl group generally increases lipophilicity.
As indicated in the physicochemical properties table, the predicted LogP value for the fluorinated analog is higher than that of the non-fluorinated compound. This increased lipophilicity can enhance membrane permeability and cellular uptake, potentially leading to improved bioavailability and biological activity. However, it is crucial to balance lipophilicity to avoid issues with solubility and off-target effects.
Biological Activity: A Tale of Enhanced Inhibition
The increased acidity and altered conformation of the fluorinated analog can lead to stronger interactions with the active sites of target enzymes. For instance, many enzymes that are inhibited by β-diketones, such as certain metalloenzymes, may exhibit a higher affinity for the more acidic and potent chelating fluorinated molecule. The increased lipophilicity can also contribute to higher effective concentrations at the target site.
Synthesis: The Claisen Condensation Approach
Both this compound and its non-fluorinated analog can be synthesized via a Claisen condensation reaction. This method involves the base-catalyzed reaction between an ester and a ketone.
Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure for the synthesis of the fluorinated compound.
Materials:
-
4-Methoxyacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (NaH) or Sodium methoxide (NaOMe)
-
Anhydrous solvent (e.g., diethyl ether, THF)
-
Hydrochloric acid (HCl), dilute solution
-
Standard laboratory glassware and workup equipment
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend the base (e.g., NaH, 1.1 equivalents) in the anhydrous solvent.
-
Dissolve 4-methoxyacetophenone (1 equivalent) and ethyl trifluoroacetate (1.1 equivalents) in the anhydrous solvent.
-
Add the solution of the ketone and ester dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature).
-
After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a dilute aqueous acid solution (e.g., 1M HCl) until the mixture is acidic.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure this compound.
A similar procedure can be followed for the synthesis of the non-fluorinated analog, using ethyl acetate in place of ethyl trifluoroacetate.
Caption: General workflow for the synthesis of the target β-diketone.
Conclusion
The substitution of a methyl group with a trifluoromethyl group in 1-(4-methoxyphenyl)butane-1,3-dione profoundly alters its chemical and physical properties. The resulting fluorinated analog, this compound, exhibits increased acidity, a greater propensity to exist in the enol form, and enhanced lipophilicity. These modifications have significant implications for its application in medicinal chemistry, where it can serve as a more potent enzyme inhibitor, and in materials science, as a superior ligand for metal complexes. This comparative guide underscores the power of strategic fluorination as a tool for fine-tuning molecular properties to achieve desired functionalities.
References
A Researcher's Guide to Unambiguous Molecular Structure Validation: Single-Crystal X-ray Diffraction in Focus
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic arrangement within a crystalline solid, providing unequivocal proof of a molecule's structure.[1][2] This guide offers an in-depth comparison of SC-XRD with alternative techniques, supported by experimental data, detailed protocols, and a clear workflow visualization to empower your structural analysis endeavors.
The Unparalleled Precision of Single-Crystal X-ray Diffraction
SC-XRD is a powerful analytical technique that provides exceptionally precise information about the atomic structure of crystalline materials.[3] By directing a focused, monochromatic X-ray beam onto a high-quality single crystal and measuring the resulting diffraction pattern, researchers can determine atomic positions, bond lengths, and bond angles with remarkable accuracy.[1][3] The resulting three-dimensional electron density map serves as a "fingerprint" of the molecule, revealing its precise stereochemistry and conformation within the crystal lattice.[4]
Why Causality Matters in Experimental Choices: The success of an SC-XRD experiment hinges on the quality of the single crystal. A well-ordered crystal with minimal defects is essential for producing a sharp, well-defined diffraction pattern.[5] The choice of crystallization technique (e.g., slow evaporation, vapor diffusion, cooling) is therefore a critical first step, dictated by the physicochemical properties of the compound. The selection of X-ray wavelength (e.g., from a copper or molybdenum source) is also crucial, as it influences the diffraction angles and the ability to resolve atomic positions, particularly for lighter atoms.[6]
A Comparative Analysis: SC-XRD vs. Alternative Techniques
While SC-XRD is the gold standard, practical limitations such as the difficulty in growing suitable single crystals often necessitate the use of alternative or complementary techniques.[7][8]
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Microcrystal Electron Diffraction (MicroED) |
| Principle | Diffraction of X-rays by a single, ordered crystal lattice.[1] | Diffraction of X-rays by a powdered sample containing numerous randomly oriented microcrystals.[3][9] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Diffraction of electrons by nanocrystals.[10][11] |
| Sample Requirement | High-quality single crystal (typically 0.1-0.3 mm).[6][7] | Finely ground powder.[12][13] | Soluble compound in a suitable deuterated solvent. | Nanocrystals (~100 nm).[10][14] |
| Information Obtained | Unambiguous 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[1][9] | Phase identification, lattice parameters, crystallinity.[3][9] Can be used for structure solution, but with lower precision than SC-XRD.[9] | Through-bond and through-space atomic connectivity, relative stereochemistry, solution-state conformation. | Atomic resolution structures from very small crystals.[10] |
| Key Advantage | Provides the most precise and complete molecular structure.[3] | Minimal sample preparation, suitable for multiphase mixtures.[9] | Provides information about the molecule's structure and dynamics in solution. | Requires significantly smaller crystals than SC-XRD.[8][10] |
| Key Limitation | Requires the growth of high-quality single crystals, which can be challenging and time-consuming.[7][8] | Provides a 1D diffraction pattern, leading to peak overlap and potential ambiguities in complex structures.[15] | Provides indirect structural information that requires interpretation; cannot determine absolute stereochemistry without chiral auxiliaries. | A newer technique with a less established user base and software ecosystem compared to SC-XRD.[16] |
The SC-XRD Experimental Workflow: A Self-Validating System
The protocol for SC-XRD is designed to be a self-validating system, with numerous checkpoints to ensure the quality and integrity of the final structure.
Experimental Protocol: A Step-by-Step Guide to Single-Crystal X-ray Diffraction
-
Crystal Growth and Selection:
-
Objective: To obtain a single crystal of suitable size and quality.
-
Procedure: Employ various crystallization techniques (e.g., slow evaporation of solvent, vapor diffusion, slow cooling) with a range of solvents and conditions. Select a crystal that is clear, well-formed, and appropriately sized (typically 0.1-0.3 mm) under a microscope.[7]
-
Causality: The quality of the crystal directly impacts the quality of the diffraction data. Imperfections such as twinning or cracks will lead to a complex and difficult-to-interpret diffraction pattern.[7][17]
-
-
Crystal Mounting and Centering:
-
Objective: To mount the crystal on the goniometer head and precisely center it in the X-ray beam.
-
Procedure: Carefully mount the selected crystal on a glass fiber or loop with a minimal amount of adhesive.[1][6] Place the goniometer head on the diffractometer and use the instrument's centering tools to ensure the crystal remains centered throughout its rotation.[18]
-
Causality: Proper centering is crucial for ensuring that the entire crystal is consistently illuminated by the X-ray beam, which is essential for accurate data collection.
-
-
Data Collection:
-
Objective: To collect a complete set of diffraction data.
-
Procedure: The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector.[1][5] Modern diffractometers automate this process, collecting thousands of reflections at various crystal orientations.[1]
-
Causality: A complete dataset is necessary to accurately reconstruct the three-dimensional electron density map of the molecule.
-
-
Data Processing and Structure Solution:
-
Objective: To process the raw diffraction data and obtain an initial structural model.
-
Procedure: The collected data is integrated to determine the intensity of each reflection. Corrections are applied for experimental factors like absorption.[7] Software programs are then used to solve the "phase problem" and generate an initial electron density map and structural model.[6][7]
-
Causality: The "phase problem" arises because the diffraction experiment only measures the intensity, not the phase, of the diffracted X-rays.[6][7] Computational methods are essential to retrieve this lost information and solve the structure.
-
-
Structure Refinement and Validation:
-
Objective: To refine the atomic positions and thermal parameters to best fit the experimental data and to validate the final structure.
-
Procedure: The initial model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[7] The quality of the final structure is assessed using statistical indicators such as the R-factor and by checking for geometric reasonability (bond lengths, angles, etc.).[19]
-
Causality: Refinement is an iterative process that minimizes the difference between the structural model and the experimental data, leading to the most accurate possible representation of the molecule's structure. Validation ensures the final model is chemically sensible and consistent with established crystallographic principles.[20][21]
-
Visualization of the SC-XRD Workflow
Caption: The workflow of a single-crystal X-ray diffraction experiment.
Trustworthiness Through Authoritative Grounding and Comprehensive Validation
The reliability of a crystal structure is paramount. The International Union of Crystallography (IUCr) has established standards for the publication and reporting of crystallographic data to ensure their integrity.[22][23][24][25] The Cambridge Crystallographic Data Centre (CCDC) provides a repository for small molecule crystal structures and offers validation services to check the quality of deposited data.[26][27][28][29]
Key Validation Parameters:
-
R-factor (or R-value): This value measures the agreement between the crystallographic model and the experimental X-ray diffraction data.[19] Lower R-factors generally indicate a better fit. For small molecules, an R-factor of around 4-5% is typical, while for larger biomolecules, it can range from 14% to 25%.[19]
-
Goodness-of-Fit (Goof): This parameter should be close to 1 for a good refinement.
-
Electron Density Map: Visual inspection of the electron density map ensures that the atomic model is well-supported by the experimental data.[20]
-
Geometric Parameters: Bond lengths, bond angles, and torsion angles should fall within expected ranges.[19]
Conclusion: The Enduring Power of Single-Crystal X-ray Diffraction
While alternative techniques offer valuable insights, particularly when single crystals are unavailable, SC-XRD remains the definitive method for the unambiguous determination of molecular structure. Its ability to provide a precise and detailed three-dimensional picture of a molecule at the atomic level is unparalleled. By understanding the principles behind the experimental choices and adhering to rigorous validation standards, researchers can confidently utilize SC-XRD to advance their scientific discoveries.
References
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. benchchem.com [benchchem.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. fiveable.me [fiveable.me]
- 8. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pulstec.net [pulstec.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. azooptics.com [azooptics.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. iucr.org [iucr.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]
- 20. ebi.ac.uk [ebi.ac.uk]
- 21. journals.iucr.org [journals.iucr.org]
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A Senior Application Scientist's Guide to Catalyst Efficacy in Diketone Synthesis
Introduction: The Synthetic Importance of Diketones
Diketones, organic compounds bearing two carbonyl groups, are fundamental building blocks in the synthesis of a vast array of valuable molecules. Their structural motifs are present in numerous natural products and bioactive compounds.[1] Furthermore, their utility as precursors for complex heterocyclic compounds like quinoxalines, pyrroles, and furans makes them indispensable intermediates in medicinal chemistry and materials science.[2][3] The strategic placement of the two carbonyl groups (e.g., 1,2-, 1,3-, or 1,4-diketones) dictates their reactivity and subsequent applications.
The synthesis of these crucial intermediates is heavily reliant on catalysis. The choice of catalyst not only governs the efficiency and yield of the reaction but also its selectivity and environmental footprint. This guide provides a comparative analysis of prominent catalytic systems for the synthesis of 1,2- and 1,4-diketones, offering researchers, scientists, and drug development professionals a comprehensive overview supported by mechanistic insights and experimental data to inform their synthetic strategies.
Catalytic Pathways to 1,2-Diketones: Oxidation Strategies
The most direct and common approach to synthesizing 1,2-diketones is the oxidation of alkynes.[4] This transformation can be achieved through various catalytic systems, each with distinct advantages and mechanistic underpinnings.
Palladium-Catalyzed Wacker-Type Oxidation
The palladium-catalyzed Wacker oxidation is a cornerstone of industrial organic synthesis, traditionally used for oxidizing alkenes to ketones.[5] Its application has been successfully extended to the oxidation of internal alkynes to afford 1,2-diketones, using molecular oxygen as the terminal oxidant.[6][7]
Mechanism and Rationale: This reaction typically employs a dual-catalyst system, most commonly Pd(II) and a copper salt like CuBr₂.[8] The catalytic cycle, a variation of the well-known Wacker process, involves the nucleophilic attack of water on a palladium-activated alkyne. The copper co-catalyst is crucial for re-oxidizing the resulting Pd(0) back to the active Pd(II) state, allowing the catalytic cycle to continue with oxygen as the ultimate oxidant.[9] This approach is valued for its high efficiency and tolerance of a wide range of functional groups under relatively mild and neutral conditions.[6][8] Mechanistic studies have confirmed that both oxygen atoms incorporated into the diketone product originate from water, not molecular oxygen.[8]
Caption: Simplified Wacker-type catalytic cycle for alkyne oxidation.
Metal-Free Aerobic Photooxidation
Driven by the principles of green chemistry, metal-free catalytic systems have gained significant traction. Visible-light-induced aerobic photooxidation offers a compelling alternative for synthesizing 1,2-diketones from alkynes.[10][11]
Mechanism and Rationale: This method utilizes an organic dye, such as Eosin Y, as a photocatalyst.[10][11] Upon irradiation with visible light (e.g., blue LEDs), the photocatalyst enters an excited state and initiates a single-electron transfer (SET) process, ultimately leading to the oxidation of the alkyne. Air serves as the sustainable terminal oxidant.[11] These reactions are prized for their mild conditions (often room temperature) and for avoiding residual metal contamination in the final product, which is a critical consideration in pharmaceutical synthesis. The tolerance of oxidation-sensitive groups like aldehydes has been demonstrated.[10][11]
Catalyst-Free Aerobic Oxidation
In certain cases, the synthesis of 1,2-diketones can proceed without any transition metal or photocatalyst. A notable method involves the use of potassium persulfate (K₂S₂O₈) and ambient air.[4][12]
Mechanism and Rationale: This protocol is believed to operate through a radical process.[4] Potassium persulfate can initiate the reaction, with both the persulfate and molecular oxygen from the air acting as the sources for the oxygen atoms in the final diketone product.[4][12] The primary advantage is the operational simplicity and the use of inexpensive, readily available reagents, making it an attractive option for large-scale synthesis.[12]
Catalytic Pathways to 1,4-Diketones: C-C Bond Formation
The synthesis of 1,4-diketones involves the formation of a new carbon-carbon bond, a fundamentally different challenge than the oxidation reactions used for 1,2-diketones. The Stetter reaction is a classic and powerful tool for this purpose.[13][14]
N-Heterocyclic Carbene (NHC) Catalysis: The Stetter Reaction
The Stetter reaction is a conjugate addition that couples an aldehyde with a Michael acceptor (such as an α,β-unsaturated ketone) to form a 1,4-dicarbonyl compound.[2][13] This transformation is catalyzed by nucleophiles, with N-Heterocyclic Carbenes (NHCs) being particularly effective organocatalysts.[2]
Mechanism and Rationale: The key to NHC catalysis is the concept of "umpolung" or polarity reversal.[13] The NHC catalyst adds to the aldehyde's carbonyl carbon, which is normally an electrophilic site. Following a proton transfer, this generates the crucial nucleophilic "Breslow intermediate".[2][15] This intermediate then acts as an acyl anion equivalent, attacking the β-carbon of the Michael acceptor. Subsequent collapse of the intermediate releases the 1,4-diketone product and regenerates the NHC catalyst.[15] This metal-free approach provides access to complex 1,4-diketones, which are valuable precursors for heterocycles like furans and pyrroles through subsequent Paal-Knorr synthesis.[2]
Caption: Key steps in the NHC-catalyzed Stetter reaction.
Comparative Data Summary
To facilitate an objective comparison, the following table summarizes the performance of representative catalytic systems for diketone synthesis based on published experimental data.
| Diketone Type | Catalytic System | Substrates | Yield (%) | Conditions | Key Advantages | Reference |
| 1,2-Diketone | PdBr₂ (5 mol%), CuBr₂ (10 mol%) | Diaryl-, Arylalkyl-, Dialkylalkynes | Up to 97% | Dioxane/H₂O, O₂ (1 atm), 80 °C | High efficiency, broad scope, neutral conditions | [8] |
| 1,2-Diketone | Eosin Y (photocatalyst) | Diarylalkynes | 55-85% | THF, Blue LED, Air, rt, 8h | Metal-free, mild conditions, good selectivity | [11] |
| 1,2-Diketone | K₂S₂O₈ (catalyst-free) | Internal Alkynes | Up to 85% | DMSO, Air, 120 °C | Inexpensive, transition-metal-free, simple | [4] |
| 1,4-Diketone | Thiazolium-NHC (30 mol%), TEA | Aldehydes + Methyl Vinyl Ketone | 60-90% | DMSO, rt, 24h | Metal-free, forms C-C bonds, umpolung reactivity | [2][16] |
Experimental Protocols: A Practical Guide
Rationale: Providing detailed, validated protocols is essential for reproducibility. The following methods are representative of the catalytic systems discussed. The choice of solvent, base, and temperature is critical for catalyst stability, substrate solubility, and reaction kinetics.
Protocol 1: Pd/Cu-Catalyzed Wacker-Type Oxidation of an Alkyne[8]
-
Objective: To synthesize 1,2-diphenylethane-1,2-dione from 1,2-diphenylethyne.
-
Materials:
-
1,2-diphenylethyne (1.0 mmol)
-
Palladium(II) bromide (PdBr₂, 0.05 mmol, 5 mol%)
-
Copper(II) bromide (CuBr₂, 0.10 mmol, 10 mol%)
-
Dioxane (4.0 mL)
-
Water (1.0 mL)
-
Oxygen balloon
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 1,2-diphenylethyne, PdBr₂, and CuBr₂.
-
Evacuate and backfill the flask with oxygen gas three times. Secure an oxygen-filled balloon to the flask.
-
Add dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously for the specified reaction time (e.g., 12-24 hours), monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove catalyst residues.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,2-diketone.
-
-
Scientist's Note: The dioxane/water solvent system is crucial for solubilizing both the organic substrate and the inorganic salts. The CuBr₂ is not just a reoxidant but is essential for achieving high yields.[8] In its absence, the reaction is significantly slower.
Protocol 2: NHC-Catalyzed Stetter Reaction[2]
-
Objective: To synthesize a 1,4-diketone from an aldehyde and methyl vinyl ketone (MVK).
-
Materials:
-
Aldehyde (e.g., 4-phenoxybenzaldehyde, 0.1 mmol)
-
Methyl vinyl ketone (MVK, 0.25 mmol, 2.5 equiv)
-
NHC precursor: 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.03 mmol, 30 mol%)
-
Triethylamine (TEA, 0.05 mmol, 50 mol%)
-
Anhydrous Dimethyl sulfoxide (DMSO, 1.0 mL)
-
-
Procedure:
-
In a vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the NHC precursor salt in anhydrous DMSO.
-
Add triethylamine (TEA) to the solution and stir for 10-15 minutes at room temperature. This in-situ generates the active NHC catalyst from its salt precursor.
-
Add the aldehyde to the mixture, followed by the methyl vinyl ketone.
-
Seal the vial and stir the reaction mixture at room temperature for 24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
After completion, concentrate the solution under vacuum to remove the solvent.
-
Extract the residue with dichloromethane (DCM) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 1,4-diketone.
-
-
Scientist's Note: The choice of NHC catalyst is critical; thiazolium-based catalysts are classic choices for the Stetter reaction.[2] TEA acts as the base required to deprotonate the thiazolium salt to form the active carbene.[2] Anhydrous DMSO is used as it is a polar aprotic solvent that effectively solubilizes the components and facilitates the reaction.
Conclusion and Future Outlook
The synthesis of diketones is a mature field, yet one that continues to evolve. For 1,2-diketones, palladium-catalyzed Wacker-type oxidations remain a highly reliable and efficient method, while emerging metal-free photo- and radical-based approaches offer greener alternatives with excellent prospects.[6][11] For 1,4-diketones, NHC-catalyzed reactions like the Stetter reaction provide a powerful, metal-free strategy for C-C bond formation through clever umpolung chemistry.[2]
The selection of an optimal catalyst is a multi-faceted decision. Researchers must weigh factors such as cost, efficiency, substrate scope, functional group tolerance, and downstream purity requirements. For pharmaceutical applications, minimizing metal contamination is paramount, making organocatalytic and photocatalytic methods particularly appealing. As the field progresses, the development of more active, selective, and sustainable catalysts will continue to expand the synthetic chemist's toolkit, enabling the creation of increasingly complex and valuable molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.umt.edu.pk [journals.umt.edu.pk]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Wacker-Type Oxidation of Alkynes into 1,2-Diketones Using Molecular Oxygen [organic-chemistry.org]
- 9. Wacker-Tsuji Oxidation [organic-chemistry.org]
- 10. Synthesis of 1,2-Diketones via a Metal-Free, Visible-Light-Induced Aerobic Photooxidation of Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalyst-Free and Transition-Metal-Free Approach to 1,2-Diketones via Aerobic Alkyne Oxidation [organic-chemistry.org]
- 13. chemistry-reaction.com [chemistry-reaction.com]
- 14. researchgate.net [researchgate.net]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Biological Activity for Standard Anti-inflammatory Drugs
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of inflammatory disease research and therapeutic development, a thorough understanding of the biological activity and mechanistic underpinnings of standard anti-inflammatory drugs is paramount. This guide provides a comprehensive comparison of major classes of anti-inflammatory agents, offering insights into their modes of action, experimental validation, and comparative efficacy. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, facilitating informed decisions in the design and interpretation of anti-inflammatory studies.
The Inflammatory Cascade: A Complex Network of Molecular Signals
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a protective mechanism aimed at removing the injurious stimuli and initiating the healing process. However, dysregulated or chronic inflammation can contribute to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1]
The inflammatory response is orchestrated by a complex interplay of signaling pathways and molecular mediators. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Cyclooxygenase (COX) pathways.
The NF-κB Signaling Pathway: This pathway is a central regulator of the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the activation of NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.
The Cyclooxygenase (COX) Pathway: Arachidonic acid, a fatty acid released from cell membranes, is metabolized by cyclooxygenase (COX) enzymes to produce prostaglandins.[3] Prostaglandins are potent mediators of inflammation, pain, and fever.[4][5] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation and is the primary target for many anti-inflammatory drugs.[6]
Mechanisms of Action of Standard Anti-inflammatory Drugs
Standard anti-inflammatory drugs can be broadly categorized into three major classes based on their primary mechanisms of action: Nonsteroidal Anti-inflammatory Drugs (NSAIDs), Corticosteroids, and Biologics (e.g., TNF-alpha inhibitors).
Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
NSAIDs are a widely used class of drugs that exhibit analgesic, antipyretic, and anti-inflammatory effects.[5] Their primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins.
-
Non-selective COX Inhibitors: Drugs like ibuprofen and naproxen inhibit both COX-1 and COX-2 enzymes.[3][4] While their anti-inflammatory effects are primarily mediated through COX-2 inhibition, the simultaneous inhibition of COX-1 can lead to gastrointestinal side effects, such as ulcers and bleeding.[7][8]
-
Selective COX-2 Inhibitors (Coxibs): This subclass of NSAIDs, which includes celecoxib, was developed to specifically target COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[9][10] This selectivity is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[6][11] By blocking COX-2, these drugs prevent the production of prostaglandins that cause inflammation and pain.[10]
Corticosteroids
Corticosteroids, such as dexamethasone, are potent anti-inflammatory agents that exert their effects through multiple mechanisms.[12] They are synthetic analogs of the naturally occurring glucocorticoids produced by the adrenal cortex.[13] Their primary anti-inflammatory action involves binding to the glucocorticoid receptor (GR) in the cytoplasm.[2][14]
Upon binding, the GR-ligand complex translocates to the nucleus and modulates gene expression in two main ways:
-
Transrepression: The activated GR can interact with and inhibit the activity of pro-inflammatory transcription factors like NF-κB and AP-1.[2][14] This "switching off" of inflammatory genes is a major contributor to their anti-inflammatory effects.[12]
-
Transactivation: The GR can also bind to specific DNA sequences called glucocorticoid response elements (GREs) in the promoter regions of certain genes, leading to the increased expression of anti-inflammatory proteins.[12]
Biologics: TNF-alpha Inhibitors
Tumor necrosis factor-alpha (TNF-alpha) is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of several autoimmune and inflammatory diseases.[15] TNF-alpha inhibitors are a class of biologic drugs designed to specifically neutralize the activity of TNF-alpha.[16][17]
These drugs, which include monoclonal antibodies like infliximab and adalimumab, work by binding to TNF-alpha and preventing it from interacting with its receptors on target cells.[15][18] This blockade disrupts the downstream signaling cascade that leads to the production of other inflammatory mediators and cellular activation.[16] The therapeutic effects of TNF-alpha inhibitors include a reduction in pro-inflammatory cytokine levels and modulation of immune cell function.[19]
Comparative Biological Activity: In Vitro and In Vivo Data
The efficacy of anti-inflammatory drugs is quantified through various in vitro and in vivo assays. These studies provide crucial data on the potency and selectivity of these compounds.
In Vitro Potency: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. The following table summarizes representative IC50 values for common anti-inflammatory drugs against COX-1 and COX-2.
| Drug | Target | IC50 (µM) | Reference |
| Indomethacin | COX-1 | 0.063 | [20] |
| COX-2 | 0.48 | [20] | |
| Diclofenac | COX-1 | 0.611 | [20] |
| COX-2 | 0.63 | [20] | |
| Ibuprofen | COX-1 | - | - |
| COX-2 | - | - | |
| Naproxen | COX-1 | - | - |
| COX-2 | - | - | |
| Meloxicam | COX-1 | 36.6 | [20] |
| COX-2 | 4.7 | [20] | |
| Aspirin | COX-1 | 3.57 | [20] |
| COX-2 | 29.3 | [20] | |
| Dexamethasone | COX-2 | 0.0073 | [20] |
Note: IC50 values can vary depending on the specific assay conditions.
In Vivo Efficacy: Animal Models of Inflammation
Animal models are indispensable for evaluating the in vivo anti-inflammatory activity of drug candidates.[21] These models aim to mimic aspects of human inflammatory diseases.
This is a widely used and reproducible acute inflammatory model for screening anti-inflammatory drugs.[22][23][24] Injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema).[23] The early phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins.[23] The ability of a test compound to reduce the paw volume is a measure of its anti-inflammatory activity.[22]
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and other immune cells.[25][26] In vitro, stimulating macrophages with LPS leads to the production and release of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1β.[1][27] This assay is used to assess the ability of a compound to inhibit the production of these key inflammatory mediators.
Experimental Protocols
In Vitro Assay: LPS-Induced Cytokine Production in Macrophages
This protocol outlines the general steps for assessing the anti-inflammatory activity of a compound by measuring its effect on LPS-induced cytokine production in a macrophage cell line (e.g., RAW 264.7).
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in appropriate media and conditions until they reach the desired confluency.
-
Cell Seeding: Seed the cells into a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or a vehicle control for a specified pre-incubation period.
-
LPS Stimulation: Stimulate the cells with a known concentration of LPS to induce an inflammatory response.[26]
-
Incubation: Incubate the plates for a defined period (e.g., 24 hours) to allow for cytokine production.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or other suitable methods.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of the test compound and determine the IC50 value.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This protocol describes the standard procedure for the carrageenan-induced paw edema model in rats.
Methodology:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for a sufficient period before the experiment.
-
Grouping: Randomly divide the animals into different groups (e.g., vehicle control, positive control with a standard drug like indomethacin, and test groups with different doses of the compound).[23]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[23]
-
Drug Administration: Administer the vehicle, standard drug, or test compound to the respective groups, typically via oral gavage or intraperitoneal injection.[22]
-
Induction of Edema: After a specific time interval (e.g., 1 hour) following drug administration, inject a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[22][23]
-
Paw Volume Measurement: Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[23]
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
Visualization of Key Pathways and Workflows
Signaling Pathways in Inflammation
The following diagram illustrates the simplified signaling pathways of NF-κB and COX, highlighting the points of intervention for different classes of anti-inflammatory drugs.
Caption: Key inflammatory signaling pathways and drug targets.
Experimental Workflow: Carrageenan-Induced Paw Edema
This diagram outlines the sequential steps involved in the carrageenan-induced paw edema assay.
Caption: Workflow for the carrageenan-induced paw edema model.
Conclusion
The selection of an appropriate anti-inflammatory agent for therapeutic or research purposes necessitates a deep understanding of its biological activity and mechanism of action. This guide has provided a comparative overview of standard anti-inflammatory drugs, from their molecular targets to their evaluation in established preclinical models. By leveraging the experimental data and protocols outlined herein, researchers and drug development professionals can more effectively advance the discovery and development of novel anti-inflammatory therapeutics.
References
- 1. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
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- 20. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. benchchem.com [benchchem.com]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
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- 26. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 27. spandidos-publications.com [spandidos-publications.com]
Spectroscopic Showdown: A Comparative Guide to Enol vs. Keto Tautomers
In the landscape of organic chemistry, the principle of tautomerism represents a fundamental concept of dynamic equilibrium, influencing the reactivity, stability, and spectroscopic properties of molecules. Among the various types of tautomerism, the keto-enol equilibrium is of paramount importance, particularly in the fields of synthetic chemistry and drug development.[1][2] The ability to accurately characterize and quantify the predominant tautomeric form—be it the carbonyl-containing 'keto' form or the hydroxyl- and alkene-containing 'enol' form—is crucial for predicting reaction outcomes and understanding biological activity.[3]
This guide provides an in-depth, objective comparison of the spectroscopic signatures of enol and keto tautomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering field-proven insights and supporting experimental data to empower researchers in their analytical endeavors.
The Dynamic Equilibrium of Keto-Enol Tautomerism
Keto-enol tautomerism involves the migration of a proton and a concurrent shift of a double bond.[1] This is not to be confused with resonance, as tautomers are distinct chemical species that are in equilibrium with one another.[2] The position of this equilibrium is highly sensitive to a variety of factors including solvent polarity, temperature, and the presence of intramolecular hydrogen bonding.[1][4] Generally, the keto form is thermodynamically more stable and thus favored; however, factors such as conjugation, aromaticity, and intramolecular hydrogen bonding can significantly stabilize the enol form.[2][5]
Caption: The keto-enol tautomeric equilibrium and key influencing factors.
¹H and ¹³C NMR Spectroscopy: The Quantitative Powerhouse
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful and non-invasive technique for studying keto-enol tautomerism.[1] The interconversion between the two forms is often slow on the NMR timescale, allowing for the distinct observation and, crucially, quantification of each tautomer.[1][6]
Distinguishing Features in ¹H NMR:
The proton chemical shifts are highly sensitive to the electronic environment, providing clear, distinguishable signals for each tautomer.
-
Keto Tautomer: The α-protons adjacent to the carbonyl group typically appear as a singlet in the range of δ 3.5-4.5 ppm .[1]
-
Enol Tautomer:
Quantitative Analysis with ¹H NMR:
The ratio of the keto and enol tautomers can be precisely determined by integrating the characteristic signals of each form in the ¹H NMR spectrum.[1][6] For instance, the ratio of the integral of the α-CH₂ signal (keto) to the vinylic =CH- signal (enol) directly corresponds to the molar ratio of the two tautomers.
¹³C NMR Signatures:
Carbon NMR provides complementary information, particularly regarding the carbon framework.
-
Keto Tautomer: A characteristic signal for the carbonyl carbon (C=O) is observed in the downfield region, typically around δ 200 ppm .
-
Enol Tautomer: The carbons of the double bond (C=C) appear in the range of δ 90-160 ppm , and the carbon bearing the hydroxyl group (C-OH) is also shifted accordingly.
Experimental Data Summary: Ethyl Acetoacetate
| Tautomer | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Keto | α-CH₂ | ~3.48 | ~50 |
| -COCH₃ | ~2.21 | ~30 | |
| C=O (ester) | - | ~171 | |
| C=O (keto) | - | ~201 | |
| Enol | Vinylic =CH- | ~5.03 | ~84 |
| Enolic -OH | ~12.14 | - | |
| =C-CH₃ | ~1.94 | ~19 | |
| =C-OH | - | ~177 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Experimental Protocol: NMR Analysis of Tautomeric Equilibrium
Caption: A streamlined workflow for NMR-based tautomer analysis.
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.[2]
-
Data Acquisition: Acquire ¹H and, if desired, ¹³C NMR spectra on a spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio, especially for the less abundant tautomer.
-
Spectral Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Peak Assignment: Identify and assign the characteristic peaks for both the keto and enol forms based on their expected chemical shifts.
-
Quantification: Integrate the well-resolved signals corresponding to each tautomer. For ¹H NMR, the ratio of the integrals directly gives the molar ratio of the tautomers. For example: % Enol = [Integral(enol vinyl H) / (Integral(enol vinyl H) + (Integral(keto α-CH₂) / 2))] * 100%
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy provides a rapid method for identifying the functional groups present in each tautomer by measuring their characteristic vibrational frequencies.[7]
Key Vibrational Bands:
-
Keto Tautomer: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is observed in the region of 1700-1740 cm⁻¹ .[5][7]
-
Enol Tautomer:
-
A broad absorption band for the hydroxyl (O-H) stretch appears in the range of 3200-3600 cm⁻¹ .[7]
-
A band for the carbon-carbon double bond (C=C) stretch is observed around 1600-1660 cm⁻¹ .[5]
-
The carbonyl stretch of a conjugated ester or ketone (if present) will be at a lower frequency (around 1650 cm⁻¹) compared to the non-conjugated keto form.
-
While IR spectroscopy is excellent for qualitative identification, quantitative analysis can be challenging due to differences in molar absorptivity and potential peak overlap.[8] However, the relative intensities of the C=O and O-H stretching bands can provide a good indication of which tautomer is favored.[7]
Experimental Data Summary: Acetylacetone
| Tautomer | Functional Group | Vibrational Frequency (cm⁻¹) |
| Keto | C=O Stretch | ~1727, 1709 |
| Enol | O-H Stretch (broad) | ~2700 |
| C=O Stretch (conjugated) | ~1624 | |
| C=C Stretch | ~1525 |
Experimental Protocol: IR Analysis
-
Sample Preparation: Prepare the sample as a thin film (for neat liquids), a KBr pellet (for solids), or in a solution with a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃).
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands for the C=O, O-H, and C=C stretching vibrations to determine the presence of each tautomer.
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy is useful for studying tautomeric equilibria, especially when the two forms have distinct absorption spectra due to differences in their conjugated systems.[9][10]
Electronic Transitions and λₘₐₓ:
-
Keto Tautomer: Typically exhibits a weak n → π* transition for the isolated carbonyl group at a longer wavelength (around 270-300 nm) and a strong π → π* transition at a shorter wavelength.[11]
-
Enol Tautomer: The conjugated π system of the enol form (C=C-C=O or C=C-OH) results in a strong π → π* transition at a longer wavelength compared to the keto form.[12]
The position of the maximum absorbance (λₘₐₓ) and the molar extinction coefficient (ε) can be used to quantify the tautomeric ratio, provided the individual spectra of the pure tautomers are known or can be estimated.[9][13]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare dilute solutions of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane) of known concentration.
-
Data Acquisition: Record the UV-Vis absorption spectrum over the appropriate wavelength range (e.g., 200-450 nm).
-
Data Analysis:
-
Identify the λₘₐₓ for each tautomer.
-
Using the Beer-Lambert law (A = εbc) and the known molar extinction coefficients for each pure tautomer at specific wavelengths, the concentration of each form can be calculated.
-
The equilibrium constant, KT = [enol]/[keto], can then be determined.[9]
-
Conclusion: A Multi-faceted Approach
The spectroscopic comparison of enol and keto tautomers requires a multi-faceted approach. While NMR spectroscopy stands out for its quantitative power, IR and UV-Vis spectroscopy offer rapid and valuable qualitative insights into the functional groups and electronic structures of the coexisting tautomers. By leveraging the strengths of each technique, researchers can gain a comprehensive understanding of the tautomeric equilibrium, a critical step in the rational design and development of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 4. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. fiveable.me [fiveable.me]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. brainly.com [brainly.com]
- 8. physicsforums.com [physicsforums.com]
- 9. benchchem.com [benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Benchmarking New Synthesis Methods Against Published Procedures
Introduction: The Imperative of Methodical Benchmarking in Chemical Synthesis
In the fast-paced worlds of drug discovery and materials science, the synthesis of novel molecules is the engine of innovation. However, not all synthetic routes are created equal. The development of a new synthetic method, whether it involves a novel catalyst, a greener solvent system, or an entirely new reaction pathway, is only the first step. To prove its value and drive its adoption, a new method must be rigorously and objectively compared against established, published procedures. This process, known as benchmarking, is the cornerstone of robust and reliable chemical development.
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on how to design and execute a scientifically sound benchmarking study. We will move beyond simple yield comparisons to embrace a holistic evaluation, encompassing efficiency, purity, scalability, safety, and environmental impact. By grounding our discussion in the context of a well-understood and industrially relevant transformation—the Suzuki-Miyaura cross-coupling reaction—we will illustrate how to generate the high-quality, comparative data necessary to make informed decisions and publish impactful findings.
The Model System: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, forming a new carbon-carbon bond.[1][2] Its discovery, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and organic materials.[3] Its popularity and the vast body of literature surrounding it make it an ideal model for demonstrating a benchmarking workflow.[3][4][5]
The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Designing the Benchmarking Study: A Multi-Faceted Approach
A robust benchmarking study evaluates a new synthetic method against an established one across several key performance indicators (KPIs). Relying solely on reaction yield is a common pitfall; a comprehensive evaluation provides a much clearer picture of the new method's true potential. For our case study, we will compare a traditional, well-documented Suzuki procedure with a hypothetical "New Method" featuring a novel, highly active phosphine ligand designed for lower catalyst loading and milder conditions.
Key Performance Indicators (KPIs)
-
Performance Metrics: These are the most direct measures of a reaction's success.
-
Yield: The amount of desired product obtained.[7]
-
Purity: The percentage of the isolated product that is the desired compound, free from starting materials, by-products, or catalyst residues.[7][8]
-
Reaction Time: The time required to reach maximum conversion.
-
Catalyst Loading: The amount of catalyst required (mol %), a crucial factor for cost and sustainability.[5]
-
-
Green Chemistry Metrics: These metrics quantify the environmental impact of a synthesis.[9][10]
-
Atom Economy: A theoretical measure of how many atoms from the reactants are incorporated into the final product.[10]
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (starting materials, solvents, reagents, process water) used to the mass of the final product. A lower PMI indicates a "greener" process.[10][11][12]
-
E-Factor (Environmental Factor): The ratio of the mass of waste produced to the mass of the product.[11]
-
-
Process & Economic Metrics:
-
Cost of Goods (CoG): An estimation of the cost of all materials required to produce a certain amount of product.
-
Robustness: The ability of the reaction to tolerate variations in conditions (e.g., temperature, concentration, water content) without significant drops in performance. This is often assessed using a Design of Experiments (DoE) approach.[13][14][15]
-
Scalability & Safety: Ease of transition from lab scale to pilot plant or manufacturing scale, considering factors like exotherms, reagent handling, and purification.
-
Experimental Protocols: A Self-Validating System
The credibility of a benchmarking study hinges on the quality and reproducibility of its experimental data. The following protocols for the synthesis of 4-methoxybiphenyl are designed to be self-validating by including rigorous purification and analysis steps.
Established Method: Standard Pd(PPh₃)₄ Catalysis
This protocol is a classic example of a Suzuki coupling procedure.
Materials:
-
4-Bromoanisole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.87 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Add the catalyst, Pd(PPh₃)₄ (347 mg, 0.3 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. The inert atmosphere is critical as the Pd(0) catalyst is susceptible to oxidation.[3]
-
Add the degassed solvent mixture (40 mL Toluene, 10 mL Ethanol, 10 mL Water) via syringe.
-
Heat the reaction mixture to 85 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the mixture to room temperature and add 50 mL of ethyl acetate.
-
Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 4-methoxybiphenyl.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and assess purity.
New Method: Novel High-Turnover Ligand (Hypothetical "GeminiPhos")
This new method aims to improve upon the established procedure by using a more active catalyst system, allowing for lower catalyst loading and milder conditions.
Materials:
-
4-Bromoanisole (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.5 mol% Pd)
-
"GeminiPhos" Ligand (1.1 mol%)
-
Potassium Phosphate (K₃PO₄) (1.5 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF) (a greener solvent alternative)
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (46 mg, 0.05 mmol), and "GeminiPhos" ligand (e.g., 60 mg, 0.11 mmol).
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 2-MeTHF (30 mL) and stir for 10 minutes at room temperature to allow for pre-formation of the active catalyst. The choice of a more efficient precatalyst and ligand system is central to improving reaction kinetics.[16]
-
Add 4-bromoanisole (1.87 g, 10.0 mmol), phenylboronic acid (1.34 g, 11.0 mmol), and potassium phosphate (3.18 g, 15.0 mmol).
-
Heat the reaction mixture to 50 °C and stir vigorously for 3 hours. The milder conditions are a key advantage of the new method.
-
Monitor the reaction progress by HPLC.
-
Upon completion, cool the mixture to room temperature and add 30 mL of water.
-
Separate the organic layer and extract the aqueous layer with 2-MeTHF (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Workflow and Data Analysis
The overall process for a rigorous benchmarking study follows a logical sequence from setup to final analysis. High-Throughput Experimentation (HTE) can be employed at the initial stages to rapidly screen various catalysts, ligands, bases, and solvents to identify promising conditions before committing to a larger scale synthesis.[17][18][19][20][21]
Caption: A comprehensive workflow for benchmarking a new synthesis method.
Data Presentation: A Comparative Summary
| Metric | Established Method | New "GeminiPhos" Method | Analysis |
| Performance | |||
| Catalyst Loading | 3 mol% | 0.5 mol% | 6-fold reduction in precious metal usage. |
| Reaction Time | 12 hours | 3 hours | 75% reduction in reaction time, increasing throughput. |
| Reaction Temp. | 85 °C | 50 °C | Lower energy consumption and potentially safer. |
| Isolated Yield | 85% | 94% | Significant improvement in product yield. |
| Product Purity (HPLC) | >99% | >99% | Both methods produce high-purity material after chromatography. |
| Green Chemistry | |||
| Solvent | Toluene/Ethanol | 2-MeTHF | Replacement of toxic toluene with a recommended greener solvent. |
| Process Mass Intensity (PMI) | ~45 | ~20 | Over 50% reduction in mass waste, indicating a much greener process. |
| Economics | |||
| Catalyst Cost | High | Moderate | Lower loading may offset the higher cost of the advanced ligand. |
| Throughput | Lower | Higher | Faster reaction time allows for more batches in the same period. |
Interpreting the Results
Based on the data presented, the "New GeminiPhos Method" is demonstrably superior to the established procedure across nearly all KPIs. The causality is clear: the higher activity of the GeminiPhos ligand allows the catalytic cycle to proceed more efficiently, enabling lower catalyst loading, reduced temperature, and shorter reaction times.[16] The choice of a greener solvent and the significantly lower PMI underscore the new method's environmental benefits.[11][22] This multi-pillar justification—higher performance, greener process, and improved economics—provides a powerful argument for its adoption.
Conclusion
Benchmarking is not merely an academic exercise; it is a critical component of process development that validates the utility of new scientific discoveries. By moving beyond a singular focus on yield and adopting a holistic approach that includes purity, process efficiency, green metrics, and economic viability, researchers can build a comprehensive and compelling case for their new synthetic methods. A structured, data-driven comparison, as outlined in this guide, ensures that the methods we develop are not just novel, but are also safer, more sustainable, and ultimately more valuable to the scientific community and industry.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. byjus.com [byjus.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. ijpcsonline.com [ijpcsonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. teachy.ai [teachy.ai]
- 8. oceanicpharmachem.com [oceanicpharmachem.com]
- 9. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 10. acs.org [acs.org]
- 11. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mt.com [mt.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01892G [pubs.rsc.org]
- 16. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Application of high-throughput experimentation methods to guide scalable flow syntheses - American Chemical Society [acs.digitellinc.com]
- 19. White paper - Multi-Catalysis with High Throughput Experimentation [seqens.com]
- 20. Industrial and Academic Applications of High Throughput Experimentation in Reaction Optimization | UBC Chemistry [chem.ubc.ca]
- 21. J-STAR Process Chemists | HTE & CRO Services [jstar-research.com]
- 22. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Purity Confirmation of 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione from Commercial Suppliers
In the landscape of drug discovery and development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental data are built.[1][2][3] Impurities, even in trace amounts, can lead to misleading biological activity, unforeseen toxicity, or failed experiments, squandering valuable time and resources.[2][4] This guide provides a comprehensive framework for researchers to independently verify the purity of 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione, a versatile building block in medicinal chemistry[5], sourced from commercial suppliers. We will delve into the practical application of key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS)—to create a robust, self-validating system for purity assessment.
The Critical Role of Purity in Research and Development
The presence of unknown impurities can have significant downstream consequences. In drug discovery, an impurity with high potency could lead to false-positive results in high-throughput screening, directing research efforts down a fruitless path.[4] Furthermore, the reproducibility of scientific findings is directly linked to the consistent quality of the reagents used.[2] Therefore, an orthogonal, multi-technique approach to purity validation is essential to ensure the integrity of your research.
This guide will compare hypothetical batches of this compound from three fictional commercial suppliers: Supplier A , Supplier B , and Supplier C . We will walk through the experimental protocols and interpret the resulting data to build a complete purity profile for each.
Experimental Design for Comprehensive Purity Analysis
A multi-pronged analytical approach is crucial for a thorough purity assessment. Each technique provides a unique piece of the puzzle, and their combined data offers a high degree of confidence in the final purity determination.
-
Nuclear Magnetic Resonance (¹H NMR and ¹⁹F NMR): Provides structural confirmation and quantitative information about the main component and any proton- or fluorine-containing impurities. Quantitative NMR (qNMR) is a powerful tool for determining purity without the need for a specific reference standard of the analyte.[6][7]
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of purity analysis, HPLC separates the main compound from non-volatile impurities based on polarity.[8] When coupled with a UV detector, it allows for the quantification of impurities as a percentage of the total peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides molecular weight information for the main component and any separated impurities, aiding in their identification.[9][10] High-resolution mass spectrometry (HRMS) can even help in elucidating the elemental composition of unknown impurities.[11]
Below is a workflow diagram illustrating the comprehensive purity confirmation process.
Caption: Workflow for Purity Confirmation.
Step-by-Step Experimental Protocols
The following are detailed protocols for the analysis of this compound.
Protocol 1: NMR Spectroscopy (¹H and ¹⁹F)
Rationale: NMR spectroscopy is a primary analytical technique that provides detailed structural information and can be used for quantification.[12] ¹H NMR will confirm the presence of the aromatic and methoxy protons, while ¹⁹F NMR is highly specific for the trifluoromethyl group.
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound from each supplier into separate NMR tubes. Dissolve each sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Instrument: 400 MHz NMR Spectrometer.
-
Parameters: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: Integrate the peaks corresponding to the aromatic protons, the methylene protons, and the methoxy protons. The expected ratio should be 4:2:3. Check for any unexpected signals that may indicate impurities.
-
-
¹⁹F NMR Acquisition:
-
Instrument: 400 MHz NMR Spectrometer.
-
Parameters: Acquire a standard fluorine spectrum.
-
Analysis: A single peak corresponding to the CF₃ group is expected. The presence of other fluorine-containing signals would suggest impurities.
-
Protocol 2: HPLC-UV Analysis
Rationale: Reversed-phase HPLC is a robust method for separating compounds based on their hydrophobicity. This is ideal for identifying and quantifying non-volatile organic impurities.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start at 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of each sample in acetonitrile.
-
Analysis: Analyze each sample in triplicate. Calculate the area percentage of the main peak and any impurity peaks.
Protocol 3: LC-MS Analysis
Rationale: LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the determination of the molecular weight of the main component and any impurities.[10][13]
-
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
-
Use the same HPLC method as described in Protocol 2.
-
-
MS Conditions:
-
Ionization Mode: ESI positive and negative.
-
Mass Range: Scan from m/z 100 to 500.
-
-
Analysis: Confirm the molecular weight of the main peak (Expected [M-H]⁻ at m/z 245.04). Analyze the mass spectra of any impurity peaks to aid in their identification.
Comparative Data Analysis
The following tables summarize the hypothetical data obtained from the analysis of this compound from the three suppliers.
Table 1: Summary of NMR Spectroscopy Results
| Supplier | ¹H NMR Integration Ratio (Aromatic:CH₂:OCH₃) | ¹H NMR Impurity Signals | ¹⁹F NMR Impurity Signals |
| Supplier A | 4.01 : 2.00 : 3.02 | None detected | None detected |
| Supplier B | 4.03 : 2.01 : 3.03 | Minor peaks at 1.2 ppm and 3.8 ppm | None detected |
| Supplier C | 3.98 : 1.99 : 2.99 | Significant peak at 7.26 ppm (residual CHCl₃) | Minor peak at -78 ppm |
Table 2: Summary of HPLC-UV Purity Data
| Supplier | Main Peak Retention Time (min) | Purity by Area % | Number of Impurities Detected |
| Supplier A | 12.5 | 99.8% | 1 |
| Supplier B | 12.5 | 98.5% | 3 |
| Supplier C | 12.4 | 99.2% | 2 |
Table 3: Summary of LC-MS Analysis
| Supplier | Main Peak [M-H]⁻ (m/z) | Impurity 1 [M-H]⁻ (m/z) | Impurity 2 [M-H]⁻ (m/z) |
| Supplier A | 245.05 | 229.05 | - |
| Supplier B | 245.05 | 229.05 | 149.02 |
| Supplier C | 245.05 | 229.05 | Not Determined |
Interpretation of Results and Discussion
A thorough analysis of the combined data provides a clear picture of the purity of the compound from each supplier.
-
Supplier A: The material from Supplier A appears to be of the highest purity. The ¹H NMR shows the correct integration ratios and no detectable organic impurities. The HPLC analysis indicates a purity of 99.8% with only one minor impurity. LC-MS confirms the molecular weight of the main compound and suggests the impurity may be a des-fluoro analog (m/z 229.05).
-
Supplier B: The compound from Supplier B shows a lower purity of 98.5% by HPLC, with three detectable impurities. The ¹H NMR shows minor unidentifiable peaks, and the LC-MS data indicates the presence of the same des-fluoro impurity as in Supplier A's material, along with another impurity at m/z 149.02, which could correspond to 4-methoxybenzoic acid, a potential starting material or degradation product.
-
Supplier C: While the HPLC purity is high (99.2%), the NMR data raises some concerns. The ¹H NMR shows a significant amount of residual solvent (chloroform), and more importantly, the ¹⁹F NMR indicates the presence of a fluorine-containing impurity. This highlights the importance of using multiple analytical techniques, as this impurity was not well-resolved by HPLC.
The potential for 4-methoxybenzoic acid as an impurity suggests a possible degradation pathway for this compound, as illustrated below.
Caption: Potential Hydrolytic Degradation Pathway.
Conclusion and Recommendations
Based on this comprehensive analysis, the material from Supplier A is recommended for use in sensitive applications where high purity is paramount. The compound from Supplier C may be suitable for some applications, but the presence of a fluorine-containing impurity should be considered. The material from Supplier B , with its lower purity and multiple impurities, may require purification before use in most research settings.
This guide demonstrates that a systematic and multi-faceted approach to purity confirmation is not an optional step but a fundamental requirement for ensuring the quality and integrity of scientific research. By implementing these self-validating protocols, researchers can proceed with confidence in their starting materials, leading to more reliable and reproducible results.
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. drugdiscoveryalliances.com [drugdiscoveryalliances.com]
- 3. techmate.co.uk [techmate.co.uk]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. toref-standards.com [toref-standards.com]
- 12. quora.com [quora.com]
- 13. hpst.cz [hpst.cz]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione
This guide provides essential safety and logistical information for the proper handling and disposal of 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione (CAS No. 15191-68-1). As a fluorinated organic compound used as a key intermediate in pharmaceutical development and materials science, its unique chemical properties demand a rigorous and informed approach to waste management to ensure personnel safety and environmental protection.[1] This document is intended for researchers, scientists, and drug development professionals who handle this substance.
Core Principle: Proactive Waste Management
The robust carbon-fluorine bond, a defining feature of this compound, contributes to its chemical stability, which is advantageous in synthesis but complicates degradation.[2][3] Improper disposal can lead to persistent environmental contamination. Therefore, the foundational principle of this guide is proactive and segregated waste management. All materials that come into contact with this compound must be treated as hazardous waste from the point of generation.
Hazard Identification and Safety
Before handling, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS). The GHS classification for this compound and its close analogs indicates potential hazards that dictate the required safety protocols.
| Safety & Identification | Data | Source(s) |
| CAS Number | 15191-68-1 | [4][5][6] |
| Molecular Formula | C₁₁H₉F₃O₃ | [4][5] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Primary Hazards | Based on data for analogous compounds, may cause skin irritation, serious eye irritation, and potential respiratory irritation.[7][8] |
Causality Behind Required Precautions: The identified hazards necessitate the use of engineering controls and Personal Protective Equipment (PPE) to prevent accidental exposure via inhalation, skin contact, or eye contact.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation of the powder.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: Wear a standard laboratory coat.
-
Step-by-Step Disposal Protocol: From Bench to Pickup
This protocol ensures that waste is handled safely, segregated correctly, and prepared for final disposal by a licensed environmental management service.
Part A: Waste Segregation and Container Preparation
-
Select a Compatible Waste Container:
-
For solid waste (unused chemical, contaminated wipes), use a high-density polyethylene (HDPE) or glass container with a secure, vapor-tight screw cap.[9]
-
For liquid waste (solutions containing the compound), use a dedicated, compatible solvent waste container.
-
Rationale: Using a compatible and sealable container prevents leakage and potential reactions with the container material.[9] Never use metal containers for potentially corrosive waste streams.[9]
-
-
Label the Container Before Use:
-
The label must be unambiguous and securely affixed. It must include:
-
The words "HAZARDOUS WASTE "[9]
-
The full chemical name: "This compound "
-
CAS Number: 15191-68-1
-
An estimated percentage if in a solution.
-
-
Rationale: Accurate labeling is a regulatory requirement and is critical for the safety of all personnel handling the waste, from the lab to the final disposal facility. It prevents accidental mixing of incompatible waste streams.[9][10]
-
Part B: Collection of Waste
-
Unused or Expired Solid Chemical:
-
Carefully transfer the original product directly into the designated solid hazardous waste container.
-
Avoid creating dust. If any material contaminates the exterior of the container, decontaminate it with a damp cloth, and dispose of the cloth as hazardous waste.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with the compound are considered hazardous waste. This includes:
-
Gloves
-
Weighing papers
-
Pipette tips
-
Bench paper/pads
-
Wipes used for cleaning spills
-
-
Collect these items in a sealed, labeled bag or directly into the solid hazardous waste container.[10]
-
-
Solutions and Liquid Waste:
-
Collect all liquid wastes containing this compound in a designated halogenated organic waste container.
-
Crucial Segregation: Do not mix this fluorinated waste stream with non-halogenated waste.
-
Rationale: Mixing waste streams complicates the final disposal process. Fluorinated compounds often require specific high-temperature incineration, and mixing them with other wastes can inhibit effective destruction or create dangerous byproducts.[10]
-
-
Spill Cleanup:
-
For small spills, alert others in the area and restrict access.[10]
-
While wearing appropriate PPE, contain the spill with a compatible absorbent material (e.g., vermiculite or a universal absorbent pad).[10]
-
Carefully collect the absorbed material using non-sparking tools and place it into your designated solid hazardous waste container.[10]
-
Part C: Storage and Final Disposal
-
Temporary Storage:
-
Keep the hazardous waste container tightly closed at all times, except when adding waste.[9]
-
Store the container in a designated satellite accumulation area near the point of generation, away from incompatible chemicals.
-
-
Arranging for Disposal:
-
Waste disposal must be conducted through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.
-
Due to the stable nature of fluorinated compounds, the likely disposal pathways are:
-
High-Temperature Incineration: This is a preferred method for complete destruction but requires specialized facilities capable of handling halogenated waste.[3]
-
Hazardous Waste Landfill: A compliant method that contains the waste but does not destroy it.[3]
-
Deep Well Injection: An option where liquid waste is injected into deep, geologically stable underground formations.[3]
-
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for managing waste generated from this compound.
Caption: Decision workflow for proper segregation and disposal of waste.
References
- 1. chemimpex.com [chemimpex.com]
- 2. epa.gov [epa.gov]
- 3. mcfenvironmental.com [mcfenvironmental.com]
- 4. chemscene.com [chemscene.com]
- 5. 4,4,4-Trifluoro-1-(4-methoxyphenyl)-1,3-butanedione 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. 4,4,4-Trifluoro-1-(4-methoxyphenyl)-1,3-butanedione | 15191-68-1 | TCI EUROPE N.V. [tcichemicals.com]
- 7. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | C11H9F3O2 | CID 550193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. benchchem.com [benchchem.com]
Navigating the Safe Handling of 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, in-depth technical information for the safe handling, use, and disposal of 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione (CAS No. 15191-68-1). Our commitment is to empower you with the knowledge to maintain a secure research environment, ensuring that scientific advancement and personal safety are held to the same high standard.
Hazard Profile: Understanding the Risks
This compound is a fluorinated β-diketone, a class of compounds recognized for their utility in synthesis and analysis. However, its chemical properties also present specific hazards that must be managed with appropriate protective measures. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the signal word "Warning" and is associated with the GHS07 pictogram, indicating a range of potential health effects.[1]
Key Hazards:
-
Acute Toxicity: Harmful if swallowed (H302) or inhaled (H332).[1]
-
Skin and Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1]
-
Respiratory Irritation: May cause respiratory irritation (H335).[1]
A thorough understanding of these hazards is the foundation of a robust safety protocol. The trifluoromethyl group and the diketone functionality contribute to the compound's reactivity and potential for biological interaction, necessitating the stringent use of personal protective equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | N95-rated respirator if not handled in a fume hood |
| Solution Preparation and Transfers | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Work in a certified chemical fume hood |
| Running Reactions and Work-up | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | Air-purifying respirator with organic vapor cartridges |
Causality Behind PPE Choices:
-
Eye Protection: The risk of serious eye irritation necessitates the use of chemical splash goggles to provide a complete seal around the eyes, protecting from splashes of solutions or airborne particles of the solid compound.
-
Hand Protection: Nitrile or neoprene gloves offer good chemical resistance to many organic compounds. Double gloving is recommended when handling the pure compound or concentrated solutions to provide an extra layer of protection against potential permeation.
-
Body Protection: A standard laboratory coat is sufficient for routine handling. However, for larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be used to prevent skin contact.
-
Respiratory Protection: Due to the risk of respiratory irritation and harm if inhaled, all operations that may generate dust or aerosols should be conducted within a certified chemical fume hood. If a fume hood is not available for a brief, low-energy procedure like weighing, a properly fitted N95-rated respirator is the minimum requirement.
Standard Operating Procedure (SOP) for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure. The following step-by-step guide provides a framework for its safe use from receipt to disposal.
Pre-Handling Preparations
-
Information Review: Before commencing any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[1]
-
Fume Hood Verification: Ensure the chemical fume hood to be used is functioning correctly and has a current certification.
-
PPE Assembly: Gather all necessary PPE as outlined in the table above and inspect it for any damage.
-
Emergency Equipment: Locate the nearest safety shower, eyewash station, and fire extinguisher. Ensure a spill kit appropriate for solid and liquid organic compounds is readily available.
Handling the Compound
Caption: Safe handling workflow for this compound.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if you feel unwell.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison center or doctor if you feel unwell.[1]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatible.
-
Disposal Method: Disposal should be carried out by a licensed hazardous waste disposal company. Incineration in a facility equipped with a scrubber to remove acidic combustion products is a preferred method for halogenated organic compounds.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, fostering a culture of safety and scientific excellence within your laboratory.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
